molecular formula C40H41N5O7 B15544211 PROTAC AR Degrader-8

PROTAC AR Degrader-8

货号: B15544211
分子量: 703.8 g/mol
InChI 键: IHWPZZCIVOUUFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC AR Degrader-8 is a useful research compound. Its molecular formula is C40H41N5O7 and its molecular weight is 703.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C40H41N5O7

分子量

703.8 g/mol

IUPAC 名称

2-(2,6-dioxopiperidin-3-yl)-4-[2-[4-[2-[4-[(6-morpholin-4-yl-2-pyridinyl)methoxy]phenyl]propan-2-yl]phenoxy]ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C40H41N5O7/c1-40(2,27-11-15-30(16-12-27)52-25-28-5-3-8-34(42-28)44-20-23-50-24-21-44)26-9-13-29(14-10-26)51-22-19-41-32-7-4-6-31-36(32)39(49)45(38(31)48)33-17-18-35(46)43-37(33)47/h3-16,33,41H,17-25H2,1-2H3,(H,43,46,47)

InChI 键

IHWPZZCIVOUUFW-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PROTAC AR Degrader-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action for PROTAC AR Degrader-8, a potent and selective androgen receptor (AR) degrader. It is designed to offer a comprehensive resource for professionals in the fields of oncology, medicinal chemistry, and drug development, with a focus on targeted protein degradation.

Introduction to PROTAC Technology and the Androgen Receptor

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, harnesses the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2][4] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[5]

The androgen receptor (AR) is a crucial driver of prostate cancer development and progression.[6][7] It is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and regulates the expression of genes involved in cell proliferation and survival.[8][9] In castration-resistant prostate cancer (CRPC), AR signaling can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active splice variants like AR-V7, which lacks the ligand-binding domain.[10]

This compound is a novel compound designed to overcome these resistance mechanisms by eliminating the AR protein entirely.

Core Mechanism of Action of this compound

This compound functions by inducing the selective, proteasome-dependent degradation of the androgen receptor. The molecule is composed of a ligand that binds to the N-terminal domain of the AR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5]

The mechanism can be broken down into the following key steps:

  • Ternary Complex Formation: this compound simultaneously binds to the androgen receptor and the CRBN E3 ligase, forming a stable ternary complex (AR - this compound - CRBN).[4]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the AR.[11]

  • Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the AR.[2]

  • Recycling: After the degradation of the AR, this compound is released and can engage another AR protein and E3 ligase, continuing its catalytic cycle.[4]

This degradation of both full-length AR (AR-FL) and the AR-V7 splice variant leads to the inhibition of downstream AR signaling, cell cycle arrest, and the induction of apoptosis in prostate cancer cells.[5]

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cancer Cell AR Androgen Receptor (AR-FL/AR-V7) Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary Binds PROTAC PROTAC AR Degrader-8 PROTAC->Ternary Binds E3 CRBN E3 Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycling Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Downstream Downstream Effects: - Inhibition of AR Signaling - Cell Cycle Arrest - Apoptosis Ub_AR->Downstream Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound-mediated degradation of the androgen receptor.

Quantitative Data

The efficacy of this compound has been quantified in prostate cancer cell lines. The following tables summarize the key performance metrics.

Table 1: Degradation Efficacy of this compound

Cell LineAR IsoformDC50 (µM)
22Rv1AR-FL0.018[5]
22Rv1AR-V70.026[5]
LNCaPAR-FL0.14[5]

DC50: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity of this compound

Cell LineIC50 (µM)
22Rv10.038[5]
LNCaP1.11[5]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Western Blot for Androgen Receptor Degradation

This protocol is used to quantify the reduction in AR protein levels following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and apply ECL substrate.

  • Data Analysis: Visualize protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize AR levels to the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on cell proliferation.

Materials:

  • Prostate cancer cell lines

  • 96-well plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol detects the induction of apoptosis in cells treated with this compound.

Materials:

  • Prostate cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Visualizations of Pathways and Workflows

Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR_inactive Inactive AR + HSPs Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: A simplified diagram of the canonical androgen receptor signaling pathway.

Experimental Workflow for AR Degradation Analysis

Exp_Workflow Start Start: Prostate Cancer Cell Culture Treatment Treat with This compound (or Vehicle) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting (Anti-AR & Anti-GAPDH) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis: Quantify AR Degradation Detection->Analysis

Caption: The experimental workflow for determining AR degradation via Western blot.

Conclusion

This compound represents a promising therapeutic agent that effectively induces the degradation of both full-length and splice variant forms of the androgen receptor. Its catalytic mechanism of action allows for potent and sustained elimination of the AR protein, leading to the inhibition of prostate cancer cell proliferation and the induction of apoptosis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeted protein degradation strategies for the treatment of prostate cancer.

References

PROTAC AR Degrader-8: A Technical Guide to a Novel Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-8, also known as NP18, is a potent, noncovalent proteolysis-targeting chimera (PROTAC) designed to degrade the androgen receptor (AR).[1] As a heterobifunctional molecule, it represents a promising therapeutic strategy for prostate cancer, particularly in cases of resistance to conventional anti-androgen therapies. This resistance is often driven by the expression of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by many current drugs.[2] this compound is designed to overcome this challenge by targeting the N-terminal domain (NTD) of both full-length AR (AR-FL) and AR-V7, leading to their degradation via the ubiquitin-proteasome system.[1][2]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₄₀H₄₁N₅O₇[1]
Molecular Weight 703.78 g/mol [1]
CAS Number 3044108-04-2[1]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal machinery. It is composed of three key components: a ligand that binds to the N-terminal domain of the androgen receptor, a linker, and a ligand that recruits the Cereblon E3 ubiquitin ligase.[1]

The mechanism involves the formation of a ternary complex between the AR protein, this compound, and the E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell.[1][3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation AR Androgen Receptor (AR-FL / AR-V7) PROTAC PROTAC AR Degrader-8 AR->PROTAC Binds to NTD Ternary AR - PROTAC - E3 Ternary Complex E3 Cereblon E3 Ligase PROTAC->E3 Recruits Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Amino Acids) Proteasome->Degraded_AR Degradation

Mechanism of action for this compound.

Androgen Receptor Signaling Pathway

The androgen receptor is a critical driver of prostate cancer progression. In its full-length form, it is activated by androgens, leading to its translocation to the nucleus, where it regulates the transcription of genes involved in cell growth and survival. The AR-V7 splice variant, lacking the ligand-binding domain, is constitutively active and can drive tumor growth even in low-androgen environments, contributing to therapy resistance. This compound targets the N-terminal domain, a region essential for the transcriptional activity of both AR-FL and AR-V7.[2][4]

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_FL_cyto AR-FL Androgen->AR_FL_cyto Binds AR_FL_nuc AR-FL AR_FL_cyto->AR_FL_nuc Translocation ARE Androgen Response Element (ARE) AR_FL_nuc->ARE Binds AR_V7 AR-V7 (Constitutively Active) AR_V7->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC PROTAC AR Degrader-8 PROTAC->AR_FL_nuc Degrades PROTAC->AR_V7 Degrades

Androgen receptor signaling and the point of intervention for this compound.

Biological Activity

This compound has demonstrated potent and selective degradation of both AR-FL and AR-V7 in prostate cancer cell lines, leading to the inhibition of cell proliferation.

ParameterCell LineValue (µM)Reference
DC₅₀ (AR-FL Degradation) 22Rv10.018[1]
LNCaP0.14[1]
DC₅₀ (AR-V7 Degradation) 22Rv10.026[1]
IC₅₀ (Cell Proliferation) 22Rv10.038[1]
LNCaP1.11[1]

In addition to its degradation and anti-proliferative activities, this compound has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in 22Rv1 cells.[1] It has also exhibited anti-cancer efficacy in mouse and zebrafish models.[1]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. Note: The specific details from the primary publication by Ha et al. were not publicly available; therefore, these protocols are based on standard methodologies for similar compounds and assays.

General Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Studies start Start cell_culture Prostate Cancer Cell Culture (22Rv1, LNCaP) start->cell_culture treatment Treatment with This compound (Dose-Response and Time-Course) cell_culture->treatment western_blot Western Blot (AR Degradation - DC₅₀) treatment->western_blot cck8 Cell Viability Assay (CCK-8) (Cell Proliferation - IC₅₀) treatment->cck8 cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis xenograft Mouse Xenograft Model (Tumor Growth Inhibition) treatment->xenograft end End western_blot->end cck8->end cell_cycle->end apoptosis->end xenograft->end

A generalized workflow for the evaluation of this compound.
Western Blot for AR Degradation

Objective: To determine the concentration- and time-dependent degradation of AR-FL and AR-V7 by this compound and to calculate the DC₅₀ values.

Materials:

  • Prostate cancer cell lines (22Rv1, LNCaP)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR (N-terminal specific), anti-AR-V7, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.001 to 10 µM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR and AR-V7 band intensities to the loading control (GAPDH). Calculate the percentage of protein degradation relative to the DMSO-treated control. Plot the percentage of degradation against the log concentration of this compound to determine the DC₅₀ value.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on the proliferation of prostate cancer cells and to determine the IC₅₀ value.

Materials:

  • Prostate cancer cell lines (22Rv1, LNCaP)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.001 to 100 µM) or DMSO for 72-96 hours.

  • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at a specified concentration (e.g., near the IC₅₀) or DMSO for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at a specified concentration or DMSO for 24-48 hours.

  • Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells to quantify the percentage of apoptotic cells.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of prostate cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Prostate cancer cells (e.g., 22Rv1)

  • Matrigel

  • This compound

  • Vehicle control (e.g., a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally or via intraperitoneal injection at specified doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm AR degradation).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

This compound is a novel and potent degrader of both full-length and splice variant androgen receptors. Its ability to target the N-terminal domain represents a significant advancement in the development of therapeutics for castration-resistant prostate cancer. The preclinical data demonstrate its potential to overcome resistance mechanisms that limit the efficacy of current anti-androgen therapies. Further investigation and clinical development of this compound and similar molecules are warranted to explore their full therapeutic potential in treating advanced prostate cancer.

References

PROTAC AR Degrader-8 structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of PROTAC AR Degrader-8, a potent and selective androgen receptor (AR) degrader. The information is intended for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and targeted protein degradation.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound, also known as Compound NP18, is a heterobifunctional molecule designed to target the androgen receptor for degradation. The androgen receptor is a key driver of prostate cancer, and its degradation presents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC).

This compound is composed of three key components: a ligand that binds to the androgen receptor, a ligand that recruits an E3 ubiquitin ligase (specifically, Cereblon), and a linker that connects these two moieties. This tripartite structure enables the formation of a ternary complex between the androgen receptor and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.

Chemical Properties of this compound

The chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C40H41N5O7[1]
Molecular Weight 703.78 g/mol [2]
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-[2-[4-[2-[4-[(6-morpholin-4-yl-2-pyridinyl)methoxy]phenyl]propan-2-yl]phenoxy]ethylamino]isoindole-1,3-dione[1]
CAS Number 3044108-04-2[2]
Solubility ≥ 100 mg/mL in DMSO (142.09 mM)[2]

Biological Activity of this compound

This compound has demonstrated potent and selective degradation of both full-length androgen receptor (AR-FL) and the splice variant AR-V7, which is often associated with resistance to anti-androgen therapies. Its efficacy has been evaluated in prostate cancer cell lines, as summarized in the following tables.

Degradation Activity (DC50)

The DC50 value represents the concentration of the degrader required to induce 50% degradation of the target protein.

Cell LineTarget ProteinDC50 (µM)Source
22Rv1AR-FL0.018[2][3]
LNCaPAR-FL0.14[2][3]
22Rv1AR-V70.026[2][3]
Inhibition of Cell Proliferation (IC50)

The IC50 value represents the concentration of the compound required to inhibit 50% of cell proliferation.

Cell LineIC50 (µM)Source
22Rv10.038[2][3]
LNCaP1.11[2][3]

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome pathway to induce the degradation of the androgen receptor. The process can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to the androgen receptor and an E3 ubiquitin ligase (Cereblon), forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the androgen receptor, tagging it for degradation.

  • Proteasomal Degradation: The poly-ubiquitinated androgen receptor is recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: After the degradation of the target protein, this compound is released and can engage with another androgen receptor and E3 ligase, enabling a catalytic cycle of degradation.

PROTAC_Mechanism Mechanism of this compound AR Androgen Receptor (AR) Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary PROTAC This compound PROTAC->Ternary E3 E3 Ubiquitin Ligase (Cereblon) E3->Ternary Ub_AR Poly-ubiquitinated AR Ternary->Ub_AR Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Recycled_PROTAC->Ternary

Caption: Mechanism of this compound action.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. The canonical signaling pathway is as follows:

  • Ligand Binding: Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), diffuse into the cell and bind to the ligand-binding domain (LBD) of the AR, which is located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.

  • Dimerization and Nuclear Translocation: The activated AR monomers dimerize and translocate into the nucleus.

  • DNA Binding and Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.

  • Gene Expression: The AR then recruits co-regulators and the transcriptional machinery, leading to the expression of genes that promote cell growth, proliferation, and survival.

Caption: Overview of the androgen receptor signaling pathway.

Experimental Protocols

While the specific, detailed experimental protocols from the primary literature by Ha S, et al. are not publicly available through the conducted searches, this section provides representative protocols for key experiments used to characterize this compound. These are intended as illustrative examples.

General Experimental Workflow for PROTAC Evaluation

Experimental_Workflow General Workflow for PROTAC Evaluation start Start cell_culture Prostate Cancer Cell Culture (e.g., 22Rv1, LNCaP) start->cell_culture treatment Treat cells with This compound (Dose-response and time-course) cell_culture->treatment protein_lysis Cell Lysis and Protein Quantification treatment->protein_lysis viability_assay Cell Viability Assay (e.g., MTT, WST-8) for IC50 treatment->viability_assay western_blot Western Blot for AR Degradation (DC50) protein_lysis->western_blot data_analysis Data Analysis and Curve Fitting western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating a PROTAC.

Representative Protocol: Western Blotting for AR Degradation

This protocol describes a general procedure for assessing the degradation of the androgen receptor in prostate cancer cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Seed prostate cancer cells (e.g., 22Rv1 or LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
  • Prepare a stock solution of this compound in DMSO.
  • Treat the cells with a range of concentrations of this compound (e.g., 0.001 µM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) for comparison.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.
  • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
  • Perform electrophoresis to separate the proteins by size.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the androgen receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the AR band intensity to the loading control.
  • Calculate the percentage of AR degradation relative to the vehicle-treated control for each concentration of this compound.
  • Plot the percentage of degradation against the log of the degrader concentration and fit a dose-response curve to determine the DC50 value.

Representative Protocol: Cell Viability Assay (WST-8/CCK-8)

This protocol outlines a general method for determining the effect of this compound on the viability of prostate cancer cells.

1. Cell Seeding:

  • Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium.
  • Allow the cells to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.
  • Treat the cells with the various concentrations of the degrader. Include a vehicle control (DMSO) and a blank control (medium only).
  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

3. Viability Measurement:

  • Add 10 µL of WST-8 (or CCK-8) reagent to each well.
  • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank control from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control (set as 100% viability).
  • Plot the percentage of viability against the log of the degrader concentration and fit a dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent and selective degrader of the androgen receptor, including the clinically relevant AR-V7 splice variant. Its ability to effectively induce AR degradation and inhibit the proliferation of prostate cancer cells highlights its potential as a promising therapeutic agent for the treatment of prostate cancer. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers in the field of targeted protein degradation.

References

PROTAC AR Degrader-8: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-8, also known as Compound NP18, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the androgen receptor (AR). The androgen receptor is a critical driver of prostate cancer, and its signaling pathway remains active in castration-resistant prostate cancer (CRPC), a lethal form of the disease. This compound offers a novel therapeutic strategy by not just inhibiting the AR but by inducing its complete degradation, thereby overcoming resistance mechanisms associated with traditional AR antagonists.[1][2] This molecule has demonstrated significant anti-proliferative and pro-apoptotic effects in prostate cancer cell lines and has shown anticancer efficacy in preclinical animal models.[1][2]

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This binding facilitates the formation of a ternary complex, bringing the AR in close proximity to the E3 ligase. This proximity enables the transfer of ubiquitin molecules from the E3 ligase to the AR, tagging it for degradation by the 26S proteasome. The degradation of the AR removes the entire protein from the cell, thereby abrogating all its functions and downstream signaling.[3]

The molecule is comprised of three key components: a ligand for the androgen receptor (AR ligand-33), a linker, and a ligand for the E3 ligase Cereblon.[1][2]

cluster_0 This compound Action cluster_1 Ubiquitination and Degradation ar Androgen Receptor (AR) protac PROTAC AR Degrader-8 ar->protac Binds e3 Cereblon (E3 Ligase) protac->e3 Recruits ternary Ternary Complex (AR-PROTAC-E3) ar_ub Ubiquitinated AR ub Ubiquitin ub->ternary Ubiquitination proteasome 26S Proteasome ar_ub->proteasome Targeting degradation AR Degradation proteasome->degradation Degrades

Mechanism of action of this compound.

Biological Activity

This compound has demonstrated potent biological activity in preclinical studies, effectively degrading both full-length androgen receptor (AR-FL) and the clinically relevant AR-V7 splice variant, which is often associated with resistance to therapy.[1][2]

In Vitro Degradation and Anti-proliferative Activity

The following tables summarize the quantitative data on the degradation capacity (DC50) and anti-proliferative activity (IC50) of this compound in various prostate cancer cell lines.

Cell LineTargetDC50 (μM)
22Rv1AR-FL0.018[1][2]
LNCaPAR-FL0.14[1][2]
22Rv1AR-V70.026[1][2]
Table 1: Degradation of Androgen Receptor by this compound.
Cell LineIC50 (μM)
22Rv10.038[1][2]
LNCaP1.11[1][2]
Table 2: Anti-proliferative Activity of this compound.
Cell Cycle Arrest and Apoptosis

In addition to inhibiting proliferation, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in the 22Rv1 prostate cancer cell line.[1][2]

Experimental Protocols

Detailed experimental protocols for this compound are not yet publicly available in a peer-reviewed format. However, based on standard methodologies for evaluating PROTAC molecules, the following generalized protocols can be applied.

Western Blotting for AR Degradation
  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., 22Rv1, LNCaP) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the androgen receptor. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed prostate cancer cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye (e.g., propidium (B1200493) iodide) in the presence of RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Collection: Treat cells with this compound, then collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Downstream Signaling and Cellular Effects

The degradation of the androgen receptor by this compound leads to the downregulation of AR-dependent gene transcription. This, in turn, affects multiple downstream signaling pathways that are crucial for prostate cancer cell survival and proliferation. The key cellular consequences include the inhibition of cell growth, cell cycle arrest, and the induction of apoptosis.

cluster_downstream Downstream Effects cluster_cellular Cellular Consequences protac PROTAC AR Degrader-8 ar Androgen Receptor (AR) protac->ar Targets degradation AR Degradation ar->degradation Leads to ar_signaling AR Signaling Inhibition degradation->ar_signaling gene_expression Downregulation of AR Target Genes (e.g., PSA) ar_signaling->gene_expression proliferation Inhibition of Cell Proliferation gene_expression->proliferation cell_cycle G2/M Cell Cycle Arrest gene_expression->cell_cycle apoptosis Induction of Apoptosis gene_expression->apoptosis

Downstream signaling effects of AR degradation.

In Vivo Efficacy

This compound has been reported to exhibit anticancer efficacy in both mouse and zebrafish models of prostate cancer.[1][2] However, detailed in vivo data, including specific tumor growth inhibition, pharmacokinetic and pharmacodynamic profiles, and tolerability data, have not yet been made widely available in the public domain. Such studies are crucial for the further development of this compound as a potential therapeutic agent.

Experimental Workflow

The evaluation of a novel PROTAC like AR Degrader-8 typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

cluster_workflow PROTAC Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis and Characterization degradation Degradation Assay (Western Blot) synthesis->degradation viability Cell Viability Assay (IC50) degradation->viability mechanistic Mechanistic Assays (Cell Cycle, Apoptosis) viability->mechanistic pkpd Pharmacokinetics and Pharmacodynamics mechanistic->pkpd efficacy Xenograft Tumor Model Efficacy pkpd->efficacy toxicity Toxicity Studies efficacy->toxicity

Generalized experimental workflow for PROTAC evaluation.

References

PROTAC AR Degrader-8: A Technical Guide to E3 Ligase Recruitment and Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-8, also known as Compound NP18, is a potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2] This molecule represents a promising therapeutic strategy for prostate cancer, including forms resistant to conventional therapies, by targeting both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1][2] Unlike traditional inhibitors that merely block protein function, PROTACs like AR Degrader-8 hijack the cell's own ubiquitin-proteasome system to eliminate the target protein entirely. This guide provides an in-depth technical overview of this compound, focusing on its mechanism of E3 ligase recruitment, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action: Cereblon E3 Ligase Recruitment

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the androgen receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The binding of AR Degrader-8 to both the AR and CRBN facilitates the formation of a ternary complex. This proximity induces the CRBN E3 ligase to polyubiquitinate the AR, marking it for degradation by the 26S proteasome.

cluster_1 Ubiquitin-Proteasome System ar Androgen Receptor (AR) protac PROTAC AR Degrader-8 ar->protac crbn Cereblon (CRBN) E3 Ligase protac->crbn ub Ubiquitin protac->ub proteasome 26S Proteasome ub->proteasome degraded_ar Degraded AR Fragments proteasome->degraded_ar

Mechanism of this compound action.

Quantitative Data

The efficacy of this compound has been quantified in various prostate cancer cell lines. The following tables summarize the key performance metrics.

Table 1: In Vitro Degradation Efficacy
Cell LineTarget ProteinDC50 (µM)
22Rv1AR-FL0.018[1][2]
22Rv1AR-V70.026[1][2]
LNCaPAR-FL0.14[1][2]

DC50: Half-maximal degradation concentration.

Table 2: In Vitro Anti-proliferative Activity
Cell LineIC50 (µM)
22Rv10.038[1][2]
LNCaP1.11[1][2]

IC50: Half-maximal inhibitory concentration.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. By degrading AR, this compound effectively shuts down this pro-survival signaling cascade.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen ar Androgen Receptor (AR) androgen->ar ar_dimer AR Dimer ar->ar_dimer Dimerization & Translocation are Androgen Response Element (ARE) ar_dimer->are transcription Gene Transcription are->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Simplified androgen receptor signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

Western Blot for AR Degradation

This protocol is a standard method to quantify the reduction in AR protein levels following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture prostate cancer cells (e.g., 22Rv1, LNCaP) in appropriate media to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

start Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer probing Antibody Probing transfer->probing detection Signal Detection & Analysis probing->detection end Quantify AR Degradation detection->end

Experimental workflow for Western Blot analysis.
Cell Viability Assay (e.g., MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

3. Reagent Incubation:

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

  • If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment:

  • Treat cells with this compound at various concentrations for a predetermined time (e.g., 48 hours).

2. Cell Staining:

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a highly effective degrader of the androgen receptor, including the clinically relevant AR-V7 splice variant. By recruiting the Cereblon E3 ligase, it induces the proteasomal degradation of AR, leading to the inhibition of prostate cancer cell proliferation and the induction of apoptosis. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other PROTAC-based therapeutics.

References

An In-depth Technical Guide to the Formation of the PROTAC AR Degrader-8 Ternary Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-8, clinically known as Bavdegalutamide or ARV-110, is a pioneering Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1] As a central driver in the progression of prostate cancer, the Androgen Receptor presents a key therapeutic target.[2] ARV-110 offers a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to eliminate the AR protein, thereby overcoming resistance mechanisms associated with traditional AR inhibitors.[2][3] This guide provides a detailed overview of the formation of the AR/ARV-110/CRBN ternary complex, summarizing key quantitative data and experimental methodologies.

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker.[4] In the case of ARV-110, one ligand binds to the Androgen Receptor, while the other binds to the Cereblon (CRBN) E3 ubiquitin ligase.[3] This dual binding induces the formation of a ternary complex, bringing the AR in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[5]

Mechanism of Action: Ternary Complex Formation

The cornerstone of ARV-110's function is the formation of a stable ternary complex with the Androgen Receptor and the Cereblon E3 ligase. This process can be broken down into the following key steps:

  • Binary Binding Events: ARV-110 independently binds to both the Androgen Receptor and the Cereblon E3 ligase in two separate binary interactions.

  • Ternary Complex Assembly: The formation of these binary complexes facilitates the assembly of the full AR/ARV-110/CRBN ternary complex. The stability of this complex is a critical determinant of the subsequent degradation efficiency.

  • Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the Androgen Receptor.

  • Proteasomal Degradation: The poly-ubiquitinated Androgen Receptor is then recognized and degraded by the 26S proteasome.

The efficiency of this process is influenced by the binding affinities of the binary interactions and the cooperativity of the ternary complex formation. Positive cooperativity, where the binding of one protein partner increases the affinity for the other, leads to a more stable ternary complex and more efficient degradation.

Quantitative Data

The following tables summarize the key quantitative data for this compound (ARV-110) from in vitro cellular assays. Note: As of this writing, specific biophysical data such as binary binding affinities (Kd) for AR and CRBN, and the cooperativity factor (α) for the ternary complex, are not publicly available.

Cell LineAR StatusDC50 (nM)Dmax (%)Reference(s)
VCaPWild-type, Amplified~1>95[6]
LNCaPT878A mutant<1>95[7]
22Rv1AR-V7 splice variantLess effective-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

AssayCell LineIC50 (nM)EffectReference(s)
Cell ProliferationVCaP~1Inhibition of proliferation[6]
PSA ExpressionLNCaP, VCaPLow nMSuppression[6]
ApoptosisVCaPLow nMInduction[6]

IC50: Half-maximal inhibitory concentration. PSA: Prostate-Specific Antigen.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The degradation of the Androgen Receptor by ARV-110 effectively shuts down AR-mediated signaling, which is crucial for the growth and survival of prostate cancer cells. The diagram below illustrates a simplified overview of the classical AR signaling pathway that is inhibited by ARV-110.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex AR AR AR->AR_HSP_complex AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP HSP->AR_HSP_complex AR_HSP_complex->AR Androgen Binding & HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Transcriptional Activation Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Simplified classical androgen receptor signaling pathway.

This compound (ARV-110) Mechanism of Action

The following diagram illustrates the catalytic cycle of AR degradation mediated by ARV-110.

cluster_ternary Ternary Complex Formation ARV110 ARV-110 (PROTAC) Ternary_Complex AR - ARV-110 - CRBN ARV110->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex PolyUb_AR Poly-ubiquitinated AR Ternary_Complex->PolyUb_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_AR->Proteasome Proteasome->ARV110 Recycled Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

Caption: Mechanism of AR degradation by ARV-110.

Experimental Workflow: Western Blot for AR Degradation

This diagram outlines the typical workflow for assessing AR protein degradation in cell culture using Western blotting.

Start Start Cell_Culture Culture Prostate Cancer Cells Start->Cell_Culture Treatment Treat with ARV-110 (Dose Response/Time Course) Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Quantification Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-AR) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Western blot workflow for AR degradation analysis.

Experimental Protocols

Western Blot for Androgen Receptor Degradation

This protocol describes the detection and quantification of AR protein levels in prostate cancer cell lines following treatment with ARV-110.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • ARV-110 (Bavdegalutamide)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of ARV-110 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against AR and a loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the AR signal to the loading control to determine the relative reduction in AR protein levels.

Cell Viability Assay

This protocol measures the effect of ARV-110 on the proliferation and viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • 96-well plates

  • Cell culture medium

  • ARV-110

  • DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of ARV-110 in culture medium. Replace the existing medium with medium containing the drug or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis (General Protocol)

While a specific protocol for ARV-110 is not publicly available, this general protocol outlines the principles for assessing ternary complex formation.

Objective: To measure the kinetics and affinity of binary (PROTAC-AR, PROTAC-CRBN) and ternary (AR-PROTAC-CRBN) interactions.

Materials:

  • SPR instrument

  • Sensor chips (e.g., CM5)

  • Purified recombinant Androgen Receptor (ligand-binding domain)

  • Purified recombinant Cereblon/DDB1 complex

  • ARV-110

  • Running buffer (e.g., HBS-EP+)

Procedure Outline:

  • Immobilization: Immobilize one of the proteins (e.g., CRBN/DDB1 complex) onto the sensor chip surface.

  • Binary Interaction (ARV-110 to CRBN): Inject serial dilutions of ARV-110 over the immobilized CRBN surface to determine the binding affinity (Kd) and kinetics (kon, koff) of this binary interaction.

  • Binary Interaction (ARV-110 to AR): This can be measured by immobilizing AR or using a capture-based approach.

  • Ternary Complex Formation: To measure the ternary complex, inject a constant, near-saturating concentration of AR mixed with serial dilutions of ARV-110 over the immobilized CRBN surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams using the instrument's software to determine the affinity and kinetics of the ternary complex. The cooperativity factor (α) can be calculated by comparing the affinity of ARV-110 to CRBN in the presence and absence of AR.

Conclusion

This compound (ARV-110) represents a significant advancement in the targeted therapy of prostate cancer. Its mechanism, centered on the formation of a ternary complex with the Androgen Receptor and the Cereblon E3 ligase, allows for the efficient and selective degradation of this key oncogenic driver. While detailed biophysical characterization of the AR/ARV-110/CRBN ternary complex is not yet fully in the public domain, the available cellular and preclinical data strongly support its potent anti-tumor activity. The experimental protocols and data presented in this guide provide a foundational understanding for researchers in the field of targeted protein degradation and drug development. Further elucidation of the structural and biophysical properties of the ternary complex will undoubtedly accelerate the design of next-generation AR degraders with enhanced efficacy and specificity.

References

In-Depth Technical Guide: The Impact of PROTAC AR Degrader-8 on the AR-V7 Splice Variant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the efficacy and mechanism of action of PROTAC AR Degrader-8, with a specific focus on its effects on the androgen receptor (AR) and its clinically relevant splice variant, AR-V7. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and development in the field of targeted protein degradation for castration-resistant prostate cancer (CRPC).

Quantitative Efficacy of this compound

This compound has demonstrated potent and specific degradation of both full-length androgen receptor (AR-FL) and the AR-V7 splice variant, which is a key driver of resistance to conventional anti-androgen therapies. The following tables summarize the quantitative data on the efficacy of this compound in relevant prostate cancer cell lines.

Table 1: Degradation Efficacy (DC50) of this compound

Target ProteinCell LineDC50 (µM)
AR-FL22Rv10.018
AR-FLLNCaP0.14
AR-V722Rv10.026

Table 2: Anti-proliferative Activity (IC50) of this compound

Cell LineIC50 (µM)
22Rv10.038
LNCaP1.11

Signaling Pathways and Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of its target proteins. It consists of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). By forming a ternary complex between the AR protein and the E3 ligase, this compound facilitates the ubiquitination of AR and its subsequent degradation by the proteasome. A key feature of this compound is its ability to bind to the N-terminal domain (NTD) of the androgen receptor, which is present in both AR-FL and the AR-V7 splice variant. This allows for the degradation of both forms of the receptor, addressing a critical mechanism of drug resistance in prostate cancer.

AR/AR-V7 Signaling and Degradation by this compound cluster_0 AR-FL Signaling (Ligand-Dependent) cluster_1 AR-V7 Signaling (Ligand-Independent) cluster_2 This compound Mechanism Androgen Androgen AR_FL AR-FL Androgen->AR_FL Binds to LBD Nucleus_FL Nuclear AR-FL AR_FL->Nucleus_FL Translocation Ub_FL Ub-AR-FL AR_FL->Ub_FL Ubiquitination ARE Androgen Response Element Nucleus_FL->ARE Binds to ARE Gene_Expression_FL Cell Proliferation & Survival Genes ARE->Gene_Expression_FL Drives Transcription CRPC Castration-Resistant Prostate Cancer Progression AR_V7 AR-V7 (Lacks LBD) Nucleus_V7 Nuclear AR-V7 AR_V7->Nucleus_V7 Constitutive Translocation Ub_V7 Ub-AR-V7 AR_V7->Ub_V7 Ubiquitination ARE_V7 Androgen Response Element Nucleus_V7->ARE_V7 Binds to ARE Gene_Expression_V7 Cell Cycle Progression Genes ARE_V7->Gene_Expression_V7 Drives Transcription PROTAC PROTAC AR Degrader-8 PROTAC->AR_FL Binds to NTD PROTAC->AR_V7 Binds to NTD E3 E3 Ligase (e.g., Cereblon) PROTAC->E3 Recruits Proteasome Proteasome Proteasome->CRPC Inhibition of Progression Ub_FL->Proteasome Degradation Ub_V7->Proteasome Degradation

Caption: AR/AR-V7 signaling and degradation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture
  • Cell Lines: LNCaP and 22Rv1 prostate cancer cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded at appropriate densities and allowed to attach overnight before treatment.

Western Blotting for AR and AR-V7 Degradation (DC50 Determination)
  • Cell Seeding and Treatment: Seed 22Rv1 or LNCaP cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with a serial dilution of this compound for 24 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% gradient polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the N-terminus of AR (which detects both AR-FL and AR-V7) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. The DC50 value is calculated by plotting the percentage of protein degradation against the log concentration of the degrader.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed 22Rv1 or LNCaP cells in a 96-well opaque-walled plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • ATP Measurement: Use a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Equilibrate the plate and the assay reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a luminometer. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound.

Apoptosis Assay
  • Cell Treatment: Seed 22Rv1 cells in a 96-well plate and treat with this compound for 48 hours.

  • Caspase Activity Measurement: Use a luminescent caspase activity assay, such as the Caspase-Glo® 3/7 Assay.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence to determine caspase-3/7 activity, which is an indicator of apoptosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat 22Rv1 cells with this compound for 24 or 48 hours. Harvest the cells by trypsinization.

  • Cell Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental and Logical Workflow

The evaluation of a PROTAC degrader like AR Degrader-8 follows a systematic workflow to characterize its efficacy and mechanism of action.

cluster_0 In Vitro Evaluation Workflow for this compound cluster_1 Efficacy & Potency cluster_2 Mechanism of Action start Start: Hypothesis This compound degrades AR/AR-V7 cell_culture Prostate Cancer Cell Culture (22Rv1, LNCaP) start->cell_culture treatment Treatment with This compound (Dose-response & Time-course) cell_culture->treatment western_blot Western Blot (AR & AR-V7 levels) treatment->western_blot cell_viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->cell_viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle dc50 Determine DC50 western_blot->dc50 data_analysis Data Analysis & Interpretation dc50->data_analysis ic50 Determine IC50 cell_viability->ic50 ic50->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion: This compound effectively degrades AR/AR-V7, inhibits proliferation, and induces apoptosis and cell cycle arrest. data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

This technical guide provides a foundational understanding of the preclinical evaluation of this compound. The presented data and protocols are intended to aid researchers in the design and execution of further studies to explore the full therapeutic potential of this and similar targeted protein degraders.

The Role of PROTAC AR Degrader-8 in Castration-Resistant Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. Conventional therapies targeting the AR ligand-binding domain (LBD) often fail due to mechanisms such as AR overexpression, mutations, and the emergence of AR splice variants (AR-SVs) that lack the LBD, most notably AR-V7. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome these resistance mechanisms by inducing the targeted degradation of the entire AR protein. This technical guide provides an in-depth overview of PROTAC AR Degrader-8, a potent and specific AR degrader, and its role in the context of CRPC. We will delve into its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

Introduction to Castration-Resistant Prostate Cancer and Androgen Receptor Signaling

Prostate cancer is initially dependent on androgens for growth, and androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced disease. However, most tumors eventually progress to a castration-resistant state, where the cancer continues to grow despite castrate levels of testosterone. In CRPC, the AR signaling axis remains a critical driver of tumor progression through various mechanisms[1][2]:

  • AR Overexpression: Amplification of the AR gene leads to hypersensitivity to low levels of androgens.

  • AR Mutations: Mutations in the LBD can allow activation by other steroids or even antagonists.

  • AR Splice Variants: The expression of truncated AR-SVs, such as AR-V7, which lack the LBD, results in constitutively active receptors that are insensitive to traditional AR inhibitors.

  • Intratumoral Androgen Synthesis: CRPC cells can synthesize their own androgens from cholesterol or adrenal precursors.

These persistent AR signaling pathways underscore the need for novel therapeutic strategies that can effectively eliminate the AR protein, including its resistant forms.

PROTAC Technology: A Novel Approach to Target Protein Degradation

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins. A PROTAC consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a significant advantage over traditional occupancy-based inhibitors.

This compound: Mechanism and Specificity

This compound (also referred to as Compound NP18) is a novel PROTAC designed to specifically target and degrade the androgen receptor. It is composed of AR ligand-33, which binds to the AR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase[3].

The mechanism of action of this compound involves the formation of a ternary complex between the AR protein, the PROTAC molecule, and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the AR protein, leading to its polyubiquitination and subsequent degradation by the proteasome. A key advantage of this compound is its ability to degrade both the full-length AR (AR-FL) and the clinically significant AR-V7 splice variant, thereby addressing a major mechanism of resistance to current CRPC therapies[3].

cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System PROTAC_AR_Degrader_8 This compound AR Androgen Receptor (AR-FL / AR-V7) PROTAC_AR_Degrader_8->AR Binds to AR CRBN Cereblon E3 Ligase PROTAC_AR_Degrader_8->CRBN Recruits CRBN Ternary_Complex AR - PROTAC - CRBN Ternary Complex PROTAC_AR_Degrader_8->Ternary_Complex AR->Ternary_Complex CRBN->Ternary_Complex Polyubiquitination Polyubiquitination of AR Ternary_Complex->Polyubiquitination Ub Transfer Ub Ubiquitin Ub->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation

Mechanism of Action of this compound.

Preclinical Efficacy of this compound

In Vitro Degradation and Anti-proliferative Activity

This compound has demonstrated potent and efficient degradation of both AR-FL and AR-V7 in CRPC cell lines. Furthermore, this degradation translates to significant anti-proliferative effects.

Parameter22Rv1 CellsLNCaP CellsReference
DC50 (AR-FL) 0.018 µM0.14 µM[3]
DC50 (AR-V7) 0.026 µMN/A[3]
IC50 0.038 µM1.11 µM[3]
  • DC50: Half-maximal degradation concentration.

  • IC50: Half-maximal inhibitory concentration.

  • 22Rv1: A human prostate carcinoma epithelial cell line that expresses both AR-FL and AR-V7.

  • LNCaP: A human prostate adenocarcinoma cell line that expresses AR-FL.

Cell Cycle Arrest and Apoptosis

In addition to inhibiting proliferation, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in 22Rv1 cells[3]. This indicates that the degradation of AR by this PROTAC effectively disrupts critical cellular processes required for cancer cell survival and division.

In Vivo Antitumor Efficacy

Preclinical studies in mouse and zebrafish models have shown that this compound exhibits significant anticancer efficacy, supporting its potential as a therapeutic agent for CRPC[3].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the coupling of three key components: the AR ligand (AR ligand-33), a flexible linker, and the E3 ligase ligand (a pomalidomide (B1683931) derivative for Cereblon). The detailed synthetic scheme and procedures are described in the primary literature[4][5]. The general approach involves multi-step organic synthesis to first functionalize the individual components for subsequent linkage, followed by a final coupling reaction to yield the complete PROTAC molecule. Purification is typically achieved through chromatographic techniques.

Western Blotting for AR Degradation

This protocol outlines the methodology to assess the degradation of AR-FL and AR-V7 in prostate cancer cell lines following treatment with this compound.

Cell_Culture 1. Cell Culture (e.g., 22Rv1, LNCaP) Treatment 2. Treatment (this compound) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-AR, Anti-AR-V7, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Western Blotting Experimental Workflow.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP)

  • Cell culture medium and supplements

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-AR-V7, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time points.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control to determine the extent of AR degradation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Prostate cancer cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: Treat cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model

Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) are crucial for evaluating the in vivo efficacy of this compound[6].

General Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant CRPC cells (e.g., 22Rv1) or patient-derived tumor fragments.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule. The control group receives the vehicle.

  • Tumor Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting for AR levels) and histopathological examination.

Signaling Pathways

Androgen Receptor Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR + HSPs Androgen->AR_inactive Binding AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Nuclear Translocation & DNA Binding Transcription Target Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Simplified Androgen Receptor Signaling Pathway.
Ubiquitin-Proteasome System

Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP-dependent Activation E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Poly_Ub_Protein Polyubiquitinated Target Protein E3->Poly_Ub_Protein Ub Transfer Target_Protein Target Protein Target_Protein->E3 Recognition Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation

The Ubiquitin-Proteasome Pathway.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for castration-resistant prostate cancer by effectively inducing the degradation of both full-length AR and the resistance-conferring AR-V7 splice variant. Its potent in vitro and in vivo activity highlights the potential of targeted protein degradation to overcome the limitations of current AR-directed therapies. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in patients with advanced prostate cancer. The continued exploration of novel PROTACs with improved pharmacokinetic and pharmacodynamic properties will be crucial in the fight against this challenging disease.

References

An In-depth Technical Guide to PROTAC AR Degrader-8 and the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PROTAC AR Degrader-8, a potent and selective androgen receptor (AR) degrader, and its mechanism of action via the ubiquitin-proteasome system (UPS). It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals working in the fields of targeted protein degradation, oncology, and drug discovery. This document outlines the core principles of proteolysis-targeting chimeras (PROTACs), the specifics of AR signaling, the intricacies of the UPS, and the synergistic interplay that leads to the targeted degradation of the AR protein. Detailed experimental protocols for the evaluation of AR degraders are provided, alongside a curated summary of quantitative data for this compound. Visual representations of key pathways and experimental workflows are included to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in pharmacology.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to eliminate the protein from the cell entirely.[2] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1]

A PROTAC molecule consists of three key components:

  • A ligand for the protein of interest (POI): This moiety binds specifically to the target protein.

  • A ligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, a key enzyme in the ubiquitination cascade.

  • A linker: This connects the POI ligand and the E3 ligase ligand, bringing the target protein and the E3 ligase into close proximity.[1]

This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[2] This event-driven mechanism allows PROTACs to act catalytically, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[3]

The Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a crucial transcription factor that plays a pivotal role in the development and progression of prostate cancer.[4] In the classical signaling pathway, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus.[5] Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell proliferation and survival.[5] Dysregulation of this pathway is a key driver of prostate cancer growth.[4]

AR_Signaling_Pathway Nucleus_translocation AR_dimer_n AR_dimer_n AR_dimer AR_dimer Androgen Androgen HSP HSP AR AR ARE ARE Gene_Transcription Gene_Transcription

Caption: Overview of the Ubiquitin-Proteasome System (UPS).

This compound: Mechanism of Action

This compound (also known as Compound NP18) is a PROTAC designed to specifically target the androgen receptor for degradation. [6][7]Its structure consists of a ligand that binds to the AR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. [6][7] The mechanism of action of this compound is as follows:

  • Ternary Complex Formation: The this compound molecule simultaneously binds to the androgen receptor and the CRBN E3 ligase, forming a ternary complex. [8]2. Ubiquitination: The formation of this complex brings the AR into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This facilitates the polyubiquitination of the AR.

  • Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the 26S proteasome. [2] By inducing the degradation of AR, this compound effectively shuts down the AR signaling pathway, leading to the inhibition of prostate cancer cell proliferation and the induction of apoptosis. [6][7] dot

PROTAC_AR_Degrader_8_MoA AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-PROTAC-CRBN) AR->Ternary_Complex PROTAC PROTAC AR Degrader-8 PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Polyubiquitinated_AR Polyubiquitinated AR Ternary_Complex->Polyubiquitinated_AR Ub_Cascade Ubiquitination Cascade (E1, E2, Ub) Ub_Cascade->Ternary_Complex Polyubiquitination Proteasome 26S Proteasome Polyubiquitinated_AR->Proteasome Degradation Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

Caption: Mechanism of action of this compound.

Quantitative Data for this compound

The efficacy of this compound has been quantified in various prostate cancer cell lines. The key parameters are the DC50 (the concentration at which 50% of the target protein is degraded) and the IC50 (the concentration at which 50% of cell proliferation is inhibited).

ParameterCell LineValue (µM)TargetReference
DC50 22Rv10.018AR-FL[6][7]
LNCaP0.14AR-FL[6][7]
22Rv10.026AR-V7[6][7]
IC50 22Rv10.038-[6][7]
LNCaP1.11-[6][7]

Detailed Experimental Protocols

Western Blot for DC50 Determination

This protocol is used to quantify the degradation of the target protein (AR) following treatment with a PROTAC. [2] dot

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometry & DC50 Calculation Detection->Analysis

Caption: Workflow for Western Blot analysis to determine DC50.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). [9]2. Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. [2] * Determine protein concentration using a BCA assay. [2]3. Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes. [2] * Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. [2]4. Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane. [2]5. Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature. [2] * Incubate the membrane with primary antibodies (anti-AR and anti-GAPDH) overnight at 4°C. [2] * Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. [2] * Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system. [9] * Quantify band intensities using densitometry software.

    • Normalize AR band intensity to the loading control (GAPDH).

    • Calculate the percentage of AR degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value. [9]

Cell Viability (MTT) Assay for IC50 Determination

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Materials:

  • Prostate cancer cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) [10]* Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified time (e.g., 72 hours). [9]2. MTT Incubation:

    • Add 10-20 µL of MTT solution to each well. [9] * Incubate for 1-4 hours at 37°C. [10]3. Formazan (B1609692) Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [10] * Mix thoroughly to ensure complete solubilization. [10]4. Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. [10]5. Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This technique is used to demonstrate the formation of the ternary complex (AR-PROTAC-CRBN). [4] Materials:

  • Prostate cancer cell lines

  • This compound

  • MG132 (proteasome inhibitor)

  • Non-denaturing lysis buffer

  • Antibodies: anti-CRBN, anti-AR, and control IgG

  • Protein A/G agarose (B213101) beads

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound and MG132 (to prevent degradation of the complex). [4] * Lyse cells with non-denaturing lysis buffer. [4]2. Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the lysate with anti-CRBN antibody or control IgG overnight at 4°C. [4] * Add protein A/G agarose beads to capture the antibody-protein complexes. [4]3. Washing and Elution:

    • Wash the beads multiple times with lysis buffer. [4] * Elute the proteins from the beads by boiling in Laemmli sample buffer. [4]4. Western Blot Analysis:

    • Perform Western blotting on the eluted samples and probe for the presence of AR. A band for AR in the sample immunoprecipitated with the anti-CRBN antibody confirms the formation of the ternary complex. [4]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on the cell cycle distribution. [6][7] Materials:

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for a specified time.

    • Harvest cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix cells in ice-cold 70% ethanol and store at -20°C. [5]3. Staining:

    • Wash cells to remove ethanol.

    • Resuspend cells in PI staining solution containing RNase A and incubate in the dark. [5]4. Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. [5]

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptosis induced by this compound. [6][7] Materials:

  • Prostate cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for a specified time.

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash cells with PBS and resuspend in binding buffer. [11] * Add Annexin V-FITC and propidium iodide to the cell suspension. [11] * Incubate in the dark at room temperature. 3. Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry. [11] * Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound exemplifies the potential of targeted protein degradation as a therapeutic strategy for prostate cancer. By effectively hijacking the ubiquitin-proteasome system to eliminate the androgen receptor, it offers a powerful alternative to traditional androgen receptor antagonists. The in-depth understanding of its mechanism of action, coupled with robust experimental methodologies for its evaluation, is crucial for the continued development of this and other PROTAC-based therapeutics. This technical guide provides a foundational resource for researchers to explore and advance the field of targeted protein degradation.

References

Preclinical Profile of PROTAC AR Degrader-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for PROTAC AR Degrader-8, also known as NP18. This novel proteolysis-targeting chimera is designed to induce the degradation of the androgen receptor (AR), a key driver in prostate cancer. This document summarizes its in vitro efficacy, mechanism of action, and preliminary in vivo data, offering a valuable resource for researchers in oncology and drug discovery.

Quantitative In Vitro Efficacy Data

This compound has demonstrated potent and specific activity in degrading the androgen receptor and inhibiting the proliferation of prostate cancer cell lines. The key quantitative metrics are summarized in the tables below.

Table 1: Androgen Receptor Degradation
Cell LineTarget ProteinDC50 (µM)Dmax
22Rv1AR-FL0.018[1]>90%
22Rv1AR-V70.026[1]>90%
LNCaPAR-FL0.14[1]>90%

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity
Cell LineIC50 (µM)
22Rv10.038[1]
LNCaP1.11[1]

IC50: Half-maximal inhibitory concentration.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN)[1]. This induced proximity triggers the ubiquitination of the AR protein, marking it for degradation by the proteasome. A key feature of this degrader is its ability to target the N-terminal domain (NTD) of the AR, enabling the degradation of both the full-length AR (AR-FL) and splice variants lacking the ligand-binding domain, such as AR-V7, which is a common mechanism of resistance to current anti-androgen therapies[1].

Beyond AR degradation, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in prostate cancer cells[1].

PROTAC_Mechanism_of_Action cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC AR Degrader-8 AR Androgen Receptor (AR-FL / AR-V7) PROTAC->AR Binds to AR NTD E3_Ligase Cereblon (CRBN) E3 Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation E3_Ligase->AR Ubiquitination Amino_Acids Degraded Peptides (Amino Acids) Proteasome->Amino_Acids Ub Ubiquitin AR_T AR PROTAC_T PROTAC AR_T->PROTAC_T E3_T E3 Ligase PROTAC_T->E3_T

Mechanism of action for this compound.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-cancer efficacy of this compound. While detailed quantitative data from these studies are not yet fully published, the compound has shown significant activity in both mouse and zebrafish xenograft models of prostate cancer[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Culture
  • Cell Lines: 22Rv1 and LNCaP human prostate carcinoma cells were used.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation

Western_Blot_Workflow start Seed Cells treatment Treat with PROTAC AR Degrader-8 (various conc.) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Densitometry Analysis (Quantify Band Intensity) detection->analysis end Determine DC50 & Dmax analysis->end

References

PROTAC AR Degrader-8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-8 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to selectively degrade the androgen receptor (AR). As a heterobifunctional molecule, it leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation, offering a promising therapeutic strategy for androgen receptor-driven malignancies, particularly prostate cancer. This technical guide provides a comprehensive overview of this compound, focusing on its targets, selectivity, and the methodologies used for its characterization.

Mechanism of Action

This compound functions by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR, marking it for degradation by the 26S proteasome. Specifically, this compound recruits the Cereblon (CRBN) E3 ligase to catalyze this process. This event-driven pharmacology allows for the catalytic degradation of the target protein, leading to a sustained reduction in AR levels.[1][2]

The signaling pathway for this compound-mediated degradation is initiated by the formation of a ternary complex between the degrader, the androgen receptor, and the Cereblon E3 ligase complex. This proximity enables the E1 ubiquitin-activating enzyme and the E2 ubiquitin-conjugating enzyme to ubiquitinate the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome.

cluster_0 Cellular Environment AR_Degrader_8 PROTAC AR Degrader-8 Ternary_Complex Ternary Complex (AR - Degrader - CRBN) AR_Degrader_8->Ternary_Complex Binds AR Androgen Receptor (AR-FL / AR-V7) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades

Caption: Mechanism of Action of this compound.

Target Profile and Selectivity

This compound is specifically designed to target both the full-length androgen receptor (AR-FL) and its splice variants, most notably AR-V7.[1] The AR-V7 variant, which lacks the ligand-binding domain, is a key driver of resistance to conventional anti-androgen therapies. By targeting both forms, this compound has the potential to overcome this resistance mechanism.

Quantitative Degradation and Proliferation Data

The efficacy of this compound has been quantified in prostate cancer cell lines, demonstrating potent degradation of its target proteins and subsequent inhibition of cell proliferation.[1]

ParameterCell LineTargetValue (µM)
DC50 22Rv1AR-FL0.018[1]
LNCaPAR-FL0.14[1]
22Rv1AR-V70.026[1]
IC50 22Rv1Proliferation0.038[1]
LNCaPProliferation1.11[1]
  • DC50 : Half-maximal degradation concentration.

  • IC50 : Half-maximal inhibitory concentration.

Currently, comprehensive data on the broader selectivity of this compound against a wide range of other proteins, such as a kinome scan or whole-proteome mass spectrometry analysis, is not publicly available. Such studies are crucial for a complete understanding of its off-target effects and overall safety profile.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are generalized procedures based on standard laboratory techniques and should be optimized for specific experimental conditions.

Western Blotting for AR Degradation

This protocol is used to quantify the degradation of AR-FL and AR-V7 in response to treatment with this compound.

cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Culture (e.g., 22Rv1, LNCaP) Treatment 2. Treatment (this compound) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody (Anti-AR, Anti-Actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescence Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.
  • Cell Culture: Plate prostate cancer cells (e.g., 22Rv1, LNCaP) at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminal domain of AR (to detect both AR-FL and AR-V7) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the AR signal to the loading control to determine the extent of degradation.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Immunoprecipitation for Ternary Complex Formation

This protocol can be used to provide evidence of the formation of the AR-Degrader-CRBN ternary complex.

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex) for a short duration.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either AR or CRBN conjugated to magnetic beads overnight at 4°C.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against AR, CRBN, and a negative control protein to confirm the co-immunoprecipitation of the ternary complex components.

Conclusion

This compound represents a significant advancement in the targeted degradation of the androgen receptor, including the clinically relevant AR-V7 splice variant. Its potent and specific activity in prostate cancer cell lines underscores its potential as a therapeutic agent for overcoming resistance to current anti-androgen therapies. Further investigation into its comprehensive selectivity profile and in vivo efficacy will be crucial for its continued development and potential clinical translation.

References

PROTAC AR Degrader-8: A Technical Guide to Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTAC AR Degrader-8, also known as NP18, is a potent and selective androgen receptor (AR) degrader. This molecule holds significant promise for the treatment of prostate cancer, including forms resistant to conventional therapies due to the expression of AR splice variants like AR-V7.[1][2][3]

This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound. While specific experimental data on the cellular permeability and subcellular localization of NP18 are not yet publicly detailed, this document outlines the state-of-the-art methodologies and experimental protocols that are critical for characterizing these parameters for any PROTAC, including AR Degrader-8.

Quantitative Data Summary

This compound (NP18) is a heterobifunctional molecule composed of a ligand for the N-terminal domain (NTD) of the androgen receptor, a linker, and a ligand for the E3 ligase Cereblon.[2][4] Its primary function is to induce the degradation of both full-length AR (AR-FL) and the AR-V7 splice variant. The following table summarizes the available quantitative data for the in vitro activity of this compound.

ParameterCell LineValue (µM)Reference
DC50 (AR-FL) 22Rv10.018[2][4]
DC50 (AR-FL) LNCaP0.14[2][4]
DC50 (AR-V7) 22Rv10.026[2][4]
IC50 (Cell Proliferation) 22Rv10.038[2][4]
IC50 (Cell Proliferation) LNCaP1.11[2][4]

Signaling Pathway

This compound functions by inducing the formation of a ternary complex between the androgen receptor and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the polyubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[5][6] This mechanism of action effectively reduces the intracellular levels of both AR-FL and the constitutively active AR-V7, thereby inhibiting downstream AR signaling and cancer cell proliferation.[1][3]

PROTAC_AR_Degrader_8_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_Degrader_8 This compound (NP18) Ternary_Complex AR - NP18 - CRBN Ternary Complex AR_Degrader_8->Ternary_Complex AR Androgen Receptor (AR-FL / AR-V7) AR->Ternary_Complex AR_Signaling AR-mediated Gene Transcription AR->AR_Signaling Translocation CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Poly_Ub_AR->AR_Signaling Inhibition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation Cell_Proliferation Cancer Cell Proliferation AR_Signaling->Cell_Proliferation PAMPA_Workflow cluster_setup Assay Setup Donor Donor Well: This compound in buffer Filter Filter Plate with Artificial Lipid Membrane Donor->Filter Acceptor Acceptor Well: Buffer Filter->Acceptor Diffusion Incubation Incubation (4-18 hours) Analysis Quantification by LC-MS/MS Incubation->Analysis Calculation Calculate P_app Analysis->Calculation Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Assay Seeding Seed Caco-2 cells on transwell inserts Differentiation Culture for ~21 days to form monolayer Seeding->Differentiation TEER Verify monolayer integrity (TEER measurement) Differentiation->TEER Add_PROTAC Add this compound to either apical or basolateral side TEER->Add_PROTAC Incubate Incubate and collect samples from the opposite side over time Add_PROTAC->Incubate Analysis Quantify PROTAC by LC-MS/MS Incubate->Analysis Calculation Calculate P_app (A-B, B-A) and Efflux Ratio Analysis->Calculation Intracellular_Quantification_Workflow Cell_Culture Culture prostate cancer cells Treatment Treat cells with This compound Cell_Culture->Treatment Harvesting Wash and harvest cells Treatment->Harvesting Lysis Lyse cells with internal standard Harvesting->Lysis Extraction Extract PROTAC (e.g., protein precipitation) Lysis->Extraction LCMS Analyze by LC-MS/MS Extraction->LCMS Quantification Calculate intracellular concentration LCMS->Quantification Live_Cell_Imaging_Workflow Cell_Line_Gen Generate stable cell line (e.g., AR-GFP) Plating Plate cells in imaging dish Cell_Line_Gen->Plating Treatment Treat with This compound Plating->Treatment Imaging Time-lapse fluorescence microscopy in a controlled environment Treatment->Imaging Analysis Image analysis: Quantify fluorescence intensity over time Imaging->Analysis

References

The Catalytic Nature of PROTAC AR Degrader-8: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of the entire target protein, offering a more profound and sustained therapeutic effect. This guide provides a comprehensive technical overview of PROTAC AR Degrader-8, a molecule designed to target the Androgen Receptor (AR), a key driver in prostate cancer. We will delve into its catalytic mechanism, present key quantitative data, provide detailed experimental protocols, and visualize the underlying biological pathways and workflows.

This compound is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase[1][2]. This tripartite structure enables the formation of a ternary complex between the AR protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of AR by the proteasome. A key feature of PROTACs is their catalytic nature; a single molecule of this compound can induce the degradation of multiple AR protein molecules, amplifying its therapeutic effect at sub-stoichiometric concentrations.

Data Presentation

The efficacy of this compound has been quantified in various prostate cancer cell lines. The following tables summarize the key performance indicators, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell proliferation. For comparative purposes, data for other relevant AR PROTACs are also included.

Table 1: In Vitro Degradation and Proliferation Inhibition of this compound

CompoundCell LineTarget Protein(s)DC50 (µM)IC50 (µM)Reference
This compound22Rv1AR-FL0.0180.038[1]
AR-V70.026[1]
LNCaPAR-FL0.141.11[1]

Table 2: Comparative In Vitro Efficacy of Other Cereblon-Recruiting AR PROTACs

CompoundCell LineDC50 (nM)Dmax (%)Reference
ARV-110VCaP1.698[3]
Compound 13VCaP~1.0>95[3]
Compound 14VCaP~1.0>95[3]
Compound 15VCaP~1.0>95[3]
ARD-2585VCaP≤0.1Not Reported[3]
LNCaP≤0.1Not Reported[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound.

Western Blotting for AR Degradation

This protocol is used to quantify the reduction in AR protein levels following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-AR antibody and anti-loading control antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the percentage of AR degradation relative to the loading control.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • Prostate cancer cell lines

  • This compound

  • 96-well plates

  • Cell culture medium

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Ubiquitination Assay

This assay confirms that the degradation of AR is mediated by the ubiquitin-proteasome system.

Materials:

  • Prostate cancer cell lines

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Anti-AR antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody for western blotting

Procedure:

  • Cell Treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-AR antibody overnight at 4°C. Add Protein A/G agarose beads to pull down the AR protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution and Western Blotting: Elute the proteins from the beads and perform a western blot as described above, using an anti-ubiquitin antibody to detect ubiquitinated AR. An increase in the ubiquitinated AR signal in the presence of the PROTAC confirms the mechanism of action.

Mandatory Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the catalytic cycle of AR degradation mediated by this compound.

PROTAC_AR_Degrader_8_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation and Recycling PROTAC PROTAC AR Degrader-8 Ternary_Complex AR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase Cereblon (CRBN) E3 Ligase Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3_Ligase Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ub Transfer Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

Catalytic cycle of AR degradation by this compound.
Experimental Workflow for Characterizing this compound

This diagram outlines the key experimental steps to evaluate the efficacy and mechanism of action of this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Data Analysis and Interpretation Start Start: Prostate Cancer Cell Lines Treatment Treat with This compound (Dose-Response & Time-Course) Start->Treatment Degradation_Assay Western Blot for AR Degradation Treatment->Degradation_Assay Cell_Viability Cell Viability Assay (MTT/MTS) Treatment->Cell_Viability Ubiquitination_Assay Ubiquitination Assay (IP-Western) Treatment->Ubiquitination_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax IC50 Determine IC50 Cell_Viability->IC50 Mechanism_Confirmation Confirm Ubiquitin- Proteasome Pathway Involvement Ubiquitination_Assay->Mechanism_Confirmation Conclusion Evaluate Catalytic Nature and Therapeutic Potential DC50_Dmax->Conclusion IC50->Conclusion Mechanism_Confirmation->Conclusion

Workflow for evaluating this compound.
Logical Relationship of PROTAC Catalytic Action

This diagram illustrates the logical flow of how a PROTAC catalytically induces protein degradation.

PROTAC_Logic PROTAC PROTAC (AR Degrader-8) Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex Target Target Protein (Androgen Receptor) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Recycling PROTAC Recycling Degradation->Recycling Outcome Reduced Target Protein Levels & Therapeutic Effect Degradation->Outcome Recycling->Ternary_Complex Catalytic Cycle

Logical flow of PROTAC-mediated catalytic degradation.

References

An In-depth Technical Guide to the Apoptosis Pathway Induced by PROTAC AR Degrader-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and experimental data related to the apoptosis pathway induced by PROTAC AR Degrader-8, also known as Compound NP18. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, particularly prostate cancer, and targeted protein degradation.

Introduction to this compound (Compound NP18)

This compound is a novel, noncovalent proteolysis-targeting chimera (PROTAC) designed to selectively target the androgen receptor (AR) for degradation. Unlike traditional AR inhibitors that target the ligand-binding domain (LBD), this compound interacts with the N-terminal domain (NTD) of the AR. This is a significant advantage as it allows for the degradation of both full-length AR (AR-FL) and constitutively active AR splice variants, such as AR-V7, which lack the LBD and are a common mechanism of resistance to current anti-androgen therapies. By hijacking the cell's natural protein disposal system, this compound offers a promising therapeutic strategy for the treatment of advanced prostate cancer, including castration-resistant prostate cancer (CRPC).

Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the AR, a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon), and a linker connecting the two. The mechanism of action can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to the NTD of the AR and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AR.

  • Proteasomal Degradation: The polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome.

  • Induction of Apoptosis: The degradation of AR, a key driver of prostate cancer cell survival and proliferation, leads to cell cycle arrest and the induction of apoptosis.

PROTAC_AR_Degrader_8_Mechanism cluster_0 Cellular Environment PROTAC PROTAC AR Degrader-8 AR Androgen Receptor (AR-FL / AR-V7) PROTAC->AR Binds to NTD E3_Ligase Cereblon (CRBN) E3 Ligase PROTAC->E3_Ligase Ub Ubiquitin AR->Ub Polyubiquitination Proteasome 26S Proteasome AR->Proteasome Degradation E3_Ligase->Ub Ub->Proteasome Targeting Apoptosis Apoptosis Proteasome->Apoptosis Induces CellCycleArrest G2/M Cell Cycle Arrest Proteasome->CellCycleArrest Induces

Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound in prostate cancer cell lines.

Table 1: Degradation Potency (DC50)

Cell LineTargetDC50 (µM)Citation
22Rv1AR-FL0.018[1][2]
22Rv1AR-V70.026[1][2]
LNCaPAR-FL0.14[1]

Table 2: Anti-proliferative Activity (IC50)

Cell LineIC50 (µM)Citation
22Rv10.038[1]
LNCaP1.11[1]

Apoptosis Signaling Pathway

The degradation of AR by this compound disrupts the transcriptional regulation of key survival genes, ultimately leading to the activation of the intrinsic apoptosis pathway. While specific data on the modulation of all Bcl-2 family members by this compound is not yet fully available, the general mechanism for AR degrader-induced apoptosis involves the following steps:

  • AR Degradation: this compound efficiently degrades both AR-FL and AR-V7.

  • Downregulation of Anti-Apoptotic Proteins: The loss of AR-mediated transcription leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

  • Activation of Pro-Apoptotic Proteins: The imbalance between pro- and anti-apoptotic Bcl-2 family members leads to the activation of Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, caspase-3 and caspase-7.

  • Execution of Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

Apoptosis_Pathway PROTAC This compound AR AR Degradation PROTAC->AR Anti_Apoptotic Bcl-2, Bcl-xL (Transcription Downregulated) AR->Anti_Apoptotic Inhibits Pro_Apoptotic Bax, Bak (Activated) Anti_Apoptotic->Pro_Apoptotic Inhibits Mito Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator Caspase) Apoptosome->Casp9 Activates Casp37 Caspase-3, -7 (Executioner Caspases) Casp9->Casp37 Activates PARP PARP Cleavage Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis Executes

This compound Induced Apoptosis Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Western Blotting for AR Degradation and Apoptosis Markers

This protocol is used to assess the degradation of AR and the cleavage of apoptosis markers like PARP and caspase-3.

Western_Blot_Workflow A 1. Cell Treatment: Treat prostate cancer cells (e.g., 22Rv1, LNCaP) with this compound B 2. Cell Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors A->B C 3. Protein Quantification: Determine protein concentration using BCA or Bradford assay B->C D 4. SDS-PAGE: Separate proteins by size on a polyacrylamide gel C->D E 5. Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane D->E F 6. Blocking: Block non-specific binding sites with 5% non-fat milk or BSA in TBST E->F G 7. Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-AR, anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH) F->G H 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody G->H I 9. Detection: Visualize protein bands using an ECL substrate and imaging system H->I

Experimental Workflow for Western Blotting.

Detailed Steps:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., 22Rv1, LNCaP) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Caspase_Glo_Workflow A 1. Cell Plating: Seed cells in a white-walled 96-well plate B 2. Cell Treatment: Treat cells with PROTAC AR Degrader-8 or controls A->B C 3. Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well B->C D 4. Incubation: Incubate at room temperature for 1-2 hours in the dark C->D E 5. Luminescence Measurement: Measure luminescence using a plate-reading luminometer D->E

Experimental Workflow for Caspase-Glo® 3/7 Assay.

Detailed Steps:

  • Cell Plating: Seed prostate cancer cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with a serial dilution of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for a specified duration (e.g., 24 hours).

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.

Cell_Cycle_Analysis_Workflow A 1. Cell Treatment: Treat cells with This compound B 2. Cell Harvesting: Harvest cells by trypsinization A->B C 3. Fixation: Fix cells in ice-cold 70% ethanol (B145695) B->C D 4. Staining: Stain cells with propidium (B1200493) iodide (PI) and RNase A C->D E 5. Flow Cytometry: Analyze DNA content using a flow cytometer D->E F 6. Data Analysis: Quantify cell cycle phases and sub-G1 population E->F

Experimental Workflow for Cell Cycle Analysis.

Detailed Steps:

  • Cell Treatment: Culture and treat cells with this compound as described for the other assays.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak representing apoptotic cells.

Conclusion

This compound (Compound NP18) is a potent and selective degrader of both full-length and splice variant forms of the androgen receptor. By efficiently removing AR from prostate cancer cells, it disrupts AR-driven survival signaling, leading to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. The ability to degrade AR-V7 makes it a particularly promising therapeutic candidate for overcoming resistance to current anti-androgen therapies. Further investigation into the precise molecular events downstream of AR degradation, including the comprehensive profiling of Bcl-2 family protein modulation, will provide a more complete understanding of its apoptotic mechanism and facilitate its clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of PROTAC AR Degrader-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. PROTAC AR Degrader-8 (also known as Compound NP18) is a heterobifunctional molecule that specifically targets the androgen receptor (AR) for degradation.[1][2] It is composed of a ligand that binds to the AR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This ternary complex formation between AR, this compound, and the E3 ligase leads to the ubiquitination and subsequent degradation of the AR by the 26S proteasome.[3][4][5]

The androgen receptor is a critical driver of prostate cancer progression, and its signaling remains active in castration-resistant prostate cancer (CRPC), often due to AR mutations or the expression of splice variants like AR-V7.[6][7][8] this compound has been shown to effectively degrade both full-length AR (AR-FL) and the AR-V7 splice variant, offering a promising therapeutic strategy to overcome resistance to conventional anti-androgen therapies.[1][2]

These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on AR protein levels, cell viability, and the underlying mechanism of action.

Data Presentation

The following tables summarize the reported in vitro activity of this compound in various prostate cancer cell lines.

Table 1: In Vitro Degradation of Androgen Receptor by this compound [1][2]

Cell LineAR Isoform(s) DegradedDC₅₀ (μM)
22Rv1AR-FL and AR-V70.018 (AR-FL), 0.026 (AR-V7)
LNCaPAR-FL0.14

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.

Table 2: In Vitro Anti-proliferative Activity of this compound [1][2]

Cell LineIC₅₀ (μM)
22Rv10.038
LNCaP1.11

IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that inhibits 50% of cell proliferation.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC AR Degrader-8 Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex AR Androgen Receptor (AR-FL / AR-V7) AR->Ternary_Complex E3_Ligase Cereblon (CRBN) E3 Ligase E3_Ligase->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound Mediated AR Degradation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Prostate Cancer Cell Culture (e.g., 22Rv1, LNCaP) treatment Treat with this compound (Dose-response & Time-course) start->treatment western_blot Western Blot (AR Degradation) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay qpcr qPCR (AR mRNA levels) treatment->qpcr ubiquitination_assay Ubiquitination Assay (Co-IP & Western) treatment->ubiquitination_assay data_quant Quantify Protein/mRNA levels, Cell Viability western_blot->data_quant viability_assay->data_quant qpcr->data_quant ubiquitination_assay->data_quant dc50_ic50 Calculate DC₅₀ & IC₅₀ data_quant->dc50_ic50 conclusion Characterize Degrader Efficacy & Mechanism dc50_ic50->conclusion

Caption: Experimental workflow for in vitro characterization.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: LNCaP and 22Rv1 prostate cancer cell lines are recommended. LNCaP cells express wild-type AR, while 22Rv1 cells express both full-length AR and the AR-V7 splice variant.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution (e.g., 10 mM) of this compound in DMSO.[2] Store aliquots at -80°C.[1] For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Western Blot for AR Degradation

This protocol is used to quantify the dose- and time-dependent degradation of AR protein following treatment with this compound.[9][10]

  • Materials:

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Laemmli sample buffer.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: Anti-AR (specific for N-terminus to detect both AR-FL and AR-V7), Anti-GAPDH or β-actin (loading control).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours). For time-course experiments, use a fixed concentration and vary the incubation time (e.g., 4, 8, 16, 24 hours).

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[11]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]

    • Determine the protein concentration of each lysate using a BCA assay.[9]

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5-10 minutes.[9][11]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[11]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.[3]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again and apply the ECL substrate to visualize the protein bands using a chemiluminescence imager.[3][9]

    • Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control to determine the DC₅₀ value.[9]

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of prostate cancer cells.

  • Materials:

    • 96-well plates.

    • Cell viability reagent (e.g., MTT, or a resazurin-based reagent like CellTiter-Glo).

  • Procedure:

    • Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.[10]

    • Treat the cells with a serial dilution of this compound. Include a vehicle-only control.[10]

    • Incubate the plates for a specified period (e.g., 72 hours or longer) to allow the compound to exert its effect.[10]

    • Add the cell viability reagent to each well according to the manufacturer's protocol.[10]

    • Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable cells.[10]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

Quantitative Real-Time PCR (qPCR) for AR mRNA Levels

This protocol is used to determine if the degradation of AR protein is due to a post-translational mechanism rather than a decrease in AR gene transcription.[8]

  • Materials:

    • RNA extraction kit.

    • cDNA synthesis kit.

    • SYBR Green or TaqMan qPCR master mix.

    • Primers specific for AR and a housekeeping gene (e.g., GAPDH, HPRT).[12][13]

  • Procedure:

    • Treat cells with this compound as described for the Western blot experiment.

    • Extract total RNA from the cells using a suitable kit.[14]

    • Synthesize cDNA from the extracted RNA.[14]

    • Perform qPCR using primers for AR and a housekeeping gene for normalization.[12][15]

    • Analyze the data using the ΔΔCt method to determine the relative AR mRNA expression levels in treated versus vehicle-control cells.[12] A lack of significant change in AR mRNA levels, despite a decrease in AR protein, would support a post-translational degradation mechanism.[8]

Ubiquitination Assay (Co-Immunoprecipitation)

This assay directly assesses the PROTAC-induced ubiquitination of the target protein, which is a key mechanistic step.[16][17]

  • Materials:

    • Cell lysis buffer for immunoprecipitation (non-denaturing).

    • Proteasome inhibitor (e.g., MG132).

    • Anti-AR antibody.

    • Protein A/G agarose (B213101) beads.

    • Anti-ubiquitin antibody.

  • Procedure:

    • Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will allow the accumulation of polyubiquitinated proteins.

    • Lyse the cells and pre-clear the lysate with protein A/G beads.

    • Immunoprecipitate the AR protein by incubating the lysate with an anti-AR antibody overnight, followed by incubation with protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the immunoprecipitated proteins from the beads.

    • Perform a Western blot on the eluted proteins using an anti-ubiquitin antibody.[16] A smear of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the AR. The membrane can also be probed with an anti-AR antibody to confirm the immunoprecipitation of AR.

By following these detailed protocols, researchers can effectively characterize the in vitro activity and mechanism of action of this compound, providing valuable insights for its further development as a potential therapeutic for prostate cancer.

References

Application Notes and Protocols for PROTAC AR Degrader-8 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. PROTAC AR Degrader-8 is a heterobifunctional molecule designed to target the Androgen Receptor (AR) for degradation. It consists of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture to assess its efficacy in downregulating AR protein levels and inhibiting cancer cell proliferation.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between the Androgen Receptor, the PROTAC molecule, and an E3 ubiquitin ligase (specifically, Cereblon).[3][4] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1] This event-driven mechanism allows for the catalytic degradation of the target protein, making PROTACs highly potent.[2]

cluster_0 This compound Mechanism PROTAC_AR_Degrader_8 PROTAC AR Degrader-8 Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC_AR_Degrader_8->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Figure 1: Mechanism of action of this compound.

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This binding initiates the transcription of target genes involved in cell proliferation and survival. This compound disrupts this pathway by eliminating the AR protein.

cluster_1 Androgen Receptor Signaling Androgen Androgen (e.g., DHT) AR_Cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_Cytoplasm AR_Nucleus AR Dimer (Nucleus) AR_Cytoplasm->AR_Nucleus Translocation & Dimerization ARE Androgen Response Element (ARE) AR_Nucleus->ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation PROTAC_Block This compound (Degrades AR) PROTAC_Block->AR_Cytoplasm

Figure 2: Androgen Receptor signaling pathway and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in prostate cancer cell lines.

CompoundCell LineDC50 (µM)IC50 (µM)Reference
This compound22Rv10.018 (AR-FL), 0.026 (AR-V7)0.038[3][4]
This compoundLNCaP0.141.11[3][4]

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound. DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

General Handling and Storage of this compound

Storage:

  • Solid: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]

  • In solvent: Prepare a stock solution in DMSO. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] Avoid repeated freeze-thaw cycles.[3]

Preparation of Stock Solution:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.[5]

  • Prepare a stock solution (e.g., 10 mM) by dissolving the compound in anhydrous DMSO.[4][5]

  • Vortex and/or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials and store as recommended above.[5]

Cell Culture and Treatment

This protocol is a general guideline for the treatment of prostate cancer cell lines such as LNCaP and 22Rv1.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Sterile cell culture plates (e.g., 6-well, 96-well)

Procedure:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells into the appropriate culture plates at a density that will allow for logarithmic growth during the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should typically be ≤ 0.1%.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

cluster_2 Cell Treatment Workflow Start Seed Cells Incubate_24h Incubate 24h Start->Incubate_24h Treat_Cells Treat Cells Incubate_24h->Treat_Cells Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for Desired Duration Treat_Cells->Incubate_Treatment Endpoint Proceed to Downstream Assay Incubate_Treatment->Endpoint

Figure 3: General workflow for cell treatment with this compound.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Treated cells (as described in Protocol 2)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.[6]

  • Treat cells with a range of concentrations of this compound for 72 hours.[6]

  • After the incubation period, add 20 µL of MTS reagent to each well.[6]

  • Incubate the plate for 1-4 hours at 37°C.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

  • Plot the dose-response curve to determine the IC50 value.

Western Blotting for AR Protein Degradation

This protocol is to quantify the degradation of AR protein following treatment with this compound.[8]

Materials:

  • 6-well cell culture plates

  • Treated cells (as described in Protocol 2)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against AR (e.g., 1:1000 dilution)

  • Primary antibody against a loading control (e.g., GAPDH or β-actin, 1:5000 dilution)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • After treatment, wash cells twice with ice-cold PBS.[8]

  • Lyse the cells in RIPA buffer on ice for 30 minutes.[8]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[8]

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[9]

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.[9]

  • Wash the membrane three times with TBST.[9]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane three times with TBST.[9]

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

  • Strip the membrane and re-probe for the loading control.

  • Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This protocol is for measuring the mRNA expression of AR target genes to assess the downstream effects of AR degradation.

Materials:

  • Treated cells (as described in Protocol 2)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for target genes (e.g., KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH, RPL13A)

  • qPCR instrument

Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
KLK3 (PSA)CGCAAGTTCACCCTCAGAAGGTGACGTGATACCTTGAAGCACACC[10]
TMPRSS2CAGGAGGCGACTACCAGAAGATGACAAAGACGGGAAGGA[11]
RPL13ACCTGGAGGAGAAGAGGAAAGAGATTGAGGACCTCTGTGTATTTGTCAA[12]

Procedure:

  • Extract total RNA from treated cells according to the manufacturer's protocol.[13]

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[13]

  • Set up the qPCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers.

  • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[13][14]

  • Perform a melt curve analysis to verify the specificity of the amplification.[15]

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[15]

Troubleshooting

Western Blot:

  • No or weak AR signal: Increase protein load, optimize primary antibody concentration, or check transfer efficiency.

  • High background: Increase washing steps, use a different blocking agent, or decrease antibody concentrations.

  • Non-specific bands: Use a more specific primary antibody or optimize antibody dilution.

qRT-PCR:

  • No amplification: Check RNA and cDNA quality, verify primer integrity.

  • Non-specific amplification: Optimize annealing temperature, redesign primers.

  • High Ct values: Increase starting RNA amount, check for inhibitors in the RNA sample.

Conclusion

These application notes provide a comprehensive guide for the in vitro evaluation of this compound. The detailed protocols for cell viability, western blotting, and qRT-PCR will enable researchers to effectively assess the potency and mechanism of action of this AR degrader in relevant cancer cell models. Adherence to these protocols will facilitate the generation of robust and reproducible data for drug development and cancer research.

References

Application Notes and Protocols for PROTAC AR Degrader-8 in Androgen Receptor Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC® AR Degrader-8 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). This molecule consists of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This ternary complex formation leads to the ubiquitination of the AR and its subsequent degradation by the 26S proteasome.[1] This targeted protein degradation offers a powerful approach to study AR signaling and has therapeutic potential in androgen-dependent pathologies such as prostate cancer.[1] Western blotting is a crucial technique to quantify the extent of AR degradation mediated by PROTAC AR Degrader-8.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1] The degrader brings the target protein (AR) into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome, leading to a reduction in total AR protein levels.[1]

Mechanism of this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation AR Androgen Receptor (AR) Target Protein PROTAC This compound AR->PROTAC E3 E3 Ubiquitin Ligase (Cereblon) PROTAC->E3 Ub_AR Polyubiquitinated AR Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Recognition & Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR

Caption: Mechanism of Action of this compound.

Quantitative Data

This compound has demonstrated potent and efficient degradation of the Androgen Receptor in various prostate cancer cell lines. The following tables summarize its in vitro activity.

Cell LineAR VariantDC50 (µM)Reference
22Rv1AR-FL0.018[2][3]
22Rv1AR-V70.026[2][3]
LNCaPAR-FL0.14[2][3]

Table 1: Half-maximal degradation concentration (DC50) of this compound.

Cell LineIC50 (µM)Reference
22Rv10.038[2][3]
LNCaP1.11[2][3]

Table 2: Half-maximal inhibitory concentration (IC50) for cell proliferation.

Experimental Protocol: Western Blot for AR Degradation

This protocol provides a detailed methodology for assessing the degradation of Androgen Receptor in prostate cancer cell lines following treatment with this compound.

Western Blot Workflow for AR Degradation Start Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-AR, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End Results Analysis->End

Caption: Experimental workflow for Western Blot analysis.

Materials and Reagents
  • Cell Lines: LNCaP, 22Rv1, or other relevant prostate cancer cell lines.

  • Cell Culture Media: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.[3]

  • Vehicle Control: DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), running buffer.

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Anti-Androgen Receptor antibody (N-terminal specific to detect both full-length and splice variants).

    • Anti-GAPDH, anti-β-actin, or other suitable loading control antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Cell Culture and Treatment
  • Culture prostate cancer cells in appropriate media to approximately 70-80% confluency.[4]

  • Prepare serial dilutions of this compound in culture media from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.[4]

  • Replace the existing culture medium with media containing the desired concentrations of this compound or vehicle control (DMSO). A typical concentration range to test would be from 0.001 µM to 10 µM.

  • Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours) to determine the kinetics of AR degradation.[5]

Cell Lysis and Protein Extraction
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer with freshly added protease and phosphatase inhibitors.

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

Western Blotting
  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[6]

  • Incubate the membrane with the primary anti-AR antibody (a starting dilution of 1:1000 is recommended, but should be optimized) in blocking buffer overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (a starting dilution of 1:2000 to 1:5000 is recommended) in blocking buffer for 1 hour at room temperature.[6]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Following detection of the AR signal, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH at 1:5000 dilution) following the same incubation and washing steps.

Detection and Data Analysis
  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a suitable imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the AR band to the intensity of the corresponding loading control band for each sample.

  • Calculate the percentage of AR degradation for each treatment relative to the vehicle-treated control (set to 100%).

Troubleshooting

  • Weak or No AR Signal: Increase the amount of protein loaded, optimize the primary antibody concentration (try a lower dilution), or check the transfer efficiency.[4]

  • High Background: Increase the duration and/or number of washing steps, ensure the blocking step was sufficient, or decrease the primary and/or secondary antibody concentration.[4]

  • Non-specific Bands: Use a more specific primary antibody or ensure the lysis buffer contains adequate protease inhibitors.[4]

Conclusion

This protocol provides a robust framework for the use of western blotting to quantify the degradation of the Androgen Receptor induced by this compound. Accurate and reproducible assessment of AR degradation is essential for characterizing the potency and efficacy of this PROTAC molecule in preclinical research and drug development.

References

Determining the Potency of PROTAC AR Degrader-8: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] PROTAC AR Degrader-8 is a heterobifunctional molecule designed to target the androgen receptor (AR) for degradation.[3][4] The androgen receptor is a key driver in the progression of prostate cancer, and its degradation presents a promising therapeutic strategy.[5][6] This document provides detailed protocols for determining the half-maximal degradation concentration (DC50) of this compound, a critical parameter for assessing its potency.

Data Presentation: DC50 of this compound

The following table summarizes the reported DC50 values for this compound in different prostate cancer cell lines, targeting both full-length androgen receptor (AR-FL) and the AR-V7 splice variant.[3][4]

Cell LineTarget ProteinDC50 (µM)
22Rv1AR-FL0.018
LNCaPAR-FL0.14
22Rv1AR-V70.026

Signaling Pathway and Experimental Workflow

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), it translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell proliferation and survival.[5][7][8]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Caption: Androgen Receptor (AR) Signaling Pathway.

This compound Mechanism of Action

This compound functions by forming a ternary complex between the androgen receptor and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of AR, marking it for degradation by the 26S proteasome.[1]

PROTAC_Mechanism PROTAC PROTAC AR Degrader-8 Ternary_Complex Ternary Complex (PROTAC-AR-E3) PROTAC->Ternary_Complex AR Androgen Receptor (Target Protein) AR->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Experimental Workflow for DC50 Determination

The following workflow outlines the key steps for determining the DC50 value of this compound.

DC50_Workflow Start Start Cell_Culture Cell Seeding (e.g., 22Rv1, LNCaP) Start->Cell_Culture PROTAC_Treatment Treat with serial dilutions of this compound Cell_Culture->PROTAC_Treatment Incubation Incubate for a defined period (e.g., 24h) PROTAC_Treatment->Incubation Cell_Lysis Cell Lysis and Protein Extraction Incubation->Cell_Lysis Protein_Quantification Protein Quantification (e.g., Western Blot, ELISA) Cell_Lysis->Protein_Quantification Data_Analysis Data Analysis and DC50 Calculation Protein_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for DC50 determination.

Experimental Protocols

This section provides a detailed protocol for determining the DC50 of this compound using Western blotting.

Materials and Reagents
  • Cell Lines: 22Rv1 or LNCaP prostate cancer cell lines

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE Gels

  • Transfer Buffer

  • PVDF Membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies: Rabbit anti-AR antibody, Mouse anti-GAPDH or β-actin antibody (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System

Protocol
  • Cell Seeding:

    • Culture 22Rv1 or LNCaP cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize and seed the cells into 6-well plates at a density of 2 x 10^5 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • PROTAC Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range would be from 1 µM down to 0.1 nM, including a vehicle control (DMSO).

    • Remove the old medium from the 6-well plates and add 2 mL of the medium containing the different concentrations of the PROTAC.

    • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the primary anti-loading control antibody (GAPDH or β-actin) and its corresponding secondary antibody, following the same procedure.

  • Detection and Data Analysis:

    • Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities for AR and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the AR band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of AR protein remaining for each PROTAC concentration relative to the vehicle control (DMSO).

    • Plot the percentage of remaining AR protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic curve to determine the DC50 value.

Conclusion

This document provides the necessary data and detailed protocols for researchers to accurately determine the DC50 of this compound. The provided diagrams illustrate the underlying biological pathways and the experimental process, offering a comprehensive guide for the evaluation of this potent androgen receptor degrader.

References

Application Notes and Protocols for In Vivo Studies with PROTAC AR Degrader-8 (Compound NP18) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of PROTAC AR Degrader-8 (also known as Compound NP18), a highly potent, noncovalent PROTAC targeting the N-terminal domain (NTD) of the androgen receptor (AR). This degrader is effective against both full-length AR (AR-FL) and the splice variant 7 (AR-V7), a key driver of resistance in metastatic prostate cancer. The following protocols are based on preclinical studies in mouse models and are intended to guide researchers in designing and executing similar experiments.

Signaling Pathway of this compound

This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate AR proteins. It is a heterobifunctional molecule composed of a ligand that binds to the AR N-terminal domain and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome. This mechanism overcomes resistance associated with AR mutations or overexpression of splice variants like AR-V7, which lack the ligand-binding domain targeted by many conventional therapies.

PROTAC_AR_Degrader_8_Pathway cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC AR Degrader-8 (NP18) AR AR-FL / AR-V7 PROTAC->AR Binds to NTD E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome AR->Proteasome Enters Ub Ubiquitin E3->Ub Transfers Ub->AR Tags AR for Degradation Degradation AR Degradation Proteasome->Degradation Apoptosis Tumor Cell Apoptosis & Growth Inhibition Degradation->Apoptosis

Caption: Mechanism of action of this compound (NP18).

In Vivo Efficacy Studies in Xenograft Mouse Models

This compound (NP18) has demonstrated significant anti-tumor activity in preclinical mouse models of prostate cancer, including a conventional cell line-derived xenograft (CDX) model and a patient-derived xenograft (PDX) model.

Summary of In Vivo Efficacy Data
Mouse ModelCell LineTreatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Endpoint
22Rv1 Xenograft22Rv1Vehicle--Day 21
EPI-002100 mg/kg, i.p., dailyModerateDay 21
NP18 50 mg/kg, i.p., daily Significant Day 21
Patient-Derived Xenograft (PDX)N/AVehicle--Day 28
EPI-002100 mg/kg, i.p., dailyModerateDay 28
NP18 50 mg/kg, i.p., daily Remarkably Superior Day 28

Note: Specific quantitative TGI percentages were not publicly available and are described qualitatively based on the source publication. "EPI-002" is a covalent AR-NTD antagonist from which NP18 was developed and is used as a comparator.

Pharmacodynamic Data: AR Protein Degradation in Tumor Tissue
Mouse ModelTreatment GroupDosingTime PointAR-FL DegradationAR-V7 Degradation
22Rv1 XenograftNP18 50 mg/kg, i.p., single dose24 hoursSignificantSignificant

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy and pharmacodynamic studies with this compound (NP18) in mouse models.

22Rv1 Xenograft Mouse Model Protocol

This protocol outlines the procedure for establishing and treating a 22Rv1 cell line-derived xenograft model to evaluate the in vivo efficacy of NP18.

Xenograft_Protocol cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint A Prepare 22Rv1 cells (5 x 10^6 cells in 100 µL PBS/Matrigel (1:1)) B Subcutaneously inject cells into the flank of male BALB/c nude mice A->B C Monitor tumor growth until volume reaches ~150-200 mm³ B->C D Randomize mice into treatment groups (n=5-8/group) C->D E Prepare NP18 formulation (e.g., in DMSO/PEG300/ Tween 80/Saline) D->E F Administer NP18 (50 mg/kg, i.p.) or vehicle daily for 21 days E->F G Measure tumor volume and body weight 2-3 times per week F->G H At Day 21, euthanize mice and excise tumors G->H I Tumor weight measurement and tissue processing for pharmacodynamic analysis H->I

Caption: Experimental workflow for the 22Rv1 xenograft study.

Materials:

  • 22Rv1 human prostate cancer cell line

  • Male BALB/c nude mice (6-8 weeks old)

  • Phosphate-buffered saline (PBS)

  • Matrigel

  • This compound (NP18)

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture 22Rv1 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Administer NP18 (50 mg/kg) or vehicle intraperitoneally (i.p.) daily.

  • Efficacy Evaluation: Continue treatment for the specified duration (e.g., 21 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and carefully excise the tumors. Measure the final tumor weight. A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent pharmacodynamic analysis (e.g., Western blotting for AR protein levels).

Patient-Derived Xenograft (PDX) Model Protocol

PDX models more closely recapitulate the heterogeneity of human tumors. This protocol provides a general guideline for efficacy studies using a prostate cancer PDX model.

Procedure:

  • PDX Model Establishment: Subcutaneously implant small fragments of a well-characterized, castration-resistant prostate cancer patient tumor into the flanks of male immunodeficient mice (e.g., NOD-SCID).

  • Tumor Propagation: Allow the tumors to grow. Once they reach a suitable size (~1000 mm³), passage the tumors into new cohorts of mice for the efficacy study.

  • Efficacy Study:

    • Once the passaged tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment groups.

    • Administer this compound (NP18) at the desired dose and schedule (e.g., 50 mg/kg, i.p., daily).

    • Include a vehicle control group and potentially a standard-of-care comparator group.

    • Monitor tumor volume and animal health as described for the CDX model.

    • At the study endpoint, collect and analyze the tumors.

Pharmacodynamic (PD) Study Protocol

This protocol is designed to assess the in vivo degradation of AR-FL and AR-V7 in tumor tissue following NP18 administration.

PD_Study_Workflow cluster_pd_setup Model and Dosing cluster_pd_collection Tissue Collection cluster_pd_analysis Protein Analysis PD_A Establish 22Rv1 xenograft tumors as described previously PD_B Administer a single dose of NP18 (50 mg/kg, i.p.) or vehicle PD_A->PD_B PD_C Euthanize mice at predetermined time points (e.g., 24 hours post-dose) PD_B->PD_C PD_D Excise tumors and snap-freeze in liquid nitrogen PD_C->PD_D PD_E Homogenize tumor tissue and extract proteins PD_F Perform Western blotting to detect AR-FL and AR-V7 levels PD_E->PD_F PD_G Quantify band intensity relative to a loading control (e.g., GAPDH) PD_F->PD_G

Caption: Workflow for the in vivo pharmacodynamic study.

Procedure:

  • Model Establishment: Establish 22Rv1 xenograft tumors in mice as previously described.

  • Dosing: Administer a single intraperitoneal dose of NP18 (50 mg/kg) or vehicle to tumor-bearing mice.

  • Tissue Collection: At a specified time point post-dose (e.g., 24 hours), euthanize the mice and excise the tumors.

  • Sample Processing: Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.

  • Western Blot Analysis:

    • Homogenize the tumor tissue and lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the N-terminus of AR (to detect both AR-FL and AR-V7) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of AR protein degradation relative to the vehicle-treated control group.

Conclusion

This compound (Compound NP18) demonstrates potent in vivo anti-tumor activity in prostate cancer models that express both full-length and splice variant forms of the androgen receptor. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this promising therapeutic agent. Careful consideration of the specific mouse model, dosing regimen, and endpoints will be crucial for the successful translation of these preclinical findings.

PROTAC AR Degrader-8 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-8 is a potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR). As a heterobifunctional molecule, it consists of a ligand that binds to the Androgen Receptor, a linker, and a ligand for the E3 ubiquitin ligase Cereblon. By inducing the proximity of AR to the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of the AR protein. This targeted protein degradation offers a powerful approach to downregulate AR signaling, which is a key driver in prostate cancer. These application notes provide detailed information on the solubility of this compound and protocols for its use in key cellular assays.

Physicochemical and Biological Properties

This compound is a valuable tool for investigating the therapeutic potential of AR degradation in cancer biology. Its key properties are summarized below.

PropertyValue
Molecular Formula C₄₀H₄₁N₅O₇
Molecular Weight 703.78 g/mol
CAS Number 3044108-04-2
Appearance Light yellow to yellow solid
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month

Quantitative Biological Activity

This compound has demonstrated potent degradation of both full-length Androgen Receptor (AR-FL) and its splice variants (AR-V7), leading to the inhibition of cancer cell proliferation. The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) in relevant prostate cancer cell lines are provided below.[1][2][3]

Cell LineTargetDC50 (µM)IC50 (µM)
22Rv1AR-FL0.0180.038
22Rv1AR-V70.026-
LNCaPAR-FL0.141.11

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for obtaining reproducible experimental results.

Solubility Data

SolventSolubility
DMSO≥ 100 mg/mL (≥ 142.09 mM)[1][3]

Note: The saturation of this compound in DMSO is unknown, but it is soluble at or above 100 mg/mL. For optimal results, use freshly opened, anhydrous DMSO as the compound is hygroscopic.

Preparation of a 10 mM Stock Solution in DMSO

To prepare a 10 mM stock solution, dissolve 7.04 mg of this compound in 1 mL of DMSO. For smaller or larger volumes, use the following table for quick reference.

Desired Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM1.4209 mL7.1045 mL14.2090 mL
5 mM0.2842 mL1.4209 mL2.8418 mL
10 mM0.1421 mL0.7104 mL1.4209 mL

Protocol for Stock Solution Preparation

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental evaluation.

This compound Mechanism of Action Mechanism of Action of this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Androgen Receptor (AR) Androgen Receptor (AR) Androgen Receptor (AR)->Ternary Complex E3 Ubiquitin Ligase (Cereblon) E3 Ubiquitin Ligase (Cereblon) E3 Ubiquitin Ligase (Cereblon)->Ternary Complex Poly-ubiquitinated AR Poly-ubiquitinated AR Ternary Complex->Poly-ubiquitinated AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Poly-ubiquitinated AR Proteasome Proteasome Poly-ubiquitinated AR->Proteasome Recognition Degraded AR (Peptides) Degraded AR (Peptides) Proteasome->Degraded AR (Peptides) Degradation Experimental Workflow for this compound Experimental Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Western Blot for AR Degradation Western Blot for AR Degradation Treatment with this compound->Western Blot for AR Degradation Cell Viability Assay Cell Viability Assay Treatment with this compound->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Treatment with this compound->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Treatment with this compound->Apoptosis Assay Data Analysis Data Analysis Western Blot for AR Degradation->Data Analysis Cell Viability Assay->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis

References

Application Notes and Protocols for PROTAC AR Degrader in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific dosage information for a compound designated "PROTAC AR Degrader-8" is not publicly available in the provided search results. The following application notes and protocols are based on data from preclinical studies of other well-characterized oral androgen receptor (AR) PROTAC degraders, such as ARV-110 (Bavdegalutamide) and ARD-2585. Researchers should use this information as a general guide and must conduct independent dose-finding and toxicity studies for their specific molecule.

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of specific target proteins.[1][2][3] In the context of prostate cancer, the androgen receptor (AR) remains a critical driver of disease progression, even in castration-resistant states.[3][4] AR PROTACs are heterobifunctional molecules that simultaneously bind to the AR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of AR by the proteasome.[1][3][4] This approach offers a potential advantage over traditional AR inhibitors by eliminating the receptor protein entirely, thereby overcoming resistance mechanisms such as AR gene amplification and mutations.[4][5][6] Several AR PROTACs have demonstrated robust anti-tumor activity in preclinical animal models and have advanced into clinical trials.[1][2][7]

Signaling Pathway of AR Degradation by PROTACs

AR_PROTAC_Pathway cluster_cell Tumor Cell AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex AR_Signaling AR Signaling & Tumor Growth AR->AR_Signaling Promotes PROTAC AR PROTAC PROTAC->AR E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ternary_Complex->AR_Signaling Inhibition Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_AR->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Androgen Androgens Androgen->AR Activates

Caption: AR PROTAC-mediated degradation pathway.

Application Notes for In Vivo Studies

Animal Models:

  • Xenograft Models: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are commonly used. For prostate cancer studies, VCaP (AR-amplified, wild-type) and LNCaP (AR mutant) cell lines are frequently employed.[5][8] Enzalutamide-resistant models can also be developed to assess efficacy in advanced disease settings.[4]

  • Patient-Derived Xenografts (PDXs): PDX models can provide a more clinically relevant assessment of therapeutic efficacy.

Formulation and Administration:

  • Oral Gavage (PO): Many next-generation AR PROTACs are designed for oral bioavailability.[4][7][8] Formulations often consist of the compound suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) sodium.

  • Intraperitoneal (IP) or Subcutaneous (SC) Injection: For compounds with lower oral bioavailability, these routes may be considered. Formulations might involve solvents like DMSO and corn oil.

Dosage and Schedule:

  • Dose Range: Preclinical studies for potent oral AR PROTACs have shown efficacy at doses ranging from 1 mg/kg to 30 mg/kg, administered once daily (QD).[4][5]

  • Dose-Response Studies: It is critical to perform a dose-response study to determine the optimal dose for AR degradation and tumor growth inhibition. For example, studies with ARV-110 in VCaP xenografts showed significant AR degradation at doses as low as 1-3 mg/kg.[5]

  • Treatment Duration: Efficacy studies typically run for 3-4 weeks, or until tumors in the control group reach a predetermined size.[9]

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

  • PK: Blood samples should be collected at various time points after dosing to determine key pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve).[8][10]

  • PD: Tumor and/or blood samples should be analyzed to confirm target engagement. This is typically done by measuring AR protein levels via Western blot or immunohistochemistry (IHC) and assessing the expression of AR-target genes like PSA.[4] A high degree of AR degradation (>90%) is often correlated with anti-tumor efficacy.[4]

Quantitative Data Summary from Preclinical Studies

The following tables summarize data from published studies on various AR PROTACs. This data is for illustrative purposes and is not specific to "this compound."

Table 1: In Vivo AR Degradation and Efficacy of Oral AR PROTACs in VCaP Xenograft Models

CompoundAnimal ModelDose (mg/kg, PO, QD)AR Degradation (%)Tumor Growth Inhibition (TGI) (%)Citation(s)
ARV-110Mouse (VCaP Xenograft)0.37069[5]
ARV-110Mouse (VCaP Xenograft)187101[5]
ARV-110Mouse (VCaP Xenograft)390109[5]
ARV-110Mouse (VCaP Xenograft)10~95Dose-responsive[4]
ARD-2585Mouse (VCaP Xenograft)Not SpecifiedNot SpecifiedMore efficacious than enzalutamide[8]

Table 2: In Vitro Potency of Various AR PROTACs

CompoundCell LineDC₅₀ (nM)Dₘₐₓ (%)Citation(s)
ARV-110VCaP, LNCaP< 192-98[4]
ARV-110VCaP1.698[8]
ARD-2585VCaP≤ 0.1Not Specified[8]
ARD-2585LNCaP≤ 0.1Not Specified[8]
Compound 26VCaP0.2-0.395-97[8]

DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.

Detailed Experimental Protocol: Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo efficacy of an oral AR PROTAC in a prostate cancer xenograft model.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing and Monitoring cluster_analysis Phase 3: Endpoint Analysis A1 Implant VCaP cells subcutaneously into immunocompromised mice A2 Allow tumors to grow to ~150-200 mm³ A1->A2 A3 Randomize mice into treatment groups (n=8-10 per group) A2->A3 B1 Treatment Groups: 1. Vehicle Control (PO, QD) 2. AR PROTAC (e.g., 3 mg/kg, PO, QD) 3. AR PROTAC (e.g., 10 mg/kg, PO, QD) 4. Positive Control (e.g., Enzalutamide) A3->B1 Start Treatment B2 Administer daily treatment for 21-28 days B1->B2 B3 Monitor body weight (2x/week) and tumor volume (2x/week) B2->B3 C1 At study termination, collect tumors and blood B3->C1 End of Study C2 Tumor Analysis: - Weigh tumors - Western Blot/IHC for AR levels - qPCR for AR target genes (PSA) C1->C2 C3 Blood Analysis: - PK analysis - Serum PSA levels C1->C3 C4 Calculate Tumor Growth Inhibition (TGI) C2->C4 C3->C4

Caption: Workflow for a typical in vivo xenograft study.

Materials and Reagents:

  • Animals: Male immunodeficient mice (e.g., 6-8 week old BALB/c nude).

  • Cells: VCaP or other relevant prostate cancer cell lines.

  • Reagents for Cell Culture: DMEM, FBS, antibiotics.

  • Vehicle: 0.5% (w/v) CMC-Na, 0.1% (v/v) Tween-80 in sterile water.

  • Test Article: this compound.

  • Tools: Calipers, syringes, gavage needles, analytical balance.

  • Reagents for Analysis: RIPA buffer, protease/phosphatase inhibitors, antibodies (AR, GAPDH), RNA extraction kits, qPCR reagents.

Procedure:

  • Cell Culture and Implantation:

    • Culture VCaP cells under standard conditions.

    • Harvest and resuspend cells in a 1:1 mixture of media and Matrigel.

    • Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare a fresh suspension of the AR PROTAC in the vehicle each day.

    • Administer the compound or vehicle via oral gavage once daily at the predetermined doses.

  • Monitoring:

    • Measure tumor volumes and body weights twice weekly to monitor efficacy and toxicity.

    • Observe animals daily for any signs of distress.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals.

    • Excise tumors, weigh them, and process them for pharmacodynamic analysis (Western blot, IHC, qPCR).

    • Collect blood via cardiac puncture for pharmacokinetic analysis and serum PSA measurement.

The provided protocols and data offer a foundational framework for conducting preclinical animal studies with a novel PROTAC AR degrader. While the dosages and efficacy metrics of molecules like ARV-110 provide a valuable reference, it is imperative that researchers establish the specific pharmacokinetic, pharmacodynamic, and toxicity profiles of "this compound" through rigorous, independent experimentation to determine its therapeutic potential.

References

Application Notes and Protocols: Monitoring PROTAC AR Degrader-8 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of proteins of interest.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the entire protein, offering a potentially more profound and durable therapeutic effect.[3] PROTAC AR Degrader-8 is a novel heterobifunctional molecule designed to selectively target the Androgen Receptor (AR) for degradation. The AR signaling pathway is a critical driver in the progression of prostate cancer, and its persistent activity is a key mechanism of resistance to standard-of-care therapies.[4] By degrading the AR protein, this compound aims to overcome this resistance and provide a new therapeutic avenue for advanced prostate cancer.

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical prostate cancer xenograft models. The described methodologies cover tumor establishment, treatment administration, and subsequent efficacy and pharmacodynamic analyses.

Mechanism of Action

This compound functions by simultaneously binding to the Androgen Receptor and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to polyubiquitinate the AR, marking it for recognition and subsequent degradation by the 26S proteasome.[1] The PROTAC molecule is then released and can catalytically induce the degradation of multiple AR proteins.[1]

cluster_0 PROTAC-Mediated AR Degradation cluster_1 Formation of Ternary Complex PROTAC PROTAC AR Degrader-8 Ternary AR-PROTAC-E3 Complex PROTAC->Ternary Binds to AR AR Androgen Receptor (AR) (Target Protein) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to PROTAC Ternary->PROTAC Recycled PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Induces Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Targeted for Degradation Degradation Degraded AR (Amino Acids) Proteasome->Degradation

Fig 1. Mechanism of this compound Action.

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor. Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), it translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA. This initiates the transcription of target genes, such as Prostate-Specific Antigen (PSA), which promote prostate cancer cell growth and survival.

cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cellular Effects Androgen Androgen (e.g., DHT) AR_inactive Inactive AR + HSP Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_dimer_nuc Active AR Dimer AR_active->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA (e.g., PSA) Transcription->mRNA Protein Protein Synthesis (e.g., PSA) mRNA->Protein Proliferation Cell Proliferation & Survival Protein->Proliferation

Fig 2. Simplified Androgen Receptor Signaling Pathway.

Experimental Workflow for Xenograft Efficacy Studies

A typical workflow for assessing the efficacy of this compound in a xenograft model involves several key stages, from cell culture and animal inoculation to treatment and endpoint analysis.

cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A1 1. Cell Culture (e.g., VCaP, 22Rv1) A2 2. Cell Harvest & Preparation (Resuspend in Matrigel) A1->A2 A3 3. Subcutaneous Injection (Flank of Immunocompromised Mice) A2->A3 A4 4. Tumor Growth Monitoring (Until tumors reach ~150 mm³) A3->A4 B1 5. Randomize Mice (Vehicle, this compound groups) A4->B1 Tumors reach target size B2 6. Daily Dosing (e.g., IP, PO, SC) B1->B2 B3 7. Monitor Tumor Volume & Body Weight (2-3 times per week) B2->B3 C1 8. Euthanasia & Tissue Collection (Tumors, Blood) B3->C1 End of study C2 9. Tumor Weight Measurement C1->C2 C3 10. Pharmacodynamic Analysis (Western Blot, IHC for AR) C1->C3 C4 11. Biomarker Analysis (Serum PSA ELISA) C1->C4

Fig 3. Experimental Workflow for Efficacy Monitoring.

Data Presentation

Quantitative data from xenograft studies should be summarized to facilitate clear comparison between treatment groups. The following tables provide templates for presenting efficacy and pharmacodynamic data.

Table 1: Summary of In Vivo Efficacy in Prostate Cancer Xenograft Model

Treatment GroupDosing Schedule (mg/kg, Route, Frequency)Mean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Mean Tumor Weight at Endpoint (g) ± SEMChange in Body Weight (%)
Vehiclee.g., 100 µL, PO, QDDataN/ADataData
This compound (Low Dose)e.g., 25 mg/kg, PO, QDDataDataDataData
This compound (High Dose)e.g., 50 mg/kg, PO, QDDataDataDataData
Positive Control (e.g., Enzalutamide)e.g., 10 mg/kg, PO, QDDataDataDataData

% TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100

Table 2: Summary of Pharmacodynamic & Biomarker Analysis

Treatment GroupDosing (mg/kg)AR Protein Level (% of Vehicle) ± SEM (Western Blot)AR Positive Cells (%) ± SEM (IHC)Serum PSA Level (ng/mL) ± SEM (ELISA)
VehicleN/A100%DataData
This compound50DataDataData

Experimental Protocols

Protocol 1: Establishment of Prostate Cancer Xenograft Model

This protocol describes the subcutaneous implantation of human prostate cancer cells into immunocompromised mice.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, 22Rv1, LNCaP)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old male immunodeficient mice (e.g., NOD/SCID, Nude)

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Cell Culture: Culture prostate cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.

  • Cell Harvest: On the day of injection, aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS.

  • Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel. A typical concentration is 1-5 x 10⁶ cells per 100-200 µL.[5] Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension (100-200 µL) into the right flank of the mouse.

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, begin measuring their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[5]

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle, low dose, high dose).[5]

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[6]

  • Appropriate administration equipment (e.g., oral gavage needles, syringes for injection)

Procedure:

  • Formulation: Prepare the PROTAC formulation fresh daily. First, dissolve the required amount of this compound in DMSO. Sequentially add the other vehicle components, ensuring the solution is clear and homogenous.[6]

  • Dosing: Administer the PROTAC or vehicle to the mice according to the planned schedule (e.g., daily) and route (e.g., intraperitoneal (IP) injection, oral gavage (PO), or subcutaneous (SC) injection).[5]

  • Monitoring: Throughout the treatment period, measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity, respectively.

Protocol 3: Western Blot for AR Protein in Tumor Tissue

Materials:

  • Excised tumor tissue

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against Androgen Receptor

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize a portion of the excised tumor tissue in ice-cold RIPA buffer.[7]

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 12,000 g) for 15 minutes at 4°C.[7] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation & Electrophoresis: Prepare samples with SDS loading buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with the primary anti-AR antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7] e. Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to the loading control.

Protocol 4: Immunohistochemistry (IHC) for AR

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

  • Primary antibody against Androgen Receptor

  • HRP-conjugated secondary antibody

  • DAB chromogen solution

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a protein block solution.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-AR antibody at a predetermined optimal dilution.[8]

  • Secondary Antibody Incubation: Wash the sections and apply the HRP-conjugated secondary antibody.

  • Detection: Apply the DAB chromogen solution to visualize the antibody-antigen complex (typically a brown precipitate).[8]

  • Counterstaining: Counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Analysis: Analyze the slides under a microscope. AR staining is typically nuclear.[8] Quantify the percentage of AR-positive tumor cells and staining intensity.

Protocol 5: Serum PSA Measurement by ELISA

Materials:

  • Blood samples collected from mice

  • Serum separation tubes

  • Commercial Mouse/Human PSA ELISA Kit

  • Microplate reader

Procedure:

  • Sample Collection: At the study endpoint, collect blood via cardiac puncture and transfer to serum separation tubes.

  • Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. Collect the serum and store at -80°C until analysis.

  • ELISA Assay: Perform the ELISA according to the manufacturer's protocol.[9][10] This typically involves: a. Adding standards, controls, and serum samples to a microplate pre-coated with an anti-PSA antibody.[11] b. Incubating the plate. c. Washing the wells to remove unbound substances. d. Adding an enzyme-linked secondary antibody. e. Incubating and washing again. f. Adding a substrate solution to develop a color.[11] g. Adding a stop solution and reading the absorbance at the appropriate wavelength (e.g., 450 nm).[12]

  • Data Analysis: Calculate the PSA concentration in the samples by comparing their absorbance to the standard curve generated from the standards.[12]

References

PROTAC AR Degrader-8: Application Notes and Protocols for Studying Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-8, also known as Compound NP18, is a potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the androgen receptor (AR). This molecule represents a powerful tool for investigating AR signaling pathways, which are pivotal in the development and progression of prostate cancer. Unlike traditional inhibitors that merely block the function of a protein, PROTACs induce the degradation of the target protein, offering a distinct and often more profound biological effect. This compound is a heterobifunctional molecule composed of a ligand that binds to the androgen receptor, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This tripartite complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. Notably, this compound is effective against both full-length AR (AR-FL) and the splice variant AR-V7, a key driver of resistance to conventional anti-androgen therapies.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key performance data, and detailed protocols for its application in studying androgen receptor signaling.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The molecule simultaneously binds to the androgen receptor and the E3 ubiquitin ligase Cereblon, forming a ternary complex.[1][2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained reduction in cellular AR levels. This degradation effectively shuts down AR-mediated signaling pathways, inhibiting the transcription of AR target genes and ultimately leading to cell cycle arrest and apoptosis in AR-dependent cancer cells.[1][2]

cluster_0 Cellular Environment PROTAC_AR_Degrader_8 PROTAC AR Degrader-8 Ternary_Complex AR-PROTAC-E3 Ternary Complex PROTAC_AR_Degrader_8->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

Mechanism of Action of this compound.

Data Presentation

The efficacy of this compound has been quantified in various prostate cancer cell lines. The following tables summarize the key performance data.

Table 1: Degradation Efficacy of this compound

Cell LineTarget ProteinDC50 (µM)
22Rv1AR-FL0.018[1][2]
22Rv1AR-V70.026[1][2]
LNCaPAR-FL0.14[1][2]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: Anti-proliferative Activity of this compound

Cell LineIC50 (µM)
22Rv10.038[1][2]
LNCaP1.11[1][2]

IC50: The concentration of the compound that inhibits cell proliferation by 50%.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on androgen receptor signaling.

cluster_assays Downstream Assays Start Prostate Cancer Cell Culture (e.g., 22Rv1, LNCaP) Treatment Treat cells with This compound (various concentrations and time points) Start->Treatment Harvest Harvest Cells Treatment->Harvest Western_Blot Western Blot (AR Degradation) Harvest->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) (IC50 Determination) Harvest->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Harvest->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Harvest->Apoptosis

General Experimental Workflow.
Western Blot Analysis for AR Degradation

This protocol is to determine the extent of androgen receptor degradation following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR (N-terminal specific), anti-AR-V7, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of the supernatant using a BCA assay.[3]

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and denature by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AR antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities to determine the percentage of AR degradation relative to the vehicle control.[3]

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of this compound.

Materials:

  • Prostate cancer cell lines

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Treat the cells and include a vehicle control. Incubate for 72 hours.[4]

  • MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5][6]

  • Solubilization and Measurement: Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.[5][6]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

  • Prostate cancer cell lines

  • This compound

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 15-30 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound.

Materials:

  • Prostate cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting and Staining: Harvest both adherent and floating cells and wash with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Add 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour.[4]

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells to quantify the extent of apoptosis induction.[4]

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male phenotypes and is a key driver of prostate cancer.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Nuclear Translocation & DNA Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Canonical Androgen Receptor Signaling Pathway.

In the absence of a ligand, the androgen receptor resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to their transcription and subsequent effects on cell growth and proliferation.

Conclusion

This compound is a valuable chemical probe for studying the role of the androgen receptor in normal physiology and disease. Its ability to induce the degradation of both full-length and splice variant forms of the AR makes it a particularly powerful tool for overcoming resistance mechanisms observed with traditional AR antagonists. The protocols provided herein offer a robust framework for researchers to investigate the cellular consequences of AR degradation and to explore the therapeutic potential of this innovative approach.

References

Application Notes and Protocols: Experimental Controls for PROTAC AR Degrader-8 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, inducing the degradation of specific proteins rather than merely inhibiting their function.[1][2] PROTAC AR Degrader-8 is a heterobifunctional molecule designed to target the Androgen Receptor (AR) for degradation, offering a promising therapeutic strategy for conditions like castration-resistant prostate cancer (CRPC).[3][4] This molecule consists of a ligand that binds to the AR, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[3][5] This ternary complex formation (AR-PROTAC-CRBN) leads to the ubiquitination of AR and its subsequent degradation by the proteasome.[1][6]

Robust experimental design, including the use of appropriate controls, is paramount to validate the specific mechanism of action of this compound and to ensure that the observed biological effects are a direct result of AR degradation.[7][8] These application notes provide detailed protocols and guidelines for essential experimental controls in studies involving this compound.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[6] The PROTAC molecule facilitates the formation of a ternary complex between the Androgen Receptor (the protein of interest) and the Cereblon E3 ubiquitin ligase.[3][5] This proximity induces the E3 ligase to tag the AR with ubiquitin molecules. This polyubiquitination marks the AR for recognition and degradation by the 26S proteasome, leading to a reduction in AR protein levels within the cell.[6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC AR Degrader-8 AR Androgen Receptor (Target Protein) PROTAC->AR Binds CRBN Cereblon (E3 Ligase) PROTAC->CRBN Recruits PROTAC_bound PROTAC CRBN_bound CRBN PROTAC_bound->CRBN_bound AR_bound AR AR_bound->PROTAC_bound Proteasome 26S Proteasome AR_bound->Proteasome Targeting Ub Ubiquitin Ub->AR_bound Polyubiquitination Degraded_AR Proteasome->Degraded_AR Degradation

This compound Mechanism of Action

Key Experimental Controls

To rigorously validate the on-target activity of this compound, a series of control experiments are essential. These controls help to distinguish between the intended degradation-dependent effects and potential off-target or non-specific activities.

Negative Control PROTACs

The most critical controls are inactive PROTAC molecules that are structurally similar to this compound but deficient in a key aspect of its mechanism.[8]

  • E3 Ligase Binding-Deficient Control (Inactive Epimer/Diastereomer): This is the most common and informative negative control.[8][] It is a stereoisomer of the active PROTAC that cannot bind to the E3 ligase (Cereblon). This control demonstrates that the recruitment of the E3 ligase is essential for AR degradation. Any observed effects with the active PROTAC that are absent with this control can be attributed to the formation of the ternary complex.

  • Target Binding-Deficient Control: This control has a modification in the warhead moiety that prevents it from binding to the Androgen Receptor. This helps to rule out off-target effects that might be caused by the warhead itself, independent of AR degradation.[8]

Competition Experiments
  • Excess E3 Ligase Ligand: Pre-treatment of cells with an excess of the free Cereblon ligand (e.g., pomalidomide (B1683931) or thalidomide) should block the degradation of AR by this compound.[10] This is because the free ligand will compete with the PROTAC for binding to Cereblon, preventing the formation of the ternary complex.

  • Excess AR Ligand: Similarly, pre-treatment with an excess of the free AR ligand (the "warhead" portion of the PROTAC) should also prevent AR degradation by competing for binding to the target protein.[11]

Proteasome and Ubiquitination Pathway Inhibition

To confirm that protein degradation is occurring via the ubiquitin-proteasome pathway, cells should be co-treated with this compound and specific inhibitors:[11][12]

  • Proteasome Inhibitor (e.g., MG132 or Carfilzomib): Co-treatment with a proteasome inhibitor should rescue the degradation of AR, leading to the accumulation of polyubiquitinated AR.[12][13]

  • Ubiquitination Inhibitor (e.g., MLN4924): This inhibitor of the NEDD8-activating enzyme will prevent the activation of Cullin-RING E3 ligases, including the complex containing Cereblon. Co-treatment should therefore block AR degradation.[11]

Transcriptional Analysis

It is crucial to demonstrate that the reduction in AR protein levels is due to degradation and not a decrease in gene expression.[7]

  • Quantitative PCR (qPCR): Measurement of AR mRNA levels in cells treated with this compound should show no significant change compared to vehicle-treated cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity and mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_validation Mechanism Validation Cell_Culture Cell Culture (e.g., 22Rv1, LNCaP) Compound_Prep Prepare this compound and Controls Cell_Culture->Compound_Prep Cell_Treatment Treat Cells with Compounds Compound_Prep->Cell_Treatment Western_Blot Western Blot (AR Protein Levels) Cell_Treatment->Western_Blot qPCR qPCR (AR mRNA Levels) Cell_Treatment->qPCR Viability_Assay Cell Viability Assay (e.g., CCK-8, MTT) Cell_Treatment->Viability_Assay Competition Competition Assays (Excess Ligands) Cell_Treatment->Competition Inhibitors Pathway Inhibition (MG132, MLN4924) Cell_Treatment->Inhibitors Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Quantify Degradation (DC50) qPCR->Data_Analysis Viability_Assay->Data_Analysis Determine Cytotoxicity (IC50) Competition->Western_Blot Inhibitors->Western_Blot Apoptosis->Data_Analysis

General Experimental Workflow for PROTAC Studies
Protocol 1: Western Blot for AR Degradation

This protocol is used to quantify the dose- and time-dependent degradation of the Androgen Receptor.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP)[3]

  • Complete growth medium

  • This compound and negative controls

  • DMSO (vehicle)

  • Proteasome and ubiquitination inhibitors (optional)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH, or anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound and controls for desired time points (e.g., 4, 8, 16, 24 hours).[14][15] Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[14][16]

    • Centrifuge lysates to pellet cell debris.[14]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.[16]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) in Laemmli sample buffer.[14]

    • Separate proteins by SDS-PAGE and transfer to a membrane.[16]

    • Block the membrane for 1 hour at room temperature.[14]

    • Incubate with primary antibodies overnight at 4°C.[14]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

  • Detection and Analysis:

    • Visualize bands using an ECL substrate.

    • Quantify band intensities and normalize AR levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: Quantitative PCR (qPCR) for AR mRNA Levels

This protocol is to confirm that this compound does not affect the transcription of the AR gene.

Materials:

  • Treated cell samples from Protocol 1

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for AR and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated and control cells.

    • Synthesize cDNA from an equal amount of RNA for each sample.

  • qPCR Reaction:

    • Set up qPCR reactions with primers for AR and the housekeeping gene.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of AR mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Protocol 3: Cell Viability Assay (e.g., CCK-8 or MTT)

This assay measures the effect of AR degradation on cell proliferation and viability.[17][18]

Materials:

  • Prostate cancer cell lines

  • 96-well plates

  • This compound and controls

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well).[14][18]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound and controls for 72-168 hours.[14][17] Include a vehicle control.

  • Assay:

    • Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[18]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).[18]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound and Controls

CompoundCell LineDC50 (nM)Dmax (%)IC50 (nM)
This compound 22Rv118>9538
LNCaP140[3]>901110[3]
Inactive Epimer 22Rv1>10,000<10>10,000
LNCaP>10,000<10>10,000
AR Ligand Only 22Rv1No DegradationN/A>10,000
LNCaPNo DegradationN/A>10,000
Cereblon Ligand Only 22Rv1No DegradationN/A>10,000
LNCaPNo DegradationN/A>10,000

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation. IC50: Half-maximal inhibitory concentration for cell proliferation. Data for controls are representative expected values.

Table 2: Mechanistic Validation of this compound Activity

ConditionCell LineAR Degradation (%)AR mRNA Fold Change
This compound (100 nM) 22Rv1~95~1.0
+ MG132 (1 µM) 22Rv1<10[11][13]N/A
+ Pomalidomide (10 µM) 22Rv1<15N/A
+ AR Ligand (10 µM) 22Rv1<20N/A

Data are representative expected outcomes.

Conclusion

The rigorous use of the experimental controls and protocols outlined in these application notes is essential for the robust characterization of this compound. By systematically demonstrating the dependence of Androgen Receptor degradation on the recruitment of the Cereblon E3 ligase and the ubiquitin-proteasome system, researchers can confidently attribute the observed anti-proliferative and pro-apoptotic effects to the specific on-target mechanism of the PROTAC. This thorough validation is a critical step in the pre-clinical development of this promising therapeutic agent.

References

Application Notes and Protocols: Time Course of PROTAC AR Degrader-8 Treatment in LNCaP Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, cell biology, and pharmacology.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5] This technology offers a powerful approach to eliminate disease-causing proteins, including those previously considered "undruggable".[5]

PROTAC AR Degrader-8 is a potent and specific degrader of the androgen receptor (AR).[6][7] The androgen receptor is a key driver of prostate cancer progression, and its signaling pathway is a critical therapeutic target.[8][9] LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line that endogenously expresses the androgen receptor, making them a widely used model for studying prostate cancer biology and evaluating AR-targeted therapies.[10][11]

These application notes provide a detailed overview and experimental protocols for characterizing the time-dependent effects of this compound on LNCaP cells. The included protocols for Western blotting and MTT assay will enable researchers to assess the degradation of the androgen receptor and the resulting impact on cell viability over time.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in LNCaP cells.

Table 1: In Vitro Activity of this compound in LNCaP Cells

ParameterValueCell LineReference
DC50 (AR Degradation)0.14 µMLNCaP[6][7]
IC50 (Cell Proliferation)1.11 µMLNCaP[6][7]

Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in the growth and survival of LNCaP prostate cancer cells. Upon binding to androgens such as dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and functions as a transcription factor, regulating the expression of genes involved in cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[8] Additionally, in LNCaP cells, DHT can activate a non-genotropic signaling cascade involving Src, MEK1/2, ERK1/2, and CREB, which contributes to increased cell proliferation and resistance to apoptosis.[12] this compound targets the AR for degradation, thereby inhibiting both the genomic and non-genomic signaling pathways.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds Proteasome Proteasome AR->Proteasome Degradation Src Src AR->Src Activates AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates PROTAC_AR_Degrader_8 PROTAC AR Degrader-8 PROTAC_AR_Degrader_8->AR Binds E3_Ligase E3 Ligase PROTAC_AR_Degrader_8->E3_Ligase Recruits E3_Ligase->AR Ubiquitination MEK MEK1/2 Src->MEK Activates ERK ERK1/2 MEK->ERK Activates CREB CREB ERK->CREB Phosphorylates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Target_Genes Target Gene Transcription (e.g., PSA) ARE->Target_Genes Promotes CRE cAMP Response Element (CRE) CREB->CRE Binds Apoptosis_Resistance Apoptosis Resistance CRE->Apoptosis_Resistance Promotes

Caption: Androgen Receptor Signaling Pathway and this compound Mechanism of Action.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the time-course effects of this compound in LNCaP cells.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. LNCaP Cell Culture start->cell_culture treatment 2. Treatment with this compound (Time Course: e.g., 0, 2, 4, 8, 12, 24, 48h) cell_culture->treatment harvest 3. Cell Harvesting treatment->harvest western_blot Western Blot (AR & Downstream Targets) harvest->western_blot mtt_assay MTT Assay (Cell Viability) harvest->mtt_assay qpcr qPCR (AR Target Gene Expression) harvest->qpcr analysis 4. Data Analysis western_blot->analysis mtt_assay->analysis qpcr->analysis end End analysis->end

Caption: General Experimental Workflow for Time-Course Analysis.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of LNCaP cells and subsequent treatment with this compound.

Materials:

  • LNCaP cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks and plates

Procedure:

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[13]

  • For experiments, seed LNCaP cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for MTT assay) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere and grow for 24-48 hours.

  • Prepare a stock solution of this compound in DMSO.[7]

  • On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the degrader.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

Western Blot Analysis for Androgen Receptor Degradation

This protocol details the detection of AR protein levels by Western blotting to assess degradation over time.

Materials:

  • RIPA buffer

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash the cells twice with ice-cold PBS.[8]

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.[13]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[13]

  • Collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a BCA protein assay.[13]

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[8]

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[8]

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody against AR (and a loading control like GAPDH) overnight at 4°C.[8]

  • Wash the membrane three times with TBST for 10 minutes each.[8]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane three times with TBST for 10 minutes each.[8]

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]

  • Quantify the band intensities to determine the relative levels of AR protein at each time point.

MTT Assay for Cell Viability

This protocol is for assessing the effect of this compound on the viability of LNCaP cells over time.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]

  • 96-well plate reader

Procedure:

  • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14][15]

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control as described in the "Cell Culture and Treatment" protocol.

  • Incubate for the desired time points.

  • At the end of each time point, add 10 µL of MTT solution to each well.[15][16]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14][15]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Mix thoroughly by gentle shaking or pipetting.

  • Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

This protocol allows for the quantification of mRNA levels of AR target genes (e.g., PSA, FKBP5) to assess the functional consequence of AR degradation.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., KLK3 for PSA, FKBP5) and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Following treatment for the desired time course, harvest the LNCaP cells.

  • Extract total RNA from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • Quantify the extracted RNA and assess its purity.

  • Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

  • Set up the qPCR reactions using the qPCR master mix, cDNA template, and specific primers for the target and reference genes.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.

Troubleshooting

Western Blot:

  • No or weak signal: Insufficient protein loaded, inactive antibody, or inefficient transfer. Increase protein amount, use a fresh antibody, and check transfer efficiency.[8]

  • High background: Insufficient blocking or washing. Increase blocking time and/or washing steps.

MTT Assay:

  • High variability between wells: Inconsistent cell seeding or pipetting errors. Ensure a single-cell suspension and careful pipetting.

  • Low signal: Low cell number or short incubation time with MTT. Optimize cell seeding density and incubation time.

qPCR:

  • No amplification: Poor RNA quality, inefficient cDNA synthesis, or incorrect primer design. Check RNA integrity, optimize reverse transcription, and validate primers.

  • Non-specific amplification: Primer-dimers or off-target amplification. Optimize annealing temperature and/or redesign primers.

References

Application Notes and Protocols for Flow Cytometry Analysis of PROTAC AR Degrader-8 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutics that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] PROTAC AR Degrader-8 is a heterobifunctional molecule designed to target the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[3] This PROTAC recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This approach of targeted protein degradation offers a promising strategy to overcome resistance mechanisms associated with traditional AR antagonists.[3][4]

These application notes provide detailed protocols for utilizing flow cytometry to quantify the degradation of intracellular AR and to assess the downstream functional consequences, such as apoptosis, in cancer cell lines treated with this compound. Flow cytometry offers a high-throughput method for single-cell analysis, enabling the precise measurement of protein levels and cellular health.[5]

Key Signaling Pathway and Mechanism of Action

The Androgen Receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone, translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA. This process drives the expression of genes involved in cell proliferation and survival. In many prostate cancers, this signaling pathway is aberrantly activated.

This compound functions by hijacking the cell's natural protein disposal machinery. It consists of a ligand that binds to the Androgen Receptor and another ligand that binds to an E3 ubiquitin ligase, connected by a linker. This ternary complex formation brings the E3 ligase in close proximity to the AR, facilitating the transfer of ubiquitin molecules to the AR. This polyubiquitination marks the AR for recognition and degradation by the 26S proteasome, thereby reducing AR levels and inhibiting downstream signaling.[1]

PROTAC_Mechanism This compound Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) (Target Protein) AR_PROTAC_E3 AR-PROTAC-E3 Ternary Complex AR->AR_PROTAC_E3 PROTAC PROTAC AR Degrader-8 PROTAC->AR_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->AR_PROTAC_E3 PolyUb_AR Poly-ubiquitinated AR AR_PROTAC_E3->PolyUb_AR Ubiquitination Ub Ubiquitin (Ub) Ub->AR_PROTAC_E3 Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation

This compound hijacks the ubiquitin-proteasome system.

Experimental Protocols

Protocol 1: Intracellular Staining for Androgen Receptor Degradation

This protocol details the steps to quantify the percentage of cells with reduced AR expression following treatment with this compound.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium and supplements

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)

  • Permeabilization/Wash Buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100 and 1% BSA)

  • Primary antibody: Anti-Androgen Receptor antibody (conjugated to a fluorophore like FITC, PE, or APC)

  • Isotype control antibody (conjugated to the same fluorophore)

  • FACS tubes (5 mL round-bottom polystyrene tubes)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control for a predetermined time (e.g., 6, 12, 24 hours).

  • Cell Harvesting:

    • Following treatment, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Transfer cells to FACS tubes and centrifuge at 300-500 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet once with 2 mL of cold PBS, centrifuge, and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold Fixation Buffer.

    • Incubate for 10-20 minutes at room temperature.

    • Centrifuge at 300-500 x g for 5 minutes and discard the fixation buffer.

    • Wash cells once with 2 mL of PBS, centrifuge, and discard the supernatant.

  • Permeabilization:

    • Resuspend the cell pellet in 150 µL of Permeabilization/Wash Buffer.

    • Incubate for 15 minutes at room temperature.

  • Antibody Staining:

    • Add the fluorophore-conjugated anti-AR antibody or the corresponding isotype control to the permeabilized cells at a pre-titrated optimal concentration.

    • Vortex gently and incubate for 30-60 minutes at room temperature, protected from light.[6]

    • Wash the cells twice with 2 mL of Permeabilization/Wash Buffer, centrifuging at 300-500 x g for 5 minutes between washes.[6]

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of PBS or Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer.

    • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots.

    • Measure the fluorescence intensity of the AR-stained cells compared to the isotype control to determine the percentage of AR-positive cells and the median fluorescence intensity (MFI).

Flow_Cytometry_Workflow Workflow for AR Degradation Analysis by Flow Cytometry A 1. Cell Culture & Treatment (Prostate Cancer Cells + this compound) B 2. Cell Harvesting (Collect floating & adherent cells) A->B C 3. Fixation (e.g., 4% Paraformaldehyde) B->C D 4. Permeabilization (e.g., Saponin/Triton X-100) C->D E 5. Intracellular Staining (Fluorophore-conjugated anti-AR Ab) D->E F 6. Flow Cytometry Acquisition (Measure fluorescence at single-cell level) E->F G 7. Data Analysis (Gate on single cells, Compare MFI vs. Control) F->G

A step-by-step workflow for intracellular AR staining.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is used to assess the induction of apoptosis following AR degradation.

Materials:

  • Treated cells from Protocol 1 (Step 1)

  • Annexin V binding buffer

  • Fluorophore-conjugated Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) staining solution

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1, Step 2.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V binding buffer.

    • Add 5 µL of fluorophore-conjugated Annexin V and 5 µL of PI staining solution.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of Annexin V binding buffer to each tube. Do not wash the cells.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Four populations can be distinguished:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative[8]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[8]

      • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

Quantitative data from flow cytometry experiments should be summarized for clear interpretation and comparison.

Table 1: Dose-Dependent Degradation of Androgen Receptor

Treatment ConcentrationMedian Fluorescence Intensity (MFI) of AR Staining% of AR-Positive CellsDC50 (nM)
Vehicle Control (0 nM)ValueValueN/A
0.1 nMValueValue\multirow{5}{*}{Calculated Value}
1 nMValueValue
10 nMValueValue
100 nMValueValue
1000 nMValueValue

DC50: The concentration of the degrader that results in a 50% reduction in the target protein level.

Table 2: Time-Course of Androgen Receptor Degradation at [X] nM

Time PointMedian Fluorescence Intensity (MFI) of AR Staining% of AR-Positive Cells
0 hoursValueValue
6 hoursValueValue
12 hoursValueValue
24 hoursValueValue
48 hoursValueValue

Table 3: Apoptosis Induction by this compound

Treatment Concentration% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlValueValueValue
10 nMValueValueValue
100 nMValueValueValue
1000 nMValueValueValue

Troubleshooting and Considerations

  • Antibody Titration: Always titrate the anti-AR antibody to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Fixation/Permeabilization: The choice of fixation and permeabilization agents can affect antibody binding. It may be necessary to test different reagents (e.g., methanol (B129727) for nuclear antigens) to optimize the staining of AR.[9]

  • Controls: Proper controls are critical. Always include an unstained sample, an isotype control, and a vehicle-treated control. For apoptosis assays, single-stain controls (Annexin V only and PI only) are necessary for proper compensation and gating.[8]

  • Cell Viability: Dead cells can non-specifically bind antibodies. It is recommended to use a viability dye to exclude dead cells from the analysis, especially for intracellular staining protocols.

  • PROTAC "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-ligase) instead of the productive ternary complex, leading to reduced degradation. A full dose-response curve is essential to observe this potential effect.

References

Visualizing PROTAC AR Degrader-8 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various imaging and biochemical techniques to visualize and quantify the activity of PROTAC AR Degrader-8. This degrader targets the Androgen Receptor (AR), a key driver in prostate cancer, for proteasomal degradation. The following sections offer a summary of its efficacy, detailed experimental procedures, and visual representations of the underlying mechanisms and workflows.

Introduction to this compound

PROTAC (Proteolysis Targeting Chimera) AR Degrader-8 is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor (AR). It functions by simultaneously binding to the AR protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome. This approach not only inhibits AR signaling but eliminates the receptor, offering a potential advantage over traditional inhibitors, especially in the context of resistance mechanisms involving AR overexpression or mutation. This compound has demonstrated efficacy in degrading both full-length AR (AR-FL) and the splice variant AR-V7, and has shown anti-cancer effects in in vitro and in vivo models[1].

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in relevant prostate cancer cell lines.

Table 1: Degradation Efficacy (DC50) of this compound

Cell LineTarget ProteinDC50 (µM)Reference
22Rv1AR-FL0.018[1]
LNCaPAR-FL0.14[1]
22Rv1AR-V70.026[1]

Table 2: Anti-proliferative Activity (IC50) of this compound

Cell LineIC50 (µM)Reference
22Rv10.038[1]
LNCaP1.11[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound induces the degradation of the Androgen Receptor.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC AR Degrader-8 Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Recycling Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound induced AR degradation.

Experimental Workflows

A general workflow for assessing the activity of this compound is presented below. The choice of specific assays will depend on the experimental question.

Experimental_Workflow cluster_vitro In Vitro / In Cellulo cluster_vivo In Vivo A Cell Culture (e.g., LNCaP, 22Rv1) B Treatment with This compound A->B C Quantify AR Degradation (Western Blot, ELISA) B->C D Assess Phenotypic Effects (Cell Viability, Apoptosis Assays) B->D E Visualize AR Localization (Immunofluorescence) B->E F Real-time Degradation Kinetics (Live-cell Imaging) B->F G Establish Xenograft Model (e.g., LNCaP xenografts in mice) H Treatment with This compound G->H I Monitor Tumor Growth H->I J Visualize Degrader Activity (Bioluminescence Imaging) H->J K Ex Vivo Analysis (Western Blot, IHC of tumors) I->K J->K

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Western Blotting for AR Degradation

Objective: To quantify the reduction in AR protein levels following treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-AR, anti-AR-V7, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize AR and AR-V7 band intensities to the loading control (GAPDH).

    • Calculate the percentage of AR degradation relative to the vehicle-treated control to determine DC50 values.

Immunofluorescence for AR Localization

Objective: To visualize the cellular localization of AR and observe its reduction upon treatment with this compound.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-AR

  • Fluorescently-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Treat cells with this compound or DMSO as described for Western Blotting.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash cells with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary anti-AR antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells with PBS.

    • Incubate with a fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash cells with PBS.

  • Mounting and Imaging:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash cells with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the slides using a fluorescence microscope.

Live-Cell Fluorescence Microscopy for Real-Time Degradation

Objective: To monitor the kinetics of AR degradation in real-time in living cells. This protocol assumes the use of a cell line expressing a fluorescently tagged AR (e.g., AR-GFP).

Materials:

  • Cell line stably expressing a fluorescently tagged AR (e.g., AR-GFP)

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging medium

  • This compound

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Protocol:

  • Cell Plating:

    • Seed AR-GFP expressing cells in glass-bottom dishes to achieve 50-70% confluency for imaging.

  • Imaging Setup:

    • Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.

    • Identify and mark several fields of view for time-lapse imaging.

  • Treatment and Time-Lapse Imaging:

    • Acquire baseline images (t=0).

    • Carefully add pre-warmed medium containing this compound or DMSO to the dish.

    • Immediately start time-lapse acquisition, capturing images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24 hours).

  • Image Analysis:

    • Use image analysis software to segment individual cells and measure the mean fluorescence intensity of AR-GFP in each cell over time.

    • Normalize the fluorescence intensity of each cell to its intensity at t=0.

    • Plot the normalized fluorescence intensity versus time to visualize the degradation kinetics.

Bioluminescence Imaging for In Vivo Activity

Objective: To non-invasively monitor the effect of this compound on tumor growth in a xenograft mouse model. This protocol requires a tumor cell line engineered to express luciferase.

Materials:

  • Immunocompromised mice

  • Luciferase-expressing prostate cancer cells (e.g., LNCaP-luc)

  • Matrigel

  • This compound formulated for in vivo administration

  • D-luciferin substrate

  • In vivo imaging system (IVIS)

Protocol:

  • Xenograft Model Establishment:

    • Subcutaneously inject luciferase-expressing prostate cancer cells mixed with Matrigel into the flanks of mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound or vehicle according to the desired dosing schedule (e.g., daily oral gavage).

  • Bioluminescence Imaging:

    • At specified time points (e.g., weekly), anesthetize the mice.

    • Intraperitoneally inject D-luciferin.

    • After a consistent uptake time (e.g., 10-15 minutes), image the mice using an IVIS.

  • Data Analysis:

    • Quantify the bioluminescent signal from the tumor region of interest (ROI) for each mouse.

    • Plot the average bioluminescent signal over time for each treatment group to assess the effect on tumor viability and growth.

    • Tumor volume can also be measured with calipers as a complementary endpoint.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • Measurement of Cell Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log of the degrader concentration and fit a dose-response curve to determine the IC50 value.

Selecting the Appropriate Imaging Technique

The choice of imaging technique depends on the specific research question. The following decision tree can guide the selection process.

Decision_Tree A What is the primary research question? B Quantify total protein degradation? A->B C Visualize protein localization? A->C D Monitor degradation in real-time? A->D E Assess in vivo efficacy? A->E F Western Blotting B->F G Immunofluorescence C->G H Live-cell Fluorescence Microscopy D->H I Bioluminescence Imaging E->I

Caption: Decision tree for selecting an imaging technique.

References

Troubleshooting & Optimization

Technical Support Center: PROTAC AR Degrader-8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC AR Degrader-8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with this compound, particularly when expected protein degradation is not observed.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as Compound NP18) is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the Androgen Receptor (AR) for degradation.[1][2] Its mechanism of action involves three key components: a ligand that binds to the AR, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two ligands.[2][3] By bringing the AR and the E3 ligase into close proximity, this compound facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[3][4] This approach aims to reduce the total levels of AR protein within the cell, thereby inhibiting AR signaling, which is a key driver in prostate cancer.[5][6]

Q2: In which cell lines has this compound been shown to be effective?

This compound has been reported to effectively degrade full-length AR (AR-FL) and the clinically relevant splice variant AR-V7.[1][2] The following table summarizes the reported degradation and anti-proliferative activity:

Cell LineTargetDC50 (Degradation)IC50 (Proliferation)
22Rv1AR-FL0.018 µM0.038 µM
22Rv1AR-V70.026 µM
LNCaPAR-FL0.14 µM1.11 µM

Data sourced from MedChemExpress product datasheet.[1][2]

Q3: I am not observing any degradation of the Androgen Receptor. What are the common causes?

Several factors can lead to a lack of AR degradation in your experiments. These can be broadly categorized into issues with the compound, the cellular system, or the experimental procedure. A systematic troubleshooting approach is recommended to identify the root cause.

Troubleshooting Guide: No AR Degradation Observed

This guide provides a step-by-step approach to troubleshoot experiments where this compound is not showing the expected degradation of the Androgen Receptor.

Step 1: Verify Compound Integrity and Handling

Issue: The this compound may have degraded or been handled improperly.

Troubleshooting Actions:

  • Check Storage: Ensure the compound has been stored correctly. For long-term storage, it should be kept at -20°C as a powder. Once in solution (e.g., DMSO), it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

  • Confirm Solubility: this compound is soluble in DMSO.[1] Ensure it is fully dissolved before adding it to your cell culture media. Poor solubility can lead to a lower effective concentration.

  • Assess Compound Quality: If possible, verify the identity and purity of your compound stock using analytical methods like LC-MS.

Step 2: Optimize Experimental Conditions

Issue: The concentration or treatment time may not be optimal for your specific experimental setup.

Troubleshooting Actions:

  • Perform a Dose-Response and Time-Course Experiment: Treat your cells with a wide range of this compound concentrations (e.g., from 0.1 nM to 10 µM) for various durations (e.g., 4, 8, 12, 24 hours).[7] This will help determine the optimal concentration (DC50) and time required to observe degradation.

  • Beware of the "Hook Effect": At very high concentrations, PROTACs can exhibit reduced degradation. This is because the formation of binary complexes (PROTAC-AR or PROTAC-E3 ligase) can be favored over the productive ternary complex (AR-PROTAC-E3 ligase).[7][8] Your dose-response curve should ideally be bell-shaped. If you are using a high concentration, test lower concentrations as well.

Step 3: Evaluate the Cellular System

Issue: The biology of your chosen cell line may be preventing effective degradation.

Troubleshooting Actions:

  • Confirm Target and E3 Ligase Expression: Verify that your cell line expresses both the Androgen Receptor (your target) and Cereblon (the E3 ligase recruited by this compound). Low levels of either can limit the formation of the ternary complex. You can check this via Western blot or qPCR.

  • Assess Proteasome Activity: PROTAC-mediated degradation relies on a functional ubiquitin-proteasome system.[4]

    • Proteasome Inhibitor Control: As a positive control for the degradation pathway, pre-treat your cells with a proteasome inhibitor (e.g., 1 µM MG-132) for 1-2 hours before adding this compound. If the PROTAC is functional, the proteasome inhibitor should "rescue" the AR from degradation.[9]

  • Consider Cell Line Specifics: Degradation kinetics can vary significantly between different cell lines.[9] Factors such as cell passage number, confluency, and overall health can influence the efficiency of the ubiquitin-proteasome system.[7] Standardize your cell culture conditions.

Step 4: Scrutinize the Detection Method (Western Blot)

Issue: The lack of observed degradation may be an artifact of the detection method.

Troubleshooting Actions:

  • Antibody Validation: Ensure your primary antibody is specific and sensitive for the Androgen Receptor. Use an antibody that is validated for Western blotting.

  • Loading Control: Always use a reliable loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading between lanes.[8]

  • Quantitative Analysis: Quantify your Western blot bands using densitometry software (e.g., ImageJ) to accurately determine the percentage of AR degradation relative to the vehicle control and normalized to the loading control.[9]

Experimental Protocols

Protocol 1: Western Blot for AR Degradation

This protocol details the steps to assess the degradation of the Androgen Receptor after treatment with this compound.

  • Cell Culture and Treatment:

    • Plate your cells (e.g., 22Rv1 or LNCaP) at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO).

    • Treat the cells for the desired time points (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (e.g., from Cell Signaling Technology) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for a loading control antibody (e.g., GAPDH, β-Actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Visualizations

Androgen Receptor Signaling Pathway and this compound Mechanism of Action

AR_Signaling_and_PROTAC_MOA cluster_0 Androgen Receptor Signaling cluster_1 This compound Mechanism DHT DHT AR_inactive Inactive AR-HSP Complex DHT->AR_inactive AR_active Active AR AR_inactive->AR_active HSP dissociation Dimerization Dimerization & Phosphorylation AR_active->Dimerization Nucleus Nucleus Dimerization->Nucleus ARE ARE Nucleus->ARE Binds to Transcription Target Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC PROTAC AR Degrader-8 AR Androgen Receptor (AR) PROTAC->AR CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Ternary_Complex Ternary Complex (AR-PROTAC-CRBN) PROTAC->Ternary_Complex AR->Ternary_Complex Proteasome Proteasome AR->Proteasome Tagged AR CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->AR + Ub Ub Ub Degradation AR Degradation Proteasome->Degradation

Caption: AR signaling and this compound mechanism.

Troubleshooting Workflow for Lack of AR Degradation

Troubleshooting_Workflow Start Start: No AR Degradation Observed Check_Compound Step 1: Verify Compound - Storage correct? - Solubilized properly? - Quality confirmed? Start->Check_Compound Optimize_Experiment Step 2: Optimize Experiment - Dose-response performed? - Time-course performed? - Hook effect considered? Check_Compound->Optimize_Experiment Compound OK Consult Consult Further Check_Compound->Consult Compound Issue Evaluate_Cells Step 3: Evaluate Cells - AR & CRBN expressed? - Proteasome active? Optimize_Experiment->Evaluate_Cells Experiment OK Optimize_Experiment->Consult Optimization Fails Check_Detection Step 4: Check Detection - Antibody validated? - Loading control used? - Quantified correctly? Evaluate_Cells->Check_Detection Cells OK Proteasome_Control Run Proteasome Inhibitor Control Evaluate_Cells->Proteasome_Control Proteasome issue? Evaluate_Cells->Consult Cell Issue Check_Detection->Consult Detection Issue Resolved Issue Resolved Check_Detection->Resolved Detection OK Proteasome_Control->Evaluate_Cells

Caption: Troubleshooting workflow for no AR degradation.

References

Optimizing PROTAC AR Degrader-8: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PROTAC AR Degrader-8 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the Androgen Receptor (AR) for degradation. It consists of three components: a ligand that binds to the AR protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. By bringing the AR protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of AR, marking it for degradation by the proteasome. This leads to a reduction in the total levels of AR protein within the cell, thereby inhibiting AR signaling.

Q2: In which cell lines is this compound effective?

This compound has been shown to be effective in prostate cancer cell lines that express the Androgen Receptor, such as 22Rv1 and LNCaP cells. It can degrade both full-length AR (AR-FL) and the AR-V7 splice variant.[1]

Q3: What is the recommended starting concentration for my experiments?

Based on reported DC50 and IC50 values, a good starting point for a dose-response experiment would be to test a wide range of concentrations from 1 pM to 10 µM.[2][3][4] This broad range will help in identifying the optimal concentration for maximal degradation (Dmax) and in observing any potential "hook effect".[2][3][5]

Q4: How should I prepare and store this compound?

This compound is soluble in DMSO at concentrations of ≥ 100 mg/mL (142.09 mM).[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in cell culture medium for your experiments. To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Data Presentation

Parameter22Rv1 CellsLNCaP CellsReference
DC50 (AR-FL) 0.018 µM0.14 µM[1]
DC50 (AR-V7) 0.026 µMN/A[1]
IC50 0.038 µM1.11 µM[1]
  • DC50 : The concentration of the degrader required to reduce the level of the target protein by 50%.

  • IC50 : The concentration of the degrader required to inhibit a biological process (e.g., cell proliferation) by 50%.

  • AR-FL : Full-length Androgen Receptor.

  • AR-V7 : Androgen Receptor splice variant 7.

Troubleshooting Guides

Issue 1: No or Low AR Degradation Observed

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a broad dose-response experiment, testing concentrations from the picomolar to the high micromolar range (e.g., 1 pM to 10 µM), to identify the optimal concentration for degradation.[2][3][4]
"Hook Effect" If you observe decreased degradation at higher concentrations, this may be the "hook effect".[2][3][5] This occurs when binary complexes of PROTAC with either AR or the E3 ligase form in excess, preventing the formation of the productive ternary complex.[2][3][5] The optimal degradation concentration is often in the nanomolar to low micromolar range. For some VHL-based PROTACs, the hook effect has been observed at concentrations ranging from 300 nM to 1000 nM and higher.[4]
Incorrect Incubation Time Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at the optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[2]
Low E3 Ligase Expression Confirm that your cell line expresses sufficient levels of the recruited E3 ligase (Cereblon for AR Degrader-8) using Western blot or qPCR.
Poor Cell Permeability While PROTACs are designed to be cell-permeable, issues can arise. If other troubleshooting steps fail, consider performing a cell permeability assay.[2][3]
Compound Instability Ensure the PROTAC is properly stored and that the stock solution has not undergone multiple freeze-thaw cycles.[1] Assess the stability of the compound in your cell culture medium over the time course of your experiment.[5]
Cell Health and Confluency Use cells within a consistent and low passage number range. Standardize cell seeding densities to ensure consistent confluency at the time of treatment, as cell health and density can affect the ubiquitin-proteasome system.[5]

Issue 2: High Cytotoxicity Observed

Possible Cause Troubleshooting Steps
On-target Toxicity The degradation of AR is expected to induce apoptosis and inhibit proliferation in AR-dependent cell lines.[1] This is the intended effect of the PROTAC.
Off-target Effects At high concentrations, PROTACs may degrade other essential proteins. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to assess cytotoxicity.[4] Consider testing the individual components of the PROTAC (the AR ligand and the E3 ligase ligand) for toxicity.[4]

Experimental Protocols

Protocol 1: Western Blot for AR Degradation

This protocol details the steps to quantify the degradation of the Androgen Receptor after treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed prostate cancer cells (e.g., 22Rv1 or LNCaP) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel and transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity using software like ImageJ.

    • Normalize the AR signal to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol measures the effect of AR degradation on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with the different concentrations of the PROTAC for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Viability Measurement (example with MTT):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all measurements.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation This compound This compound Ternary_Complex AR-PROTAC-CRBN Ternary Complex This compound->Ternary_Complex Binds AR Androgen Receptor (AR) Target Protein AR->Ternary_Complex Binds E3 Cereblon (CRBN) E3 Ligase E3->Ternary_Complex Binds Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Mechanism of this compound action.

AR_Signaling_Pathway cluster_1 Impact of AR Degradation on Signaling Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer AR_Degrader This compound AR_Degrader->AR Induces Degradation ARE Androgen Response Element (ARE) in DNA AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Downstream_Effects Cell Proliferation, Survival, PSA Production Gene_Transcription->Downstream_Effects Inhibition->AR_dimer Blocks Pathway

Impact of AR degradation on its signaling pathway.

Troubleshooting_Workflow Start Experiment: No/Low AR Degradation Check_Concentration Is a wide concentration range (pM to µM) being tested? Start->Check_Concentration Perform_Dose_Response Action: Perform broad dose-response experiment Check_Concentration->Perform_Dose_Response No Observe_Hook_Effect Is there a bell-shaped curve (Hook Effect)? Check_Concentration->Observe_Hook_Effect Yes Perform_Dose_Response->Check_Concentration Optimize_Concentration Action: Use optimal concentration (peak of the curve) Observe_Hook_Effect->Optimize_Concentration Yes Check_Time Is the incubation time optimized? Observe_Hook_Effect->Check_Time No Optimize_Concentration->Check_Time Perform_Time_Course Action: Perform time-course (e.g., 4-24h) Check_Time->Perform_Time_Course No Check_Controls Are cell line controls (E3 ligase expression) validated? Check_Time->Check_Controls Yes Perform_Time_Course->Check_Time Validate_Cell_Line Action: Validate E3 ligase expression via WB/qPCR Check_Controls->Validate_Cell_Line No Further_Investigation Consider compound stability and cell permeability assays Check_Controls->Further_Investigation Yes Validate_Cell_Line->Check_Controls

Troubleshooting workflow for low AR degradation.

References

potential off-target effects of PROTAC AR Degrader-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PROTAC AR Degrader-8, also known as Compound NP18. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: Detailed off-target proteomics and kinase screening data for this compound are not publicly available at this time. The primary research article, "Discovery of a highly potent, N-terminal domain-targeting degrader of AR-FL/AR-V7 for the treatment of prostate cancer" by Ha S, et al., is the expected source for this information but its full text is not currently accessible. The following guidance is based on general principles for characterizing PROTAC molecules and addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor (AR), including its full-length (AR-FL) and splice variant 7 (AR-V7) forms. It functions by simultaneously binding to the AR protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome.

Q2: What are the potential sources of off-target effects for a PROTAC like AR Degrader-8?

A2: Off-target effects for PROTACs can arise from several factors:

  • E3 Ligase Binder Promiscuity: The ligand that recruits the E3 ligase (in this case, a Cereblon binder) may have its own off-target interactions, leading to the degradation of other proteins. Pomalidomide-based PROTACs, for instance, have been associated with the degradation of zinc-finger proteins.

  • Target Ligand Promiscuity: The ligand targeting the protein of interest (AR) may have some affinity for other proteins, leading to their unintended degradation.

  • Formation of Binary Complexes: The PROTAC may form a binary complex with an off-target protein and the E3 ligase, leading to its degradation.

  • Ternary Complex-Independent Effects: The PROTAC molecule itself could have pharmacological effects independent of its protein degradation activity.

Q3: I am observing unexpected cellular phenotypes after treatment with this compound. How can I determine if these are due to off-target effects?

A3: To investigate if unexpected phenotypes are due to off-target effects, a multi-pronged approach is recommended:

  • Use a Negative Control: Synthesize or obtain a negative control molecule. This could be a version of this compound with a mutation in the E3 ligase binder that prevents its interaction with Cereblon. If the phenotype persists with the negative control, it is likely an off-target effect independent of protein degradation.

  • Rescue Experiment: If the phenotype is hypothesized to be due to the degradation of a specific off-target protein, attempt to rescue the phenotype by overexpressing a degradation-resistant version of that protein.

  • Global Proteomics: Perform an unbiased proteomics study (e.g., using mass spectrometry) to identify all proteins that are degraded upon treatment with this compound. This can help identify unintended targets.

  • Targeted Protein Analysis: Use Western blotting to confirm the degradation of suspected off-target proteins identified from proteomics or based on literature for similar compounds.

Q4: How can I assess the selectivity of this compound in my experiments?

A4: Assessing selectivity is crucial. We recommend the following:

  • Dose-Response and Time-Course Studies: Perform detailed dose-response and time-course experiments to determine the concentrations and treatment durations at which AR degradation is maximal and off-target degradation is minimal.

  • Proteome-wide Analysis: As mentioned, global proteomics is the gold standard for assessing selectivity. This will provide a comprehensive view of all protein level changes.

  • Kinase Screening: If you suspect off-target effects on cellular signaling, a broad-panel kinase screen can identify unintended inhibition or activation of kinases.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Cellular Toxicity at Low Concentrations Off-target protein degradation leading to cell death.1. Perform a cell viability assay with a negative control PROTAC. 2. Conduct a global proteomics study to identify degraded essential proteins. 3. Lower the concentration of this compound to a level that maintains AR degradation but minimizes toxicity.
Observed Phenotype Does Not Correlate with AR Degradation Levels Off-target effects or signaling pathway modulation independent of AR degradation.1. Confirm AR degradation via Western blot. 2. Treat cells with the negative control PROTAC to see if the phenotype is reproduced. 3. Use other methods to inhibit AR (e.g., siRNA, other small molecule inhibitors) to see if the phenotype is consistent with AR pathway inhibition.
Inconsistent Results Between Experiments Issues with compound stability, cell line integrity, or experimental variability.1. Ensure fresh preparation of this compound solution for each experiment. 2. Perform cell line authentication. 3. Standardize cell seeding densities, treatment times, and lysis procedures.

Data Presentation

As specific quantitative data for this compound is not currently available, a template for presenting off-target proteomics data is provided below. Researchers can use this structure to organize their own experimental findings.

Table 1: Template for Summary of Global Proteomics Analysis of this compound Treated Cells

Protein Name Gene Symbol Fold Change (PROTAC vs. Vehicle) p-value Function/Pathway On-Target/Off-Target
Androgen ReceptorAR-5.0<0.001Nuclear Receptor Signaling
Example Off-Target 1GENE1-2.5<0.05Cell Cycle
Example Off-Target 2GENE2-1.8<0.05Kinase Signaling
..................

Experimental Protocols

The following are generalized protocols for key experiments to assess the off-target effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Global Proteomics by Mass Spectrometry (TMT-based)
  • Cell Culture and Treatment: Plate cells (e.g., 22Rv1 or LNCaP) and allow them to adhere. Treat cells with this compound at a chosen concentration (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a negative control PROTAC if available.

  • Cell Lysis and Protein Quantification: Harvest and wash cells with PBS. Lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • Protein Digestion: Reduce proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

  • TMT Labeling: Label digested peptides with TMT (Tandem Mass Tag) reagents according to the manufacturer's protocol to allow for multiplexing of samples.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between treatment groups.

Western Blotting for Target and Off-Target Validation
  • Sample Preparation: Treat cells as described above. Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against AR and potential off-target proteins overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

Visualizations

This compound Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC AR Degrader-8 AR Androgen Receptor (AR) PROTAC->AR Binds to AR CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Proteasome 26S Proteasome AR->Proteasome Degradation Ub Ubiquitin CRBN->Ub Ubiquitination Ub->AR AR_bound AR PROTAC_bound PROTAC AR_bound->PROTAC_bound CRBN_bound CRBN PROTAC_bound->CRBN_bound Off_Target_Workflow start Start: Treat cells with This compound proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify downregulated proteins proteomics->data_analysis candidate_list List of Potential Off-Targets data_analysis->candidate_list validation Validation of Candidates candidate_list->validation western_blot Western Blot validation->western_blot phenotype_assay Phenotypic Assays with Negative Control validation->phenotype_assay conclusion Confirm Off-Target Effects western_blot->conclusion phenotype_assay->conclusion

PROTAC AR Degrader-8 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC AR Degrader-8. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Compound NP18) is a heterobifunctional proteolysis-targeting chimera designed to induce the degradation of specific target proteins.[1] It functions by hijacking the body's natural ubiquitin-proteasome system (UPS).[2] The molecule consists of three parts: a ligand that binds to the target protein (Androgen Receptor), a ligand that recruits the Cereblon E3 ubiquitin ligase, and a linker connecting the two.[1][2] This forms a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein, which marks it for destruction by the 26S proteasome.[3][4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3][5]

cluster_0 This compound Mechanism AR Androgen Receptor (AR-FL/AR-V7) Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary Binds PROTAC PROTAC AR Degrader-8 PROTAC->Ternary E3 Cereblon (CRBN) E3 Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ub_AR Poly-ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded Degraded AR Fragments Proteasome->Degraded Degradation

This compound Mechanism of Action.

Q2: Which specific proteins does this compound target for degradation?

This compound is designed to degrade the Androgen Receptor (AR). Specifically, it is effective against both the full-length Androgen Receptor (AR-FL) and the clinically significant splice variant AR-V7, which is often implicated in the development of castration-resistant prostate cancer (CRPC).[1][6][7]

Q3: What are the reported efficacy and potency values for this compound?

The efficacy of this compound has been quantified by its DC50 (concentration for 50% maximal degradation) and IC50 (concentration for 50% inhibition of cell proliferation) values in various prostate cancer cell lines.[1]

ParameterCell LineValue (μM)Target
DC50 22Rv10.018AR-FL
LNCaP0.14AR-FL
22Rv10.026AR-V7
IC50 22Rv10.038Proliferation
LNCaP1.11Proliferation
Data sourced from MedchemExpress.[1]

Q4: What are the common causes of PROTAC instability in cell culture media?

PROTACs can be susceptible to degradation in experimental settings for several reasons:

  • Chemical Instability : Certain chemical bonds within the PROTAC molecule, particularly in the linker or E3 ligase ligand, can be prone to hydrolysis in aqueous cell culture media.[8]

  • Metabolic Instability : Enzymes present in serum supplements (like FBS) or secreted by cells can metabolize the PROTAC, reducing its effective concentration over time.[8] This is a significant concern for in vivo efficacy and can also impact long-term cell culture experiments.[8]

Troubleshooting Guide

Q1: I am not observing degradation of the Androgen Receptor. What are the potential causes and solutions?

This is a common issue that can stem from multiple factors. A systematic approach is necessary to identify the root cause.[9]

Start No AR Degradation Observed Check_Stability 1. Assess Compound Stability in Media (LC-MS/MS) Start->Check_Stability Is_Stable Is it stable? Check_Stability->Is_Stable Check_Permeability 2. Verify Cell Permeability & Target Engagement (CETSA) Is_Stable->Check_Permeability Yes Optimize_Props Outcome: Optimize Physicochemical Properties Is_Stable->Optimize_Props No Is_Permeable Does it engage the target? Check_Permeability->Is_Permeable Check_Ternary 3. Confirm Ternary Complex Formation (TR-FRET, FP) Is_Permeable->Check_Ternary Yes Is_Permeable->Optimize_Props No Is_Formed Does the complex form? Check_Ternary->Is_Formed Check_Ub 4. Test for Ubiquitination (in-vitro/in-cell assay) Is_Formed->Check_Ub Yes Redesign_Linker Outcome: Redesign Linker/Warhead Is_Formed->Redesign_Linker No Is_Ub Is AR ubiquitinated? Check_Ub->Is_Ub Check_System 5. Verify Proteasome Activity & E3 Ligase Expression Is_Ub->Check_System Yes Is_Ub->Redesign_Linker No Use_Controls Outcome: Check Cell Health, Passage #, Optimize Dose/Time Check_System->Use_Controls

Troubleshooting Workflow for Lack of AR Degradation.
  • Possible Cause 1: Compound Instability.

    • Solution : Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using LC-MS/MS. If unstable, consider reducing incubation time or using serum-free media if appropriate for your cells.[9]

  • Possible Cause 2: Poor Cell Permeability.

    • Solution : PROTACs are large molecules and may not efficiently cross the cell membrane.[9] Confirm target engagement inside the cell using an assay like the Cellular Thermal Shift Assay (CETSA).[9][10]

  • Possible Cause 3: Inefficient Ternary Complex Formation.

    • Solution : The formation of a stable ternary complex is essential for degradation.[11] Biophysical assays such as TR-FRET or Fluorescence Polarization (FP) can be used to confirm that the PROTAC is binding to both the AR and Cereblon simultaneously.[11][12]

  • Possible Cause 4: Non-productive Ternary Complex.

    • Solution : A complex may form but not in a productive orientation for ubiquitination. Perform an in-cell ubiquitination assay to see if AR is being ubiquitinated in the presence of the PROTAC.[9] If not, this suggests a problem with the geometry of the complex.[9]

  • Possible Cause 5: Issues with the Ubiquitin-Proteasome System.

    • Solution : Confirm that your cell line expresses sufficient levels of the Cereblon (CRBN) E3 ligase.[11] Also, ensure that the proteasome is active by using a positive control. Cell health, confluency, and passage number can also affect the efficiency of the UPS.[9]

Q2: The degradation of AR decreases at higher concentrations of my PROTAC. Why is this happening?

This phenomenon is known as the "hook effect."[9][11] It occurs because at excessively high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-AR and PROTAC-E3 ligase) rather than the productive ternary complex (AR-PROTAC-E3 ligase) that is required for degradation.[9]

  • Solution : Always perform a wide dose-response experiment, including low nanomolar to high micromolar concentrations, to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[9][11]

Q3: My results are inconsistent. What are some common sources of variability?

  • Possible Cause 1: Poor Solubility.

    • Symptoms : Precipitation of the compound in your media or buffers.[8]

    • Solution : Check the solubility of this compound in your working solutions. You may need to adjust the DMSO concentration or use a different formulation method.

  • Possible Cause 2: Cell Culture Conditions.

    • Solution : Standardize your cell culture protocols. Use cells within a consistent and defined passage number range, ensure consistent seeding densities, and monitor cell health. Variations in these parameters can alter protein expression and the efficiency of the UPS.[9]

  • Possible Cause 3: Freeze-Thaw Cycles.

    • Solution : Aliquot your stock solution of this compound to avoid repeated freeze-thaw cycles, which can lead to compound degradation over time.[1]

Key Experimental Protocols

Protocol 1: Assessing PROTAC Stability in Cell Culture Media

Objective : To determine the chemical stability of this compound in your experimental media over time.

Materials :

  • This compound

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 37°C incubator with 5% CO2

  • Acetonitrile (B52724) with an internal standard (e.g., warfarin) for quenching

  • LC-MS/MS system

Procedure :

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 16, 24 hours), withdraw an aliquot of the mixture.[13]

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard. This will stop any enzymatic reactions and precipitate proteins.[8]

  • Vortex the samples and centrifuge to pellet the precipitated proteins.[8]

  • Transfer the supernatant to new vials for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.[8]

  • Plot the percentage of the remaining PROTAC versus time to determine its half-life in the media.

Protocol 2: Western Blot Analysis for AR Degradation

Objective : To quantify the reduction in AR protein levels following treatment with this compound.

Materials :

  • Prostate cancer cells (e.g., 22Rv1, LNCaP)

  • This compound

  • DMSO (vehicle control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-AR, anti-AR-V7, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure :

  • Cell Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 16-24 hours).

  • Cell Lysis : Wash cells with cold PBS and lyse them on ice using RIPA buffer.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Normalize protein amounts for each sample, mix with Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection : Apply the chemiluminescence substrate and visualize the protein bands using a digital imager.

  • Analysis : Quantify the band intensity using software like ImageJ. Normalize the AR band intensity to the loading control (e.g., GAPDH) for each sample. Calculate the percentage of remaining AR relative to the vehicle-treated control.

Androgen Receptor Signaling Pathway

Androgen Receptor (AR) signaling is a critical driver of prostate cancer.[14][15] In the canonical pathway, androgens like dihydrotestosterone (B1667394) (DHT) bind to the full-length AR (AR-FL), causing it to translocate to the nucleus and activate genes for cell survival and proliferation.[14] In castration-resistant prostate cancer (CRPC), constitutively active AR splice variants, such as AR-V7 which lacks the ligand-binding domain, can drive tumor growth even in the absence of androgens, rendering many standard therapies ineffective.[16][17]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_FL_cyto Full-Length AR (AR-FL) DHT->AR_FL_cyto Binds AR_FL_nuc AR-FL Dimer AR_FL_cyto->AR_FL_nuc Translocation & Dimerization AR_V7_cyto AR-V7 (Splice Variant) AR_V7_nuc AR-V7 (Constitutively Active) AR_V7_cyto->AR_V7_nuc Translocation ARE Androgen Response Element (ARE) AR_FL_nuc->ARE Binds AR_V7_nuc->ARE Binds (Ligand-Independent) Genes Target Gene Transcription (PSA, TMPRSS2, etc.) ARE->Genes Activates Proliferation Cell Proliferation & Survival Genes->Proliferation Promotes

Androgen Receptor (AR) Signaling in Prostate Cancer.

References

interpreting unexpected results with PROTAC AR Degrader-8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC AR Degrader-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective Androgen Receptor (AR) degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you interpret unexpected results and navigate challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as Compound NP18) is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of the Androgen Receptor (AR), including the full-length form (AR-FL) and splice variants like AR-V7.[1] The molecule consists of three key components: a ligand that binds to the AR, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two elements.[1] By simultaneously binding to both AR and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of AR and its subsequent degradation by the proteasome.[2]

Q2: In which cell lines is this compound effective?

A2: this compound has demonstrated efficacy in prostate cancer cell lines that express the Androgen Receptor. Specifically, it has been shown to degrade AR in 22Rv1 and LNCaP cells.[1]

Q3: What are the expected DC50 and IC50 values for this compound?

A3: The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values can vary depending on the cell line and experimental conditions. Reported values are summarized in the table below.

Quantitative Data Summary

ParameterCell LineValueTarget
DC5022Rv10.018 µMAR-FL
DC5022Rv10.026 µMAR-V7
DC50LNCaP0.14 µMAR-FL
IC5022Rv10.038 µMProliferation
IC50LNCaP1.11 µMProliferation

Data sourced from MedchemExpress product information sheet.[1]

Troubleshooting Unexpected Results

Issue 1: No or minimal degradation of Androgen Receptor observed.

This is a common issue in PROTAC-based experiments and can stem from several factors. Follow this guide to troubleshoot the problem.

Potential Cause Recommended Action
Suboptimal PROTAC Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal degradation concentration.
Incorrect Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal AR degradation.
Poor Cell Permeability While this compound is designed to be cell-permeable, issues can arise in certain cell lines. Consider using a different cell line or consult the literature for permeability enhancers.
Low E3 Ligase Expression Confirm the expression of Cereblon (CRBN) in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line with higher endogenous CRBN levels.
Compound Instability Ensure proper storage of this compound as recommended by the supplier (e.g., -20°C or -80°C).[1] Prepare fresh dilutions for each experiment.
Experimental Protocol Issues Review your Western blot protocol for any potential issues in cell lysis, protein quantification, or antibody incubation steps. Refer to the detailed protocol below.

Issue 2: The "Hook Effect" is observed (decreased degradation at high concentrations).

The hook effect is a characteristic phenomenon for PROTACs where the degradation efficiency decreases at very high concentrations.[3][4] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-AR or PROTAC-CRBN) over the productive ternary complex (AR-PROTAC-CRBN).[3][4]

Potential Cause Recommended Action
High PROTAC Concentration Perform a wide dose-response experiment to identify the bell-shaped curve characteristic of the hook effect. Use concentrations below the peak of this curve for subsequent experiments.
Suboptimal Ternary Complex Formation If the hook effect is severe, it may indicate inefficient ternary complex formation. This can be investigated using co-immunoprecipitation (Co-IP) as detailed in the protocols section.

Issue 3: Off-target effects or unexpected cytotoxicity.

While this compound is designed to be selective for AR, off-target effects can occur.

Potential Cause Recommended Action
Non-specific Toxicity Assess cell viability using a lower, effective concentration of the degrader. Compare the cytotoxic effects with a negative control (e.g., a structurally similar but inactive molecule).
Degradation of Other Proteins To investigate off-target protein degradation, consider performing proteomic analysis (e.g., mass spectrometry) to compare protein expression profiles in treated versus untreated cells.
E3 Ligase-related Effects The recruitment of Cereblon can sometimes lead to the degradation of its natural substrates. This is an inherent aspect of CRBN-based PROTACs and should be considered when interpreting results.

Visualizing Key Processes

PROTAC_Mechanism This compound Mechanism of Action cluster_cell Cell PROTAC PROTAC AR Degrader-8 Ternary_Complex AR-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for degradation Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of AR degradation by this compound.

Experimental_Workflow General Experimental Workflow start Start cell_culture Cell Culture (e.g., 22Rv1, LNCaP) start->cell_culture treatment Treat with PROTAC AR Degrader-8 (Dose-Response & Time-Course) cell_culture->treatment harvest Harvest Cells treatment->harvest analysis Analysis harvest->analysis western_blot Western Blot for AR Degradation analysis->western_blot co_ip Co-IP for Ternary Complex Formation analysis->co_ip viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) analysis->viability_assay end End western_blot->end co_ip->end viability_assay->end

Caption: A typical workflow for evaluating this compound.

Troubleshooting_Tree Troubleshooting Decision Tree start Unexpected Result no_degradation No/Low AR Degradation? start->no_degradation hook_effect Hook Effect? no_degradation->hook_effect No optimize_conc Optimize Concentration (Dose-Response) no_degradation->optimize_conc Yes cytotoxicity Unexpected Cytotoxicity? hook_effect->cytotoxicity No confirm_hook Confirm with Wide Dose-Response hook_effect->confirm_hook Yes viability_assay_controls Run Viability Assay with Negative Controls cytotoxicity->viability_assay_controls Yes optimize_time Optimize Incubation Time (Time-Course) optimize_conc->optimize_time check_crbn Check CRBN Expression optimize_time->check_crbn verify_protocol Verify Western Blot Protocol check_crbn->verify_protocol use_lower_conc Use Lower, Optimal Concentration confirm_hook->use_lower_conc perform_co_ip Perform Co-IP use_lower_conc->perform_co_ip proteomics Consider Proteomics for Off-Target Analysis viability_assay_controls->proteomics

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

1. Western Blot for AR Degradation

This protocol is to determine the extent of AR degradation following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed prostate cancer cells (e.g., 22Rv1 or LNCaP) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an ECL substrate and an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol helps to verify the formation of the AR-PROTAC-CRBN ternary complex.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated AR.

    • Treat cells with this compound (at a concentration known to be effective) or vehicle control for 4-6 hours.

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer.

    • Centrifuge to pellet debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an anti-CRBN antibody or a control IgG overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Western Blot Analysis:

    • Perform Western blotting on the eluted samples as described above.

    • Probe the membrane with an anti-AR antibody to detect co-immunoprecipitated AR. A band for AR in the sample immunoprecipitated with the CRBN antibody (and treated with the PROTAC) confirms the formation of the ternary complex.

3. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound. Include a vehicle control.

    • Incubate for the desired period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value.

References

minimizing toxicity of PROTAC AR Degrader-8 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vivo use of PROTAC AR Degrader-8, with a focus on identifying and minimizing toxicity. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Q1: My animals are showing unexpected weight loss, lethargy, and ruffled fur after dosing. What are the immediate troubleshooting steps?

A1: These are common signs of systemic toxicity. The immediate steps are to monitor the animals closely and determine the maximum tolerated dose (MTD).

  • Immediate Actions:

    • Monitor Closely: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs of distress, and record body weight daily.

    • Dose Reduction: Immediately implement a dose de-escalation plan. Reduce the dose by 30-50% in a new cohort of animals to see if the adverse effects resolve.

    • Vehicle Control: Ensure the vehicle control group is not showing similar signs, ruling out toxicity from the formulation itself.

    • Necropsy: If an animal reaches a humane endpoint, perform a gross necropsy to look for obvious signs of organ toxicity (e.g., discoloration or enlargement of the liver, spleen, or kidneys). Collect tissues for histopathology.

  • Investigative Actions:

    • Pharmacokinetics (PK): Analyze plasma exposure (AUC, Cmax) at the problematic dose. High exposure variability or unexpectedly high concentration could be the cause.

    • On-Target Toxicity: Since AR is expressed in various tissues (e.g., muscle, liver, reproductive organs), potent degradation in these tissues could lead to on-target toxicity. Assess AR degradation levels in both tumor and healthy tissues.[1]

Q2: I'm observing elevated liver enzymes (ALT/AST) in blood samples. How can I determine if this is on-target or off-target hepatotoxicity?

A2: Differentiating between on-target and off-target toxicity is critical. This requires a combination of mechanistic and observational studies.

  • Assess On-Target Effect:

    • AR Degradation in Liver: Measure the level of Androgen Receptor degradation in liver tissue from treated animals. If degradation is profound, the toxicity may be linked to the intended mechanism of action.

    • Literature Review: Check for known effects of AR suppression or knockout on liver function in preclinical models.

  • Investigate Off-Target Effects:

    • Global Proteomics: Use an unbiased proteomics approach (e.g., mass spectrometry) on liver tissue from treated and control animals to identify unintended degradation of other proteins.[1] Off-target degradation is a known liability for PROTACs.[1][2][3]

    • Structural Modifications: Synthesize a structurally related, inactive version of AR Degrader-8 (e.g., one with a mutated AR-binding ligand that cannot bind AR but still binds the E3 ligase). If this molecule still causes hepatotoxicity, the effect is likely off-target.

    • Drug-Drug Interaction: In clinical studies with the AR PROTAC bavdegalutamide (B8270050) (ARV-110), elevated liver enzymes were observed when co-administered with rosuvastatin, indicating a potential drug-drug interaction.[4] Review any co-administered compounds in your study.

Q3: How can I investigate potential immunogenicity or cytokine release syndrome (CRS) with my AR degrader?

A3: While less common for small molecules than for biologics, the E3 ligase component of PROTACs (often derived from immunomodulatory drugs like thalidomide) can potentially trigger immune responses.

  • Step 1: In Vivo Cytokine Profiling:

    • Collect blood samples at several time points post-dosing (e.g., 2, 6, 24 hours).

    • Use a multiplex immunoassay (e.g., Luminex) to screen for a panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ). A sharp increase post-dosing is indicative of an acute inflammatory response.

  • Step 2: Ex Vivo Human Cell Assays:

    • Culture human peripheral blood mononuclear cells (PBMCs).

    • Treat the cells with a dose range of this compound.

    • Measure cytokine release into the supernatant after 24-48 hours. This provides a more direct assessment of the potential for immune cell activation in humans.

  • Step 3: E3 Ligase Comparison:

    • If AR Degrader-8 uses a CRBN (cereblon) ligand, consider synthesizing a version that utilizes a different E3 ligase, such as VHL (von Hippel-Lindau).[5] Comparing the immunogenic profiles of the two molecules can help isolate the source of the effect.[6]

Q4: My compound shows poor oral bioavailability, forcing me to use high doses that lead to toxicity. What formulation or structural strategies can I explore?

A4: Poor drug-like properties are a known challenge for PROTACs due to their high molecular weight and complex structures.[7][8]

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Improve solubility and dissolution rate by dispersing the compound in a polymer matrix.

    • Lipid-Based Formulations: Use self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to enhance absorption.[8]

  • Medicinal Chemistry Strategies:

    • Linker Optimization: Modify the linker connecting the AR binder and the E3 ligase ligand. Changes in length, rigidity, and composition can significantly impact permeability and solubility.

    • E3 Ligase Ligand Choice: Cereblon ligands like thalidomide (B1683933) generally have better physicochemical properties than the larger, more peptidomimetic VHL ligands, which may lead to better oral bioavailability.[9]

    • Pro-PROTACs: Design a "pro-drug" version of the PROTAC that is activated specifically in the target tissue (e.g., the tumor environment), which can minimize systemic exposure and associated toxicity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of toxicity for Androgen Receptor PROTACs?

A1: Toxicity can arise from several sources:

  • On-Target Toxicity: Potent AR degradation in non-tumor tissues that rely on AR signaling (e.g., muscle, bone, reproductive organs) can lead to physiological disruption.[1]

  • Off-Target Protein Degradation: The PROTAC may induce the degradation of proteins other than the intended target.[1][3] This can be due to the AR-binding ligand having affinity for other proteins or through "bystander degradation" of proteins that are part of a complex with AR.[1]

  • E3 Ligase-Related Toxicity: The E3 ligase ligand itself can have biological effects. For example, CRBN ligands are derived from immunomodulatory drugs (IMiDs) and can cause degradation of neosubstrates like IKZF1/3. Modifying the ligand can reduce these off-target effects.[1]

  • Saturation of Cellular Machinery: At very high concentrations, PROTACs can saturate the ubiquitin-proteasome system, leading to cellular stress.[1]

Q2: How does the choice of E3 ligase (e.g., CRBN vs. VHL) impact the in vivo toxicity profile?

A2: The choice of E3 ligase is crucial and impacts toxicity in several ways:

  • Tissue Expression: E3 ligases have different expression patterns across tissues. Selecting a ligase that is highly expressed in the tumor but has low expression in tissues susceptible to toxicity can create a therapeutic window. For example, low VHL expression in platelets has been exploited to reduce on-target platelet toxicity for a BCL-XL degrader.[1][7]

  • Off-Target Neosubstrates: Different E3 ligase ligands can induce the degradation of different sets of off-target proteins. CRBN-based PROTACs, for instance, may degrade zinc finger proteins, which has been linked to teratogenicity.[2][11]

  • Physicochemical Properties: As mentioned, CRBN ligands are typically smaller and more drug-like than VHL ligands, which can lead to better PK properties and potentially lower required doses.[9]

Q3: What are the standard preclinical models for evaluating the toxicity of an AR degrader?

A3: A tiered approach is typically used:

  • Acute Toxicity Studies: Single, high doses are administered to animals to determine the MTD and observe short-term toxic effects.[]

  • Repeated-Dose Toxicity Studies: The degrader is administered daily or weekly for an extended period (e.g., 28 days) to identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[][13] These studies typically involve monitoring clinical signs, body weight, food consumption, hematology, clinical chemistry, and full histopathological analysis of tissues.

  • Animal Species: Studies are often conducted in two species, typically a rodent (mouse or rat) and a non-rodent (dog or non-human primate), to assess cross-species differences in toxicity.[]

Q4: What is the "hook effect" and can it contribute to toxicity?

A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[1][7] This occurs because the PROTAC saturates both the target protein (AR) and the E3 ligase, leading to the formation of binary (PROTAC-AR, PROTAC-E3 ligase) complexes instead of the productive ternary (AR-PROTAC-E3 ligase) complex required for degradation.[1]

This can theoretically contribute to toxicity in two ways:

  • Increased Off-Target Activity: The formation of E3-PROTAC binary complexes could potentially bind to and degrade lower-affinity off-target proteins.[1]

  • Agonist/Antagonist Effects: If the AR-binding portion of the PROTAC has intrinsic pharmacological activity (e.g., agonist or antagonist), the high concentration of PROTAC-AR binary complexes could lead to unintended pharmacology that is different from degradation.[1]

Quantitative Data Summary

As "this compound" is a designated name, data from the clinically evaluated AR PROTAC bavdegalutamide (ARV-110) is presented as a representative example.

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) for Bavdegalutamide (ARV-110) in Patients with mCRPC Data from the Phase 1/2 ARDENT clinical trial at the recommended Phase 2 dose of 420 mg once daily.[14]

Adverse Event (Any Grade)Frequency (%)Adverse Event (Grade 3 or Higher)Frequency (%)
Nausea48%Anemia5%
Fatigue36%Diarrhea2%
Vomiting26%Elevated AST/ALT<2%
Decreased Appetite25%------
Diarrhea20%------
Alopecia14%------
Aspartate Aminotransferase (AST) Increased12%------

Note: In the initial Phase 1 study, Grade 3/4 elevations in liver enzymes were observed in two patients taking concomitant rosuvastatin, suggesting a drug-drug interaction. Rosuvastatin was subsequently prohibited.[15]

Key Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Mice

  • Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity (DLT), typically defined as >20% body weight loss or other severe clinical signs.

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Groups:

    • Group 1: Vehicle control (n=5)

    • Group 2: Dose 1 (e.g., 10 mg/kg) (n=5)

    • Group 3: Dose 2 (e.g., 30 mg/kg) (n=5)

    • Group 4: Dose 3 (e.g., 100 mg/kg) (n=5)

    • Doses should be selected based on in vitro potency and preliminary PK data.

  • Procedure:

    • Acclimatize animals for at least 7 days.

    • Record body weight on Day 0 and administer the first dose (e.g., daily oral gavage).

    • Administer the compound daily for 14-28 days.

    • Monitor animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Record body weight daily. Euthanize any animal that loses >20% of its initial body weight or shows signs of severe distress.

    • At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis.

  • Endpoint: The MTD is defined as the highest dose at which no more than one animal out of five experiences a DLT.

Protocol 2: Assessment of In Vivo Cytokine Release

  • Objective: To evaluate the potential of this compound to induce an acute systemic cytokine release in vivo.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (n=5)

    • Group 2: this compound (efficacious dose) (n=5)

    • Group 3: Positive Control (e.g., Lipopolysaccharide (LPS) at 1 mg/kg) (n=5)

  • Procedure:

    • Acclimatize animals for at least 7 days.

    • Collect a baseline blood sample (T=0) via tail vein or submandibular bleed.

    • Administer a single dose of the respective compounds via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at 2, 6, and 24 hours post-dose.

    • Process blood to collect plasma and store at -80°C until analysis.

  • Analysis:

    • Thaw plasma samples on ice.

    • Use a multiplex bead-based immunoassay (e.g., Luminex) to quantify the concentration of key inflammatory cytokines, including but not limited to: TNF-α, IL-6, IFN-γ, IL-1β, IL-2, and MCP-1.

    • Compare the cytokine levels in the PROTAC-treated group to the vehicle control group at each time point. A significant, transient increase in one or more cytokines post-dosing may indicate a risk of CRS.

Visualizations

start In Vivo Toxicity Observed (e.g., Weight Loss, Lethargy) dose_deescalate Initiate Dose De-escalation Study start->dose_deescalate assess_pk Conduct PK Analysis (Cmax, AUC) start->assess_pk necropsy Perform Necropsy & Histopathology start->necropsy check_vehicle Review Vehicle Control Group start->check_vehicle outcome_pk Exposure Too High? assess_pk->outcome_pk outcome_path Organ Toxicity ID'd? necropsy->outcome_path outcome_vehicle Vehicle Toxic? check_vehicle->outcome_vehicle action_reformulate Reformulate or Lower Dose outcome_pk->action_reformulate Yes action_mechanistic Begin Mechanistic Toxicity Studies outcome_pk->action_mechanistic No outcome_path->action_mechanistic Yes action_new_vehicle Select New Vehicle outcome_vehicle->action_new_vehicle Yes

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

cluster_on_target On-Target Toxicity cluster_off_target Off-Target Toxicity protac_ar This compound ar_normal AR in Normal Tissue (e.g., Muscle, Liver) protac_ar->ar_normal Binds degradation_on AR Degradation ar_normal->degradation_on Induces toxicity_on Physiological Disruption (e.g., Atrophy, Metabolic Change) degradation_on->toxicity_on Leads to protac_off This compound off_target_protein Off-Target Protein (e.g., Kinase, ZF Protein) protac_off->off_target_protein Binds degradation_off Off-Target Degradation off_target_protein->degradation_off Induces toxicity_off Unintended Cellular Effect (e.g., Apoptosis, Signaling Block) degradation_off->toxicity_off Leads to

Caption: Mechanisms of on-target vs. off-target PROTAC toxicity.

start Select Dose Levels (Based on efficacy/PK) acclimate Acclimatize Animals (7 Days) start->acclimate day0 Day 0: Record Initial Body Weight Administer First Dose acclimate->day0 dosing Daily Dosing & Monitoring (14-28 Days) day0->dosing monitor Monitor: - Clinical Signs (2x Daily) - Body Weight (1x Daily) dosing->monitor end_study End of Study: Terminal Bleed (CBC/Chem) Necropsy & Histopathology dosing->end_study endpoint Humane Endpoint Check: >20% Weight Loss? monitor->endpoint endpoint->dosing No euthanize Euthanize Animal endpoint->euthanize Yes euthanize->end_study mtd Determine MTD end_study->mtd

Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.

References

PROTAC AR Degrader-8 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with PROTAC AR Degrader-8. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the "hook effect," a common experimental artifact that can complicate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in experiments with this compound?

A1: The "hook effect" is a phenomenon observed during dose-response experiments where the degradation of the Androgen Receptor (AR) decreases at high concentrations of this compound.[1][2] This results in a characteristic bell-shaped or hooked curve when plotting AR protein levels against the PROTAC concentration.[1] Instead of a standard sigmoidal curve where the effect plateaus at high doses, excessive concentrations of the PROTAC lead to a paradoxical loss of degradation efficacy.[1][3]

Q2: What is the molecular mechanism behind the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][4] The efficacy of this compound depends on the formation of a productive ternary complex, which consists of the AR protein, the PROTAC molecule, and an E3 ligase (specifically Cereblon for this PROTAC).[1][5] At optimal concentrations, the PROTAC effectively bridges the AR and the E3 ligase. However, at very high concentrations, the PROTAC can independently bind to either the AR or the E3 ligase, forming "AR-PROTAC" or "E3-PROTAC" binary complexes.[1] These binary complexes are unable to bring the AR and E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for ubiquitination and degradation.[1][6]

Q3: What are the consequences of the hook effect for my research?

Q4: At what concentrations should I expect to see the hook effect with this compound?

A4: The exact concentration at which the hook effect appears varies depending on the specific experimental system, including the cell line, expression levels of AR and the E3 ligase, and incubation time.[1][7] However, the effect is often observed at concentrations in the micromolar (µM) range, typically starting around 1 µM and becoming more pronounced at higher doses.[1] It is therefore critical to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to fully characterize the degrader's activity profile and identify the optimal concentration window.[1][8]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in prostate cancer cell lines.

ParameterCell LineValue (µM)Description
DC50 (AR-FL) 22Rv10.018Concentration for 50% degradation of full-length Androgen Receptor.[5]
DC50 (AR-FL) LNCaP0.14Concentration for 50% degradation of full-length Androgen Receptor.[5]
DC50 (AR-V7) 22Rv10.026Concentration for 50% degradation of the AR-V7 splice variant.[5]
IC50 22Rv10.038Concentration for 50% inhibition of cell proliferation.[5]
IC50 LNCaP1.11Concentration for 50% inhibition of cell proliferation.[5]

Visualizing this compound Mechanism and the Hook Effect

PROTAC_Mechanism_of_Action Figure 1: Mechanism of this compound cluster_0 Productive Ternary Complex Formation cluster_1 Ubiquitination & Degradation AR Androgen Receptor (Target Protein) PROTAC PROTAC AR Degrader-8 AR->PROTAC E3 Cereblon (E3 Ligase) PROTAC->E3 Ternary AR-PROTAC-E3 Ternary Complex AR_Ub Ubiquitinated AR Ternary->AR_Ub Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome AR_Ub->Proteasome Recognition Degraded Degraded AR Fragments Proteasome->Degraded

Caption: this compound forms a ternary complex, leading to AR ubiquitination and degradation.

Hook_Effect_Mechanism Figure 2: The Hook Effect via Unproductive Binary Complex Formation cluster_optimal Optimal Concentration cluster_high High (Excess) Concentration AR1 AR PROTAC1 PROTAC AR1->PROTAC1 E31 E3 PROTAC1->E31 Ternary Productive Ternary Complex Degradation Degradation Ternary->Degradation AR2 AR PROTAC2a PROTAC AR2->PROTAC2a Binary_AR Unproductive AR-PROTAC Binary Complex PROTAC2a->Binary_AR PROTAC2b PROTAC Binary_E3 Unproductive E3-PROTAC Binary Complex PROTAC2b->Binary_E3 E32 E3 E32->PROTAC2b No_Degradation No Degradation Binary_AR->No_Degradation Binary_E3->No_Degradation

Caption: High PROTAC concentrations favor unproductive binary complexes, inhibiting degradation.

Troubleshooting Guide

Problem 1: My dose-response curve is bell-shaped, with decreased AR degradation at high concentrations.

  • Likely Cause: You are observing the hook effect.[1]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations (e.g., 1 pM to 50 µM) to fully define the bell-shaped curve.[1]

    • Determine Optimal Concentration: Identify the concentration that provides the maximal degradation (Dmax). This is the peak of the curve. For all future experiments, use concentrations at or below this optimal point to ensure you are on the productive side of the curve.[1]

    • Assess Ternary Complex Formation: If available, use biophysical assays like Co-Immunoprecipitation (see protocol below), FRET, or AlphaLISA to directly measure ternary complex formation at different PROTAC concentrations.[2] The signal for the ternary complex should also follow a bell-shaped curve that correlates with your degradation results.[2]

Problem 2: I see weak or no degradation at my chosen concentrations.

  • Likely Cause: The concentrations tested may be too low to be effective or, conversely, may fall entirely within the hook effect region.[2] Other factors could also be at play.

  • Troubleshooting Steps:

    • Test a Broader Concentration Range: This is the most critical first step. Test a very wide range of concentrations (e.g., 1 pM to 50 µM) to ensure you are not missing the active window.[1]

    • Optimize Incubation Time: Degradation is a time-dependent process. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to find the ideal endpoint.[1]

    • Verify Target and Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of both the Androgen Receptor (target) and Cereblon (E3 ligase).[1] Low expression of either component can limit the efficacy of the PROTAC. This can be checked via Western Blot or qPCR.

    • Check Compound Integrity: Ensure the this compound is properly stored and has not degraded. Confirm the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is not causing toxicity.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for the Hook Effect Start Start: Observe unexpected degradation result Issue What is the issue? Start->Issue Bell_Curve Bell-Shaped Curve (Decreased degradation at high conc.) Issue->Bell_Curve No_Degradation Weak / No Degradation Issue->No_Degradation Confirm_Hook Confirm Hook Effect: - Run wider, granular dose-response - Pinpoint Dmax concentration Bell_Curve->Confirm_Hook Broaden_Range Test Wider Dose Range (e.g., pM to µM) No_Degradation->Broaden_Range Use_Optimal Use optimal concentration (≤ Dmax) for future experiments Confirm_Hook->Use_Optimal Time_Course Perform Time-Course (e.g., 4-24h) Broaden_Range->Time_Course Check_Expression Verify AR & E3 Ligase Expression (WB/qPCR) Time_Course->Check_Expression Result Optimal Conditions Identified Check_Expression->Result

Caption: A logical workflow for investigating and mitigating the hook effect.

Experimental Protocols

Western Blotting for AR Degradation

This protocol outlines the quantification of AR protein levels following treatment with this compound.

  • Cell Seeding: Seed prostate cancer cells (e.g., 22Rv1, LNCaP) in 6-well or 12-well plates at a density that will ensure they reach 70-80% confluency on the day of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare a high-concentration stock of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to create a wide range of final concentrations (e.g., 1 pM to 10 µM is recommended to observe a potential hook effect).[1]

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest PROTAC dose).

    • Remove the old medium from cells and replace it with the PROTAC-containing medium. Incubate for the desired time (e.g., 16-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a loading control (e.g., GAPDH, β-Actin).

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against AR and a primary antibody for the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Quantify the band intensities using software like ImageJ. Normalize the AR band intensity to the loading control for each sample. Plot the normalized AR levels against the PROTAC concentration.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify that this compound induces the formation of the AR-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with the this compound at various concentrations (including optimal and hook-effect concentrations) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before degradation occurs.

    • To prevent degradation during the assay, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.

    • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against the Androgen Receptor (or the E3 ligase) overnight at 4°C with gentle rotation. A no-antibody or IgG isotype control should be included.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washes and Elution:

    • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the eluate by Western blotting as described above.

    • Probe separate blots with antibodies against the Androgen Receptor and the E3 ligase (Cereblon).

    • An increased signal for the E3 ligase in the AR immunoprecipitated samples from PROTAC-treated cells (compared to vehicle control) indicates the formation of the ternary complex.[1]

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • PROTAC Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 72 hours).

  • Measurement (Example using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the PROTAC concentration and fit a dose-response curve to calculate the IC50 value.

References

assessing PROTAC AR Degrader-8 degradation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC AR Degrader-8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as Compound NP18) is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This dual binding facilitates the formation of a ternary complex between the AR protein and the E3 ligase, leading to the ubiquitination of AR and its subsequent degradation by the 26S proteasome.[3][4] This mechanism of action makes it a valuable tool for studying AR signaling and a potential therapeutic agent for conditions like prostate cancer.[1][2][3]

Q2: In which cell lines has the degradation of AR by this compound been observed?

This compound has been shown to effectively degrade both full-length AR (AR-FL) and AR splice variants (like AR-V7) in various prostate cancer cell lines.[1][2]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[1][2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution upon preparation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the assessment of this compound degradation kinetics.

Problem 1: No or weak degradation of Androgen Receptor (AR) is observed.

Possible CauseSuggested Solution
Suboptimal PROTAC Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal concentration for AR degradation.[5][6]
Incorrect Incubation Time Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal degradation. Degradation kinetics can vary between cell lines.[7][8]
Poor Cell Permeability While this compound is designed to be cell-permeable, issues can arise. Ensure proper dissolution in DMSO. Consider using cell lines with known good permeability characteristics.[5]
Low E3 Ligase Expression Confirm the expression of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line using Western blot or qPCR.[6]
Cell Health and Confluency Ensure cells are healthy, within a consistent passage number, and at an optimal confluency (typically 70-80%) at the time of treatment. Stressed or overly confluent cells can have altered protein turnover rates.[5][9]
Compound Instability Assess the stability of this compound in your specific cell culture medium over the course of the experiment.[5]

Problem 2: The "Hook Effect" is observed (decreased degradation at high concentrations).

Possible CauseSuggested Solution
Formation of Non-productive Binary Complexes At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not conducive to degradation.[5][6] This leads to a characteristic bell-shaped dose-response curve.[6]
Dose-Response Curve Analysis Perform a detailed dose-response experiment with smaller concentration increments at the higher end to precisely identify the peak degradation concentration and the onset of the hook effect.[10] This will help in selecting the optimal concentration range for future experiments.
Focus on Lower Concentrations Subsequent experiments should utilize concentrations at or below the peak of the degradation curve to ensure maximal efficacy.[5]

Problem 3: High background or non-specific bands in Western blot.

Possible CauseSuggested Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[9]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.[9]
Insufficient Washing Increase the number and/or duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.[9][11]

Quantitative Data

Table 1: Degradation and Inhibitory Concentrations of this compound

Cell LineTarget ProteinDC50 (µM)IC50 (µM)
22Rv1AR-FL0.0180.038
22Rv1AR-V70.026-
LNCaPAR-FL0.141.11

Data sourced from MedchemExpress product information.[1][2]

Experimental Protocols

Protocol 1: Western Blot for AR Degradation

This protocol outlines the steps to assess the degradation of the Androgen Receptor (AR) in cell culture following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., LNCaP, 22Rv1) in 6-well plates and allow them to reach 70-80% confluency.[9]

    • Treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for the desired time points.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.[11]

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.[11]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant containing the protein lysate.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[11]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[11]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[11]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.[4] A loading control antibody (e.g., GAPDH, β-Actin) should also be used.

    • Wash the membrane three times with TBST.[4]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST.[4]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[4]

    • Quantify the band intensities and normalize the AR signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Protocol 2: In-Cell Ubiquitination Assay

This protocol is to confirm that the degradation of AR by this compound is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis:

    • Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for the desired time.

    • Lyse the cells as described in the Western Blot protocol.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an anti-AR antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

    • Perform Western blotting as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated AR, which will appear as a high-molecular-weight smear. The membrane can also be probed with an anti-AR antibody to confirm the presence of the immunoprecipitated protein. An increase in the ubiquitination signal in the presence of the PROTAC confirms its mechanism of action.[12]

Visualizations

PROTAC_AR_Degrader_8_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC AR Degrader-8 Ternary Ternary Complex (AR-PROTAC-CRBN) PROTAC->Ternary AR Androgen Receptor (AR) AR->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Degradation Degraded AR (Peptides) Proteasome->Degradation

Caption: Mechanism of action for this compound.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for AR Degradation A Cell Treatment with This compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody Incubation (Anti-AR) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Logic Start Start: No AR Degradation Dose Optimize PROTAC Concentration? Start->Dose Time Optimize Incubation Time? Dose->Time Yes Further Further Troubleshooting Needed Dose->Further No E3 Check E3 Ligase (CRBN) Expression? Time->E3 Yes Time->Further No Cells Check Cell Health & Confluency? E3->Cells Yes E3->Further No Success Degradation Observed Cells->Success Yes Cells->Further No

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

issues with PROTAC AR Degrader-8 in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC AR Degrader-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a particular focus on addressing challenges that may arise during long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as Compound NP18) is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3] It consists of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two elements.[1][3] By bringing the AR protein into close proximity with the E3 ligase, this compound facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[4][5] This event-driven mechanism allows for the catalytic degradation of the target protein.[4][6]

Q2: What are the reported in vitro activities of this compound?

A2: this compound has demonstrated potent degradation of both full-length AR (AR-FL) and the AR-V7 splice variant in prostate cancer cell lines. It also inhibits the proliferation of these cancer cells.[1][2][3]

Q3: How should I store and handle this compound?

A3: For long-term storage, the powdered form of this compound should be kept at -20°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: I am observing a decrease in degradation efficiency at higher concentrations of this compound. What could be the cause?

A4: This phenomenon is known as the "hook effect".[7] At excessively high concentrations, the PROTAC may predominantly form binary complexes with either the AR protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[7]

Q5: What are potential mechanisms of resistance to this compound in long-term experiments?

A5: While PROTACs can overcome some resistance mechanisms associated with traditional inhibitors, prolonged exposure can lead to the development of resistance.[8][9][10] Potential mechanisms include mutations in the E3 ligase (Cereblon) that prevent PROTAC binding, or downregulation of components of the ubiquitin-proteasome system.[8] It is also possible, though less common, for mutations to arise in the AR protein that hinder PROTAC binding.

Troubleshooting Guide for Long-Term Experiments

Observed Issue Potential Cause Recommended Troubleshooting Steps
Decreased degradation of AR over time 1. Development of cellular resistance (e.g., mutation or downregulation of E3 ligase components).2. Instability of the compound in the culture medium over extended periods.1. Sequence the E3 ligase (Cereblon) to check for mutations.2. Perform qPCR or Western blot to assess the expression levels of Cereblon and other key ubiquitin-proteasome system components.3. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using LC-MS.
High cell-to-cell variability in AR degradation 1. Heterogeneity in the cell population.2. Inconsistent cell culture conditions (e.g., passage number, confluency).1. Consider single-cell cloning to establish a more homogeneous cell line.2. Standardize cell culture protocols, including using cells within a defined passage number range and maintaining consistent seeding densities.
Observed off-target effects or cellular toxicity 1. Degradation of proteins other than AR.2. The AR-binding or E3 ligase-binding component of the PROTAC may have independent pharmacological activity.1. Perform global proteomics (e.g., mass spectrometry) to identify other proteins that are degraded upon treatment.2. As a control, treat cells with the individual AR-binding and E3 ligase-binding ligands to assess their independent effects on cell viability and phenotype.
Inconsistent results between experimental replicates 1. Pipetting errors, especially at low concentrations.2. Variability in cell health or density.1. Prepare serial dilutions carefully and use calibrated pipettes.2. Ensure even cell seeding and monitor cell health and confluency at the time of treatment.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineValue
DC50 (AR-FL) 22Rv10.018 µM
LNCaP0.14 µM
DC50 (AR-V7) 22Rv10.026 µM
IC50 (Proliferation) 22Rv10.038 µM
LNCaP1.11 µM

Data sourced from MedChemExpress.[1][2][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C40H41N5O7
Molecular Weight 703.78 g/mol
CAS Number 3044108-04-2
Solubility ≥ 100 mg/mL in DMSO

Data sourced from MedChemExpress and PubChem.[11][12]

Experimental Protocols

1. Western Blotting for AR Degradation

  • Cell Seeding: Plate cells (e.g., 22Rv1 or LNCaP) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.001 µM to 10 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands and normalize the AR signal to the loading control.

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and determine the IC50 value by plotting the data on a logarithmic dose-response curve.

3. Ternary Complex Formation Assay (e.g., TR-FRET)

  • Reagents: Purified recombinant AR protein, purified Cereblon/DDB1 complex, fluorescently labeled antibodies or tags for each protein (e.g., terbium-labeled anti-tag for one protein and a fluorescently labeled binder for the other).

  • Assay Setup: In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.

  • PROTAC Addition: Add different concentrations of this compound to the wells. Include a control with no PROTAC.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

  • Measurement: Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.

  • Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC AR Degrader-8 Ternary Ternary Complex (AR-PROTAC-CRBN) PROTAC->Ternary AR Androgen Receptor (AR) (Target Protein) AR->Ternary E3 Cereblon (CRBN) E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ub_AR Ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Degraded Degraded AR (Peptides) Proteasome->Degraded Degradation

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Start: Reduced AR Degradation in Long-Term Experiment Check_Dose Is the concentration in the optimal range? (Avoid Hook Effect) Start->Check_Dose Check_Stability Is the PROTAC stable in media over time? Check_Dose->Check_Stability Yes Optimize_Dose Action: Perform wide dose-response curve to find optimal concentration Check_Dose->Optimize_Dose No Check_Resistance Has the cell line developed resistance? Check_Stability->Check_Resistance Yes Assess_Stability Action: Use LC-MS to determine compound stability in media Check_Stability->Assess_Stability No Investigate_Resistance Action: - Sequence E3 Ligase (CRBN) - Check expression of UPS components Check_Resistance->Investigate_Resistance Yes Re_evaluate Re-evaluate Experiment Check_Resistance->Re_evaluate No Optimize_Dose->Re_evaluate Assess_Stability->Re_evaluate Investigate_Resistance->Re_evaluate

Caption: Troubleshooting workflow for reduced AR degradation.

References

impact of E3 ligase expression on PROTAC AR Degrader-8 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC AR Degrader-8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional small molecule designed to induce the degradation of the Androgen Receptor (AR). It functions as a proteolysis-targeting chimera (PROTAC) by simultaneously binding to the AR protein and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of AR, marking it for degradation by the 26S proteasome. This mechanism of action allows for the elimination of the AR protein, rather than just inhibiting its function.[1][2]

Q2: What are the key components of this compound?

A2: this compound is composed of three main parts: an AR ligand (AR ligand-33) that binds to the Androgen Receptor, a linker, and a ligand for the E3 ligase Cereblon.[3]

Q3: In which cell lines is this compound active?

A3: this compound has been shown to be active in various prostate cancer cell lines, including 22Rv1 and LNCaP cells, where it degrades both full-length AR (AR-FL) and AR splice variants like AR-V7.[3]

Q4: How does the expression level of Cereblon (CRBN) affect the activity of AR Degrader-8?

A4: The expression level of Cereblon is critical for the activity of AR Degrader-8. As a CRBN-recruiting PROTAC, its efficacy is dependent on the presence of sufficient levels of the CRBN E3 ligase within the cell to form a productive ternary complex (AR - AR Degrader-8 - CRBN). Low or absent CRBN expression can lead to reduced or no degradation of the Androgen Receptor.[4][5]

Quantitative Data

The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of AR degraders in common prostate cancer cell lines, along with the relative expression of the recruited E3 ligase, Cereblon (CRBN).

Cell LineAR DegraderDC50 (nM)Dmax (%)Relative CRBN ExpressionReference
22Rv1AR Degrader-818>95%Moderate to High[3]
LNCaPAR Degrader-8140>95%Moderate[3]
VCaPARD-61 (VHL-recruiting)0.76>95%High[6]
VCaPARD-2585 (CRBN-recruiting)≤0.199%High[7]

Note: DC50 and Dmax values can vary depending on experimental conditions such as treatment duration and specific assay used. CRBN expression can also fluctuate based on cell passage number and culture conditions.

Experimental Protocols

Western Blot for AR Degradation

This protocol details the steps to quantify the degradation of the Androgen Receptor following treatment with this compound.

1. Cell Culture and Treatment:

  • Plate prostate cancer cells (e.g., 22Rv1, LNCaP) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the AR protein signal to the loading control.

  • Calculate the percentage of AR degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the ternary complex between AR, AR Degrader-8, and Cereblon.

1. Cell Culture and Treatment:

  • Culture prostate cancer cells to 70-80% confluency.

  • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated AR.

  • Treat the cells with this compound (at a concentration that gives strong degradation, e.g., 3-5x DC50) or DMSO for 4-6 hours.

2. Cell Lysis:

  • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) with protease inhibitors.

3. Immunoprecipitation:

  • Pre-clear the lysate with Protein A/G agarose (B213101) beads.

  • To the pre-cleared lysate, add a primary antibody against AR or CRBN. As a negative control, use an equivalent amount of isotype-matched IgG.

  • Incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

4. Washing and Elution:

  • Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

  • Analyze the eluates by Western blotting, probing for AR and CRBN. The presence of both proteins in the immunoprecipitate from the AR Degrader-8-treated sample indicates the formation of the ternary complex.

Cell Viability Assay

This protocol measures the effect of AR Degrader-8-induced AR degradation on cell proliferation.

1. Cell Seeding:

  • Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).

  • Allow the cells to attach overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound. Include a vehicle control.

3. Incubation:

  • Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.

4. Viability Measurement (using CellTiter-Glo® as an example):

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a plate-reading luminometer.

5. Data Analysis:

  • Subtract the background luminescence (from wells with medium only).

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak AR degradation 1. Low Cereblon (CRBN) expression: The cell line may not express sufficient levels of the CRBN E3 ligase.- Confirm CRBN expression in your cell line by Western blot or qPCR. - Choose a cell line with known high CRBN expression (e.g., VCaP).
2. Inefficient ternary complex formation: The PROTAC may not be effectively bringing AR and CRBN together.- Perform a Co-IP experiment to confirm ternary complex formation. - Optimize the PROTAC concentration; very high concentrations can lead to the "hook effect" where binary complexes are favored over the ternary complex.
3. Compound instability: The PROTAC may be degrading in the cell culture medium.- Assess the stability of AR Degrader-8 in your experimental conditions. - Prepare fresh stock solutions and minimize freeze-thaw cycles.
4. Rapid protein synthesis: The rate of new AR synthesis may be counteracting the degradation.- Co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) to assess the degradation rate of existing AR.
High cell toxicity unrelated to AR degradation 1. Off-target effects: The PROTAC may be degrading other essential proteins.- Perform a proteomics study to identify off-target proteins. - Use the lowest effective concentration of AR Degrader-8.
2. Toxicity of the vehicle (e.g., DMSO): High concentrations of the solvent may be toxic to the cells.- Ensure the final concentration of the vehicle is non-toxic (typically ≤ 0.1%).
Inconsistent results between experiments 1. Variable cell culture conditions: Cell passage number, confluency, or health can affect protein expression and PROTAC efficacy.- Standardize cell culture procedures. Use cells within a defined passage number range and seed at a consistent density.
2. Inconsistent reagent preparation: Improperly prepared buffers or antibody dilutions can lead to variability.- Prepare fresh reagents and use consistent dilutions for all experiments.

Visualizations

PROTAC_AR_Degrader_8_Mechanism cluster_0 Cellular Environment AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-PROTAC-CRBN) AR->Ternary_Complex PROTAC AR Degrader-8 PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Ubiquitinated_AR Ubiquitinated AR Ternary_Complex->Ubiquitinated_AR Ubiquitination Ubiquitinated_AR->Proteasome Recognition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start Experiment cell_culture Cell Culture (e.g., 22Rv1, LNCaP) start->cell_culture treatment Treat with AR Degrader-8 cell_culture->treatment incubation Incubate (Time Course) treatment->incubation western_blot Western Blot (AR Degradation) incubation->western_blot co_ip Co-IP (Ternary Complex) incubation->co_ip viability_assay Cell Viability Assay (IC50) incubation->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis co_ip->data_analysis viability_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for evaluating AR Degrader-8 activity.

Signaling_Pathway cluster_downstream Downstream Effects AR_Degrader_8 This compound AR_Degradation AR Degradation AR_Degrader_8->AR_Degradation Induces Reduced_AR_Signaling Reduced AR Signaling AR_Degradation->Reduced_AR_Signaling Leads to PSA_down Decreased PSA Expression Reduced_AR_Signaling->PSA_down TMPRSS2_down Decreased TMPRSS2 Expression Reduced_AR_Signaling->TMPRSS2_down Proliferation_inhibition Inhibition of Cell Proliferation Reduced_AR_Signaling->Proliferation_inhibition Apoptosis_induction Induction of Apoptosis Reduced_AR_Signaling->Apoptosis_induction

Caption: Downstream signaling effects of AR degradation by AR Degrader-8.

References

PROTAC AR Degrader-8 degradation vs. inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC AR Degrader-8 in degradation and inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as Compound NP18) is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target the Androgen Receptor (AR) for degradation.[1][2] It is a heterobifunctional molecule composed of three parts: a ligand that binds to the AR, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two components.[1][3] By bringing the AR into close proximity with the E3 ligase, this compound facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome.[3][4] This event-driven mechanism allows for the catalytic degradation of the AR protein, rather than just inhibiting its function.[5]

Q2: What is the difference between a degradation assay and an inhibition assay when working with this compound?

A2: A degradation assay directly measures the reduction in the total amount of Androgen Receptor (AR) protein levels within the cell after treatment with this compound. This is typically quantified using techniques like Western blotting. The key metric for a degradation assay is the DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein.[1][2]

An inhibition assay, on the other hand, measures the functional consequences of AR degradation, such as the inhibition of cancer cell proliferation or downstream gene expression.[1][2] The primary metric for an inhibition assay is the IC50 value, which is the concentration of the PROTAC that inhibits a specific biological process by 50%.[1][2]

Q3: In which cell lines is this compound effective?

A3: this compound has been shown to be effective in prostate cancer cell lines that express the Androgen Receptor, such as 22Rv1 and LNCaP cells.[1][2] It can degrade both the full-length AR (AR-FL) and its splice variants, like AR-V7.[1][2]

Q4: How should I store and handle this compound?

A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various prostate cancer cell lines.

Table 1: Degradation Efficacy (DC50) of this compound [1][2][6]

Cell LineTarget ProteinDC50 (µM)
22Rv1AR-FL0.018
22Rv1AR-V70.026
LNCaPAR-FL0.14

Table 2: Inhibition of Proliferation (IC50) of this compound [1][2][6]

Cell LineIC50 (µM)
22Rv10.038
LNCaP1.11

Experimental Protocols

Western Blotting for AR Degradation

This protocol outlines the steps to assess the degradation of the Androgen Receptor (AR) in response to treatment with this compound.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Perform densitometry analysis on the bands to quantify the AR protein levels.

    • Normalize the AR signal to the loading control.

    • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Cell Viability (Inhibition) Assay (CCK-8)

This protocol describes how to measure the effect of this compound on cell proliferation using a CCK-8 assay.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.[9]

  • Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the PROTAC (and a vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.

Troubleshooting Guides

Problem 1: No or weak AR degradation observed in Western blot.

Possible Cause Troubleshooting Step
Insufficient PROTAC concentration or treatment timePerform a dose-response and time-course experiment to optimize the concentration and duration of treatment.
Low expression of Cereblon E3 ligase in the cell lineVerify the expression level of Cereblon in your cell line using Western blotting or qPCR.
Inefficient cell lysisEnsure the lysis buffer contains sufficient protease and phosphatase inhibitors and that the lysis procedure is performed on ice.
Poor antibody qualityUse a validated primary antibody for AR and optimize its concentration.
Inefficient protein transferCheck the transfer efficiency by staining the membrane with Ponceau S after transfer.

Problem 2: High variability in cell viability assay results.

Possible Cause Troubleshooting Step
Uneven cell seedingEnsure a single-cell suspension before seeding and mix the cell suspension thoroughly. Pipette carefully to avoid introducing bubbles.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
ContaminationPractice good aseptic technique to prevent bacterial or fungal contamination.
Inaccurate pipetting of the PROTAC or CCK-8 reagentUse calibrated pipettes and change tips for each concentration.

Problem 3: Discrepancy between potent degradation (low DC50) and weak inhibition of proliferation (high IC50).

Possible Cause Troubleshooting Step
"Hook effect" with high PROTAC concentrationsTest a wider range of concentrations, including lower ones, as very high concentrations can sometimes inhibit the formation of the ternary complex.
Cell line is not solely dependent on AR signaling for proliferationInvestigate other signaling pathways that may be driving proliferation in your cell line.
Insufficient treatment time for a phenotypic effectIncrease the duration of the cell viability assay to allow for the downstream effects of AR degradation to manifest.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC AR\nDegrader-8 PROTAC AR Degrader-8 Ternary Complex Ternary Complex PROTAC AR\nDegrader-8->Ternary Complex Binds to AR Androgen Receptor (Target Protein) AR->Ternary Complex Binds to E3 Ligase\n(Cereblon) E3 Ligase (Cereblon) E3 Ligase\n(Cereblon)->Ternary Complex Recruited to Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Proteasome->Degradation Leads to Western_Blot_Workflow cluster_1 Western Blot Workflow for AR Degradation A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting E->F G 7. Detection F->G H 8. Data Analysis G->H AR_Signaling_Pathway cluster_2 Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone) AR_cyto AR (Cytoplasm) Androgen->AR_cyto Binds & Activates AR_nucleus AR (Nucleus) AR_cyto->AR_nucleus Translocates ARE Androgen Response Element (DNA) AR_nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to PROTAC PROTAC AR Degrader-8 PROTAC->AR_cyto Degrades

References

cell line specific responses to PROTAC AR Degrader-8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC AR Degrader-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of the Androgen Receptor (AR). It functions by hijacking the body's own ubiquitin-proteasome system.[1][2][3] The molecule consists of three key components: a ligand that binds to the target protein (the Androgen Receptor), a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon), and a linker connecting these two ligands.[4][5] This tripartite complex formation brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of the AR.[6] Ubiquitinated proteins are then recognized and degraded by the 26S proteasome, resulting in the removal of the AR protein from the cell.[3][7][8]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in prostate cancer cell lines, including 22Rv1 and LNCaP cells.[4][9] It has been shown to degrade both full-length AR (AR-FL) and the AR-V7 splice variant.[4][9]

Q3: What are the reported degradation efficiencies (DC50) and anti-proliferative activities (IC50) for this compound in different cell lines?

A3: The following table summarizes the reported DC50 and IC50 values for this compound in 22Rv1 and LNCaP prostate cancer cell lines.

Cell LineTargetDC50 (µM)IC50 (µM)Reference
22Rv1AR-FL0.0180.038[4][9]
22Rv1AR-V70.026-[4][9]
LNCaPAR-FL0.141.11[4][9]

Q4: What are potential mechanisms of resistance to AR-targeted therapies that PROTACs like AR Degrader-8 might overcome?

A4: Resistance to conventional androgen receptor (AR) antagonists can arise through various mechanisms, including AR gene amplification and overexpression, mutations in the AR ligand-binding domain, and the expression of AR splice variants like AR-V7 that lack the ligand-binding domain.[3][10][11][12][13] PROTACs offer a potential advantage by targeting the entire protein for degradation, which can be effective even when the ligand-binding domain is mutated or absent, as is the case with some splice variants.[3][14]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
No or weak AR degradation observed Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[15]- Optimize treatment time and concentration. - If designing new PROTACs, consider modifying the linker to improve physicochemical properties or employing prodrug strategies.[15]
Inefficient Ternary Complex Formation: A stable and productive ternary complex (AR - PROTAC - E3 ligase) is crucial for degradation.[16]- Confirm the expression of the Cereblon (CRBN) E3 ligase in your target cells using Western blot or qPCR.[16] - Perform biophysical assays like TR-FRET or SPR to assess ternary complex formation.[15]
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-AR or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[15][16][17]- Perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[15][16] - Test lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[15]
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.[15]- Assess the stability of this compound in your experimental media over the time course of your experiment using methods like LC-MS.[17] Ensure proper storage according to the manufacturer's instructions.[4]
Cell-Specific Factors: Cell passage number, confluency, or overall health can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[15]- Standardize cell culture conditions. Use cells within a defined passage number range and maintain consistent seeding densities.[15]
Observed Phenotype is Not Correlating with AR Degradation Off-Target Effects: The PROTAC may be degrading proteins other than the intended target, or the molecule itself could have pharmacological effects independent of degradation.[5][17]- Perform washout experiments: remove the degrader and monitor the recovery of AR protein levels and the reversal of the phenotype.[17] - Use a degradation-resistant AR mutant to validate that the phenotype is a direct result of AR degradation.[17] - Conduct global proteomics at shorter treatment times (<6 hours) to identify direct targets of PROTAC-induced degradation.[18]
Downstream Effects of AR Degradation: The observed phenotype may be a consequence of on-target AR degradation, which can have widespread effects on gene expression and cellular signaling.[19][20]- Validate that the phenotype correlates with the loss of AR protein by performing time-course experiments and correlating the kinetics of AR degradation with the appearance of the phenotype.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced AR Degradation

This protocol outlines the steps to quantify the degradation of the Androgen Receptor in cells treated with this compound.[7]

Materials:

  • Cell culture reagents

  • This compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[7]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel.[7] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against AR (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[7]

    • Capture the signal using an imaging system.[7]

    • Quantify the band intensities using densitometry software. Normalize the AR protein level to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[7]

Visualizations

This compound Mechanism of Action

PROTAC_Mechanism

Androgen Receptor (AR) Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR HSP HSP AR_active Active AR Dimer AR_dimer_nuc Active AR Dimer AR_active->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) Coactivators Coactivators Transcription Gene Transcription CellGrowth Cell Growth & Proliferation ApoptosisInhibition Inhibition of Apoptosis

Troubleshooting Workflow for Lack of PROTAC Activity

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Start: No/Weak AR Degradation Check_Permeability 1. Assess Cell Permeability Start->Check_Permeability Optimize_Dose 2. Perform Wide Dose-Response Check_Permeability->Optimize_Dose If permeability is suspected to be an issue Sol_Permeability Modify linker for better properties Check_Permeability->Sol_Permeability Check_E3_Ligase 3. Confirm CRBN Expression Optimize_Dose->Check_E3_Ligase If 'Hook Effect' is suspected Sol_Dose Use optimal, lower concentration Optimize_Dose->Sol_Dose Check_Stability 4. Evaluate Compound Stability Check_E3_Ligase->Check_Stability If E3 ligase levels are low Sol_E3 Choose cell line with high CRBN expression Check_E3_Ligase->Sol_E3 Assess_Ternary_Complex 5. Biophysical Assays for Ternary Complex Check_Stability->Assess_Ternary_Complex If compound is unstable Sol_Stability Ensure proper storage and handling Check_Stability->Sol_Stability Resolution Resolution: Identify Bottleneck Assess_Ternary_Complex->Resolution If ternary complex formation is weak Sol_Complex Redesign PROTAC for better cooperativity Assess_Ternary_Complex->Sol_Complex

References

Validation & Comparative

A Head-to-Head Comparison of PROTAC AR Degrader-8 and ARV-110 for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Androgen Receptor (AR) PROTAC® (Proteolysis Targeting Chimera) degraders: PROTAC AR Degrader-8 and ARV-110 (Bavdegalutamide). This document summarizes key preclinical and available clinical data, outlines detailed experimental methodologies, and visualizes critical biological pathways to support informed decision-making in the development of next-generation prostate cancer therapies.

The Androgen Receptor remains a critical therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors frequently develops through mechanisms such as AR gene amplification, point mutations, and the expression of splice variants. A promising strategy to overcome this resistance is the targeted degradation of the AR protein itself. Both this compound and ARV-110 are designed to achieve this, but they employ different targeting strategies and have distinct preclinical and clinical data profiles.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Both molecules are heterobifunctional small molecules that induce the degradation of the AR protein by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. They function by forming a ternary complex between the AR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[1] While both degraders utilize the Cereblon (CRBN) E3 ligase, their AR-binding moieties target different domains of the receptor.[2][3]

ARV-110 targets the Ligand-Binding Domain (LBD) of the Androgen Receptor.[1][4] This is the same domain targeted by conventional anti-androgen therapies like enzalutamide.

This compound , in contrast, is designed to bind to the N-Terminal Domain (NTD) of the AR.[5] This is a significant distinction, as the NTD remains present in certain AR splice variants (like AR-V7) that lack the LBD and are a common cause of resistance to LBD-targeting drugs.

PROTAC_Mechanism_of_Action General Mechanism of Action for AR PROTACs cluster_arv110 ARV-110 cluster_ard8 This compound ARV110 ARV-110 (Bavdegalutamide) AR_LBD Androgen Receptor (Ligand-Binding Domain) ARV110->AR_LBD Binds to CRBN Cereblon (CRBN) E3 Ubiquitin Ligase ARV110->CRBN Recruits Proteasome 26S Proteasome AR_LBD->Proteasome Targeted to ARD8 PROTAC AR Degrader-8 AR_NTD Androgen Receptor (N-Terminal Domain / Splice Variants) ARD8->AR_NTD Binds to ARD8->CRBN Recruits AR_NTD->Proteasome Targeted to Ub Ubiquitin CRBN->Ub Transfers Ub->AR_LBD Ub->AR_NTD Degradation AR Degradation Proteasome->Degradation Results in

PROTAC-mediated Androgen Receptor Degradation

Preclinical Data Comparison

The preclinical efficacy of AR degraders is primarily assessed by their ability to induce AR degradation (DC50) and inhibit cancer cell proliferation (IC50). The following tables summarize the available preclinical data for ARV-110 and this compound.

In Vitro Degradation (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to reduce the level of the target protein by 50%.

Compound Cell Line AR Status DC50 Reference
ARV-110 VCaPWild-type, Amplified~1 nM[4]
LNCaPT878A mutant~1 nM[4]
T-Rex-293Wild-type (overexpressed)3.1 nM[6]
T-Rex-293Various mutants1.3 - 9.4 nM[6]
This compound 22Rv1AR-FL and AR-V718 nM (AR-FL), 26 nM (AR-V7)[2][7]
LNCaPT877A mutant140 nM (AR-FL)[2][7]
In Vitro Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Cell Line IC50 Reference
ARV-110 VCaP~1.5 nM[3]
LNCaP~16.2 nM[3]
This compound 22Rv138 nM[2][7]
LNCaP1110 nM[2][7]
In Vivo Efficacy

In vivo studies in animal models are crucial for evaluating the therapeutic potential of a drug candidate.

Compound Model Dosing Efficacy Reference
ARV-110 VCaP xenograft (mice)1, 3, 10 mg/kg PO QD101%, 109% Tumor Growth Inhibition[8]
Enzalutamide-resistant VCaP xenograft10 mg/kg PO QDSignificant tumor growth inhibition
This compound Mouse and zebrafish modelsNot specifiedExhibits anticancer efficacy[2][7]

Note: Detailed in vivo efficacy and pharmacokinetic data for this compound are not publicly available at this time, limiting a direct quantitative comparison with ARV-110 in this domain.

Clinical Data Summary: ARV-110

ARV-110 was the first PROTAC protein degrader to enter human clinical trials. The Phase 1/2 ARDENT trial (NCT03888612) has provided significant data on its safety and efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC).[9]

Parameter Key Findings Reference
Patient Population Heavily pretreated mCRPC patients who have progressed on prior novel hormonal agents.[5][10]
Safety Profile Generally well-tolerated with a manageable safety profile. The recommended Phase 2 dose (RP2D) was established at 420 mg once daily.[1][10]
Efficacy Demonstrated clinical activity, particularly in patients with AR T878X/H875Y mutations. In this subgroup, a PSA50 (≥50% decline in PSA) response rate of 46% was observed.[10]
Confirmed RECIST partial responses were observed in patients with AR T878X/H875Y mutations.[10]

As of the current date, there is no publicly available clinical trial data for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective evaluation of therapeutic compounds.

Western Blot for AR Degradation

This protocol is used to quantify the reduction in AR protein levels following treatment with an AR degrader.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are treated with varying concentrations of the PROTAC degrader for a specified time (e.g., 24h). B 2. Cell Lysis Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. A->B C 3. Protein Quantification Protein concentration of the lysates is determined using a BCA or Bradford assay. B->C D 4. SDS-PAGE Equal amounts of protein are separated by size on a polyacrylamide gel. C->D E 5. Protein Transfer Proteins are transferred from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting Membrane is blocked and incubated with primary antibodies against AR and a loading control (e.g., GAPDH). E->F G 7. Detection Membrane is incubated with a secondary antibody and visualized using a chemiluminescence detection system. F->G H 8. Analysis AR band intensity is quantified and normalized to the loading control to determine the extent of degradation. G->H

Workflow for Western Blot Analysis

Key Reagents:

  • Cell Lines: LNCaP, VCaP, 22Rv1

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Primary Antibodies: Anti-Androgen Receptor, Anti-GAPDH (or other loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Cell Viability Assay

This assay measures the effect of the degrader on the proliferation and viability of prostate cancer cells.

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the PROTAC degrader or vehicle control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Analysis: Normalize the results to the vehicle-treated control wells and calculate the IC50 values.

Conclusion

Both ARV-110 and this compound represent promising next-generation therapeutic strategies for prostate cancer by inducing the degradation of the Androgen Receptor.

ARV-110 is a clinically advanced molecule with a well-documented preclinical and clinical profile. Its targeting of the AR LBD has shown significant efficacy, particularly in patient populations with specific AR mutations. The wealth of available data makes it a crucial benchmark for the development of new AR degraders.

This compound offers a distinct and potentially advantageous mechanism by targeting the AR N-Terminal Domain. This could be particularly effective against resistance mechanisms involving AR splice variants that lack the LBD. However, the publicly available data for this compound is currently limited, particularly regarding its in vivo efficacy and pharmacokinetics. Further publication of its preclinical and any future clinical data will be essential for a more direct and comprehensive comparison with ARV-110.

Researchers and drug developers should consider the specific context of their research when choosing between these or other AR degraders. For studies involving well-characterized LBD-driven prostate cancer models, ARV-110 provides a robust tool with extensive supporting data. For investigations into LBD-independent resistance mechanisms and the role of AR splice variants, this compound presents a novel and compelling, albeit less characterized, option. As the field of targeted protein degradation continues to evolve, the detailed characterization and comparison of these and other emerging AR degraders will be critical in the pursuit of more effective treatments for prostate cancer.

References

PROTAC AR Degrader-8 vs. Bicalutamide: A Comparative Guide for Researchers in Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced prostate cancer therapeutics, overcoming resistance to androgen receptor (AR) targeted therapies remains a critical challenge for researchers and drug developers. This guide provides an objective comparison between the novel PROTAC AR Degrader-8 and the established antiandrogen, bicalutamide (B1683754), with a focus on their performance in resistant prostate cancer cell models. This analysis is supported by experimental data on their mechanisms of action, effects on cell viability, and their ability to degrade the androgen receptor and its splice variants.

Executive Summary

Prostate cancer's reliance on androgen receptor signaling is a key vulnerability exploited by therapies like bicalutamide. However, the emergence of resistance mechanisms, notably the expression of AR splice variants like AR-V7 that lack the ligand-binding domain, renders such treatments ineffective.[1] Proteolysis targeting chimeras (PROTACs) represent a novel strategy to counteract this by inducing the degradation of the target protein. This compound is a heterobifunctional molecule designed to bind to the androgen receptor and recruit an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[2] This guide synthesizes preclinical data to compare the efficacy of this next-generation therapeutic modality against the first-generation antiandrogen, bicalutamide, in clinically relevant models of resistant prostate cancer.

Mechanisms of Action: A Tale of Two Strategies

Bicalutamide acts as a competitive antagonist of the androgen receptor.[3] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibits the nuclear translocation of the AR and subsequent transcription of androgen-responsive genes that drive prostate cancer cell growth.[3] However, mutations in the LBD or the expression of AR splice variants like AR-V7, which lacks the LBD, can lead to resistance.[4]

In contrast, this compound operates via an event-driven mechanism of targeted protein degradation.[2] It forms a ternary complex between the androgen receptor and an E3 ubiquitin ligase, effectively hijacking the cell's natural protein disposal system to eliminate the AR protein altogether.[2] This approach has the potential to overcome resistance mechanisms that affect the ligand-binding domain.

cluster_Bicalutamide Bicalutamide Mechanism cluster_PROTAC This compound Mechanism Bicalutamide Bicalutamide AR_LBD AR Ligand-Binding Domain (LBD) Bicalutamide->AR_LBD Competitively Blocks AR_inactive Inactive AR AR_LBD->AR_inactive Leads to Androgens Androgens (Testosterone, DHT) Androgens->AR_LBD Binds to Gene_Transcription Gene Transcription (Inhibited) AR_inactive->Gene_Transcription Prevents PROTAC PROTAC AR Degrader-8 AR_Protein Androgen Receptor (Full-length & some mutants) PROTAC->AR_Protein Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to Ternary_Complex Ternary Complex (PROTAC-AR-E3) Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets AR for Degradation AR Degradation Proteasome->Degradation Results in

Figure 1: Mechanisms of Action.

Performance in Resistant Prostate Cancer Cells

The development of bicalutamide-resistant prostate cancer cell lines, such as LNCaP-BicR, has been instrumental in evaluating novel therapeutics. These cells often exhibit increased expression of AR and its splice variants, particularly AR-V7.[4]

Comparative Efficacy on Cell Viability

Studies directly comparing a potent PROTAC AR degrader, ARD-61 (a structural analog and functional equivalent of this compound), with bicalutamide in both parental LNCaP cells and LNCaP cells engineered to overexpress AR-V7 (LNCaP-V7) have demonstrated the superior efficacy of the degradation strategy.

Cell LineTreatmentIC50 (µM) for Cell Growth InhibitionReference
LNCaP-V7ARD-61~0.1[5]
LNCaP-V7Bicalutamide>10[5]

Data synthesized from graphical representations in the cited literature, representing approximate values for comparative purposes.

As shown in the table, ARD-61 potently inhibits the growth of AR-V7 overexpressing cells, a model of resistance where bicalutamide is largely ineffective.

Degradation of Androgen Receptor and AR-V7

Western blot analysis provides a clear visualization of the differential effects of bicalutamide and this compound on AR protein levels.

Cell LineTreatment (Concentration)Full-Length AR DegradationAR-V7 DegradationReference
LNCaP-V7ARD-61 (100 nM)Significant DegradationNo Degradation[5]
LNCaP-V7BicalutamideNo DegradationNo Degradation[5]
CWR22Rv1ARD-61 (100 nM)Significant DegradationNo Degradation[5]

Observations are based on western blot data from the cited literature.

While PROTAC AR degraders that bind to the LBD, like ARD-61, do not directly degrade the AR-V7 splice variant, they effectively eliminate the full-length AR.[5] The potent inhibition of cell growth in AR-V7 expressing cells by these degraders suggests that the full-length AR remains a critical driver of proliferation even in the presence of AR-V7.[5]

cluster_workflow Experimental Workflow start Prostate Cancer Cell Lines (LNCaP, LNCaP-V7, CWR22Rv1) treatment Treatment with This compound or Bicalutamide start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot Analysis treatment->western ic50 Determine IC50 Values viability->ic50 protein_levels Assess AR and AR-V7 Protein Levels western->protein_levels comparison Comparative Analysis ic50->comparison protein_levels->comparison

Figure 2: Experimental workflow for comparison.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from methodologies used in comparative studies of AR degraders.[5][6]

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, LNCaP-V7, CWR22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or bicalutamide for 5-7 days. Include a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50) for each compound.

Western Blot Analysis for AR and AR-V7

This protocol is based on standard procedures for assessing protein degradation.[5][6]

  • Cell Lysis: Treat cells with the compounds for the desired time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against AR (N-terminal domain) and AR-V7 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities relative to the loading control.

Signaling Pathways in Bicalutamide Resistance and PROTAC Efficacy

cluster_pathway Signaling in Resistant Prostate Cancer Androgens Androgens AR_FL Full-Length AR (AR-FL) Androgens->AR_FL Activates Nucleus Nucleus AR_FL->Nucleus Translocates to Degradation AR-FL Degradation AR_V7 AR-V7 Splice Variant (Lacks LBD) AR_V7->Nucleus Constitutively Active in Bicalutamide Bicalutamide Bicalutamide->AR_FL Blocks PROTAC This compound PROTAC->AR_FL Induces Gene_Expression AR Target Gene Expression (Cell Growth & Proliferation) Nucleus->Gene_Expression Drives

Figure 3: Bicalutamide resistance and PROTAC action.

Conclusion

The experimental data strongly suggests that PROTAC AR degraders, such as this compound, offer a significant advantage over traditional AR antagonists like bicalutamide, particularly in the context of resistant prostate cancer. By inducing the degradation of full-length AR, these novel agents can effectively inhibit the growth of cancer cells that have developed resistance through mechanisms such as the expression of the AR-V7 splice variant. While LBD-targeting PROTACs do not degrade AR-V7 directly, their ability to eliminate the full-length AR underscores its continued importance as a therapeutic target in advanced prostate cancer. The superior potency of PROTAC AR degraders in resistant cell models provides a compelling rationale for their continued development as a promising therapeutic strategy for patients with advanced and resistant prostate cancer.

References

PROTAC AR Degrader-8 vs. Traditional Androgen Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PROTAC AR Degrader-8, a novel androgen receptor (AR) degrader, with traditional AR inhibitors like enzalutamide (B1683756) and bicalutamide. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the significant advantages offered by PROTAC technology in overcoming therapeutic resistance in prostate cancer.

Introduction to Androgen Receptor Signaling in Prostate Cancer

The androgen receptor (AR) is a crucial driver of prostate cancer cell growth and survival. Traditional therapies for advanced prostate cancer have focused on inhibiting the AR signaling pathway. First-generation antiandrogens, such as bicalutamide, and second-generation inhibitors, like enzalutamide, function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby blocking its activation by androgens. While initially effective, resistance to these therapies often develops through various mechanisms, including AR mutations, amplification, and the expression of AR splice variants that lack the LBD, such as AR-V7.

Mechanism of Action: Inhibition vs. Degradation

Traditional AR Inhibitors: Occupancy-Based Antagonism

Traditional AR inhibitors operate on an "occupancy-driven" model. They must continuously occupy the LBD of the AR to prevent its activation. This mechanism is susceptible to resistance, as alterations in the AR protein can reduce drug binding or lead to constitutive receptor activation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to LBD HSP HSP AR->HSP Bound & Inactive AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Inhibitor Traditional AR Inhibitor Inhibitor->AR Competitively Binds to LBD ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates Cell Growth &\nSurvival Cell Growth & Survival Gene->Cell Growth &\nSurvival Promotes

Caption: Mechanism of traditional AR inhibitors.

This compound: Event-Driven Degradation

PROTAC (Proteolysis-Targeting Chimera) AR Degrader-8 is a heterobifunctional molecule that induces the degradation of the AR protein. It consists of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase. This "event-driven" mechanism leads to the ubiquitination and subsequent degradation of the AR by the proteasome, effectively eliminating the target protein from the cell.

cluster_cellular_machinery Cellular Machinery PROTAC PROTAC AR Degrader-8 PROTAC->PROTAC AR Androgen Receptor (AR) PROTAC->AR Binds to AR E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase AR->E3 Ternary Complex Formation Proteasome Proteasome AR->Proteasome Degradation E3->AR Ubiquitination Ub Ubiquitin Degraded AR\nFragments Degraded AR Fragments Proteasome->Degraded AR\nFragments

Caption: Mechanism of this compound.

Comparative Efficacy: this compound vs. Traditional Inhibitors

Experimental data demonstrates the superior potency of PROTAC AR degraders over traditional inhibitors, particularly in overcoming resistance.

In Vitro Potency

This compound (also known as Compound NP18) has shown potent degradation of both full-length AR (AR-FL) and the AR-V7 splice variant, which is a key driver of resistance to traditional AR inhibitors.[1][2]

CompoundCell LineTargetDC50 (µM)IC50 (µM)
This compound 22Rv1AR-FL0.018[1][2]0.038[1][2]
22Rv1AR-V70.026[1][2]
LNCaPAR-FL0.14[1][2]1.11[1][2]
  • DC50: Concentration required to degrade 50% of the target protein.

  • IC50: Concentration required to inhibit 50% of cell proliferation.

In head-to-head comparisons with enzalutamide, other AR PROTACs like ARV-110 have demonstrated significantly greater potency in preclinical models. For instance, in LNCaP cells, ARV-110 inhibited PSA synthesis with an IC50 of 10 nM, showing 10-fold more potency than enzalutamide.[3] Furthermore, ARV-110 induced apoptosis with 50 to 100 times more potency than enzalutamide.[3]

Overcoming Resistance

A key advantage of PROTAC AR degraders is their ability to overcome common resistance mechanisms that render traditional AR inhibitors ineffective.

  • AR Splice Variants: this compound effectively degrades AR-V7, a constitutively active splice variant lacking the LBD, which is the target of enzalutamide and bicalutamide.[1][2]

  • AR Mutations: PROTACs can degrade AR proteins with mutations in the LBD that confer resistance to traditional inhibitors.

  • AR Amplification: In cells with elevated AR levels, the catalytic nature of PROTACs allows for the degradation of a high number of AR molecules with a substoichiometric amount of the degrader.

In Vivo Efficacy

In vivo studies in mouse xenograft models have confirmed the anti-tumor activity of AR PROTACs. Oral administration of ARV-110 in a VCaP xenograft mouse model resulted in a dose-dependent reduction of AR protein levels (up to 90%) and significant tumor growth inhibition (TGI).[3] Notably, in a noncastrated mouse model where enzalutamide had no effect, ARV-110 demonstrated significant TGI.[3] These findings highlight the potential of AR degraders to be effective in a broader range of prostate cancer settings.

Experimental Protocols

Western Blot for AR Degradation

This protocol is used to quantify the amount of AR protein in cells following treatment.

start Start cell_culture 1. Cell Culture & Treatment (e.g., LNCaP, 22Rv1 cells) start->cell_culture lysis 2. Cell Lysis & Protein Extraction (RIPA buffer with protease inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-AR, Anti-GAPDH) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Densitometry Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) and allow them to adhere. Treat cells with varying concentrations of this compound or a traditional AR inhibitor for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against AR and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize AR levels to the loading control.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of AR-targeting agents.

Methodology:

  • Cell Line and Animal Model: Use an appropriate prostate cancer cell line (e.g., VCaP, 22Rv1) and immunocompromised mice (e.g., male nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, enzalutamide).

  • Drug Administration: Administer the compounds orally or via intraperitoneal injection at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors. Analyze tumor weight and perform downstream analyses such as Western blotting for AR levels and immunohistochemistry for proliferation markers (e.g., Ki-67).

Conclusion

This compound and similar AR degraders represent a paradigm shift in targeting the androgen receptor in prostate cancer. Their unique event-driven mechanism of action, which leads to the complete elimination of the AR protein, offers several key advantages over traditional occupancy-based inhibitors. These include superior potency, the ability to overcome multiple mechanisms of drug resistance, and efficacy in models where traditional inhibitors fail. The compelling preclinical and emerging clinical data for AR PROTACs suggest their potential to become a valuable therapeutic option for patients with advanced and resistant prostate cancer. Further clinical investigation is warranted to fully elucidate their therapeutic benefits.

References

A Head-to-Head Comparison of Androgen Receptor Degraders for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging Androgen Receptor (AR) degraders, with a focus on the leading Proteolysis Targeting Chimeras (PROTACs), Bavdegalutamide (ARV-110) and ARV-766. This document summarizes key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes critical biological pathways and experimental workflows to support informed decision-making in the development of next-generation prostate cancer therapies.

The Androgen Receptor remains a critical therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors, such as enzalutamide (B1683756) and abiraterone, frequently develops through mechanisms like AR gene amplification, point mutations, and the expression of splice variants. A promising strategy to overcome this resistance is the targeted degradation of the AR protein. This guide focuses on a head-to-head comparison of Bavdegalutamide and ARV-766, two prominent PROTAC AR degraders, alongside other emerging AR degrader modalities.

Mechanisms of Action: Diverse Strategies for AR Degradation

Several strategies have emerged to induce the degradation of the AR protein, each with a unique mechanism of action.

  • Proteolysis Targeting Chimeras (PROTACs): These heterobifunctional molecules consist of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1] This "event-driven" mechanism allows a single PROTAC molecule to induce the degradation of multiple AR proteins.[1] Bavdegalutamide and ARV-766 are leading examples of AR PROTACs.[1]

  • Hydrophobic Tagging: This approach involves attaching a bulky hydrophobic group to an AR ligand. This modification mimics a misfolded protein, triggering the cell's quality control machinery to degrade the AR via the ubiquitin-proteasome system.

  • Molecular Glues: These small molecules induce a conformational change in an E3 ligase, enabling it to recognize and ubiquitinate the AR, leading to its degradation.

  • Selective Androgen Receptor Degraders (SARDs): These compounds, often derived from AR antagonists or agonists, are designed to destabilize the AR protein, leading to its degradation.[1]

  • Other Mechanisms: Some molecules, like the antihelmintic drug Niclosamide, have been shown to downregulate AR and its splice variants through various mechanisms, including proteasome-dependent degradation.[2]

Preclinical Performance: A Quantitative Comparison

The preclinical efficacy of AR degraders is primarily assessed by their ability to induce AR degradation (DC50 - the concentration for 50% maximal degradation) and inhibit cancer cell proliferation (IC50 - the concentration for 50% inhibition). The following tables summarize available preclinical data for key AR degraders.

Compound Type Cell Line DC50 (nM) IC50 (nM) Reference(s)
Bavdegalutamide (ARV-110) PROTACVCaP~11.5[3]
LNCaP~116.2[3]
ARV-766 PROTACVCaP<1Not Reported[4][5]
LNCaP<1.3Not Reported[4]
ARD-61 PROTACLNCaPNot ReportedNot Reported[3]
Niclosamide OtherLNCaP950.633 (AR-FL), 0.644 (AR-V7)Not Reported
22RV10.707 (AR-FL), 6.98 (AR-V7)Not Reported

Table 1: Preclinical Activity of AR Degraders in Prostate Cancer Cell Lines.

Clinical Data: Head-to-Head in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Bavdegalutamide and ARV-766 have both advanced to clinical trials, providing valuable comparative data in patients with mCRPC who have progressed on prior novel hormonal agents.

Parameter Bavdegalutamide (ARV-110) ARV-766 Reference(s)
Trial Phase 1/2 ARDENTPhase 1/2[6][7]
Patient Population mCRPC, heavily pretreatedmCRPC, heavily pretreated[6][7]
PSA50 Response Rate (Overall) ~11-22% in different subgroupsNot Reported[8][9]
PSA50 Response Rate (AR LBD mutations) 46% (T878X/H875Y)43%[7][10]
Objective Response Rate (RECIST) 2 of 7 evaluable patients with T878X/H875Y mutations had confirmed partial responses30% (unconfirmed) in patients with AR LBD mutations[9]

Table 2: Clinical Efficacy of Bavdegalutamide and ARV-766 in mCRPC.

Adverse Event (Grade 1/2) Bavdegalutamide (ARV-110) ARV-766 Reference(s)
Nausea 48%19%[6][10]
Fatigue 36%36%[6][10]
Vomiting 26%11%[6][10]
Decreased Appetite 25%11%[6]
Diarrhea 20%15%[6][10]
Alopecia 14%14%[6]
Grade ≥3 Treatment-Related Adverse Events Anemia (5%), Diarrhea (2%)Fatigue (3%), Nausea (1%), Diarrhea (1%)[10]
Discontinuation due to TRAEs 9%8%[10]

Table 3: Comparison of Common Treatment-Related Adverse Events (TRAEs).

Signaling Pathways and Experimental Workflows

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change HSP HSP AR_inactive->HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth PSA_Production PSA Production Gene_Transcription->PSA_Production

Caption: Simplified Androgen Receptor (AR) Signaling Pathway.

AR_Degrader_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cell_Culture Prostate Cancer Cell Lines (e.g., LNCaP, VCaP) Treatment Treat with AR Degrader (Dose-Response and Time-Course) Cell_Culture->Treatment Western_Blot Western Blot for AR Degradation (DC50) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT/MTS) (IC50) Treatment->Viability_Assay Xenograft Establish Prostate Cancer Xenograft Model in Mice Western_Blot->Xenograft Promising Candidates Dosing Administer AR Degrader (e.g., Oral Gavage) Xenograft->Dosing Tumor_Measurement Monitor Tumor Volume and Body Weight Dosing->Tumor_Measurement PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis Dosing->PK_PD Efficacy Determine Anti-Tumor Efficacy Tumor_Measurement->Efficacy Phase1 Phase I Trial: Safety & Tolerability, MTD Efficacy->Phase1 Advance to Clinical Trials Phase2 Phase II Trial: Efficacy (PSA50, ORR) Phase1->Phase2 Phase3 Phase III Trial: Comparison to Standard of Care Phase2->Phase3

Caption: Preclinical and Clinical Evaluation Workflow for AR Degraders.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of AR degraders.

Western Blot for AR Degradation

This assay determines the extent of AR protein degradation following treatment with a degrader compound.

  • Cell Culture and Treatment:

    • Plate prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the AR degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (MTT/MTS)

This protocol measures the effect of AR degraders on the proliferation of prostate cancer cells.

  • Cell Seeding:

    • Seed prostate cancer cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the AR degrader. Include wells with vehicle control and no-cell controls (media only).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT/MTS Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

    • For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Prostate Cancer Xenograft Model for In Vivo Efficacy

This in vivo model assesses the anti-tumor efficacy of AR degraders.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human prostate cancer cells (e.g., VCaP) into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until they reach a predetermined size (e.g., 150-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the AR degrader via an appropriate route (e.g., oral gavage) at various dose levels. The control group receives the vehicle.

    • Administer the treatment daily or according to a predetermined schedule.

  • Monitoring and Efficacy Endpoints:

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • The primary efficacy endpoint is often tumor growth inhibition (TGI).

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to confirm AR degradation).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the TGI for each treatment group compared to the vehicle control group.

    • Statistically analyze the differences in tumor growth between the groups.

Conclusion

AR degraders, particularly PROTACs, represent a promising therapeutic strategy to overcome resistance to conventional AR-targeted therapies in prostate cancer.[1] Bavdegalutamide and ARV-766 have demonstrated significant preclinical and clinical activity.[6][10] While both agents show efficacy in degrading AR and inhibiting tumor growth, ARV-766 appears to have a more favorable safety profile with a lower incidence of certain adverse events.[6] The continued development and investigation of these and other AR degraders will be crucial in advancing the treatment landscape for patients with advanced prostate cancer. This guide provides a foundational comparison to aid researchers in this rapidly evolving field.

References

Evaluating the Cross-Reactivity of PROTAC AR Degrader-8 with Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of PROTAC AR Degrader-8 with other members of the nuclear receptor family, including the Estrogen Receptor (ER), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). Due to the limited publicly available data on the specific cross-reactivity profile of this compound, this document outlines the essential experimental protocols and data presentation formats required for such an evaluation. As a reference, we present experimental data for a different PROTAC AR degrader, ARD-61, to illustrate the expected outcomes of these studies.

Importance of Selectivity for AR Degraders

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins. For an androgen receptor (AR) degrader, high selectivity is crucial to minimize off-target effects and ensure that the therapeutic action is precisely directed against AR-driven pathways. Cross-reactivity with other nuclear receptors could lead to unintended physiological consequences due to the vital roles these receptors play in various biological processes.

Comparative Data on Nuclear Receptor Degradation

A comprehensive assessment of a PROTAC AR degrader's selectivity involves quantifying its ability to degrade the target AR protein in comparison to other structurally related nuclear receptors. The following table, showcasing data for the AR degrader ARD-61 in the T47D breast cancer cell line (which expresses AR, ER, PR, and GR), serves as an example of how to present such comparative data.

Target ReceptorCell LineDC50 (nM)Dmax (%)
Androgen Receptor (AR) T47D0.17>95
Progesterone Receptor (PR) T47D0.15>95
Estrogen Receptor (ER) T47DNo significant degradationN/A
Glucocorticoid Receptor (GR) T47DNo significant degradationN/A

Data presented is for ARD-61 as a representative example.[1]

Experimental Protocols

To generate the data required for a thorough cross-reactivity assessment of this compound, the following experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Lines: A panel of cell lines endogenously expressing the target nuclear receptors should be utilized. For instance, T47D cells are suitable for assessing effects on AR, ER, PR, and GR.[1] Other cell lines may be required to assess MR cross-reactivity.

  • Culture Conditions: Cells should be maintained in their respective recommended media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • PROTAC Treatment: Cells should be seeded and allowed to adhere overnight. The following day, the media should be replaced with fresh media containing increasing concentrations of this compound or a vehicle control (e.g., DMSO). Treatment duration should be optimized but is typically between 18 to 24 hours to allow for protein degradation.

Western Blotting for Protein Degradation
  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membranes are blocked and then incubated with primary antibodies specific for AR, ER, PR, GR, MR, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are then determined from the dose-response curves.

Global Proteomics for Unbiased Selectivity Profiling

For a more comprehensive and unbiased assessment of selectivity, mass spectrometry-based global proteomics can be employed. This technique allows for the identification and quantification of thousands of proteins in an untargeted manner, providing a global view of the PROTAC's impact on the cellular proteome.

  • Sample Preparation: Cells are treated with the PROTAC degrader at a concentration that achieves significant degradation of the target protein (e.g., a concentration around the DC90 value) for a defined period (e.g., 6-24 hours).

  • Protein Digestion and Peptide Labeling: Cell lysates are processed, and proteins are digested into peptides. Peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting data is processed to identify and quantify changes in protein abundance across the different treatment conditions. This will reveal any off-target proteins that are significantly degraded by the PROTAC.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the underlying mechanisms and experimental processes.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC AR Degrader-8 Ternary Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary Binds AR Androgen Receptor (AR) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of action for a PROTAC AR degrader.

Cross_Reactivity_Workflow cluster_workflow Experimental Workflow for Cross-Reactivity Assessment cluster_targets Target Nuclear Receptors A 1. Cell Culture (e.g., T47D cells) B 2. Treatment with this compound (Dose-response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blotting C->D AR AR D->AR ER ER D->ER PR PR D->PR GR GR D->GR E 5. Data Analysis (DC50 & Dmax Determination) AR->E ER->E PR->E GR->E

References

A Head-to-Head Comparison: PROTAC AR Degrader-8 vs. Selective Androgen Receptor Modulators (SARMs) in the Context of Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. While selective androgen receptor modulators (SARMs) have been explored for their tissue-selective anabolic properties, a newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), that induce the degradation of the AR are emerging as highly potent therapeutic candidates. This guide provides an objective comparison of PROTAC AR Degrader-8 and representative SARMs, supported by preclinical experimental data, to inform research and development decisions.

Mechanism of Action: A Fundamental Divergence

This compound and SARMs interact with the androgen receptor through fundamentally different mechanisms. SARMs are designed to act as agonists or antagonists of the AR in a tissue-selective manner, aiming to elicit therapeutic effects in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[1][2] In contrast, this compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate the AR protein entirely.[3][4]

This compound functions by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the tagging of the AR with ubiquitin molecules, marking it for degradation by the proteasome.[3][4] This event-driven, catalytic mechanism means a single PROTAC molecule can induce the degradation of multiple AR proteins.[3]

SARMs , on the other hand, function as traditional receptor modulators.[1][2] Their tissue selectivity is thought to arise from the unique conformational changes they induce in the AR upon binding, leading to differential recruitment of co-activator and co-repressor proteins in various cell types.[5]

Quantitative Performance Data: A Comparative Overview

The following tables summarize key quantitative data from preclinical studies, highlighting the distinct pharmacological profiles of this compound and commonly researched SARMs in the context of prostate cancer.

Compound Cell Line DC50 (µM) *IC50 (µM) **Reference
This compound22Rv10.018 (AR-FL), 0.026 (AR-V7)0.038[6]
This compoundLNCaP0.141.11[6]
ARD-61 (PROTAC AR Degrader)LNCaPNot ReportedPotent Inhibition[7]
ARD-61 (PROTAC AR Degrader)VCaPNot ReportedPotent Inhibition[7]
ARD-61 (PROTAC AR Degrader)Enzalutamide-resistant LNCaPNot ReportedEffective Inhibition[7]

*DC50: Half-maximal degradation concentration. **IC50: Half-maximal inhibitory concentration for cell proliferation.

Compound Parameter Value Model System Reference
RAD-140 AR Binding Affinity (Ki)7 nMIn vitro[8]
AR Agonist Activity (EC50)Not active in LNCaP cellsLNCaP prostate cancer cells[9]
Effect on LNCaP cell growthNo suppressionLNCaP prostate cancer cells[10]
LGD-4033 AR Binding Affinity (Ki)~1 nMIn vitro[11]
Effect on LNCaP cell growthNo suppressionLNCaP prostate cancer cells[10]
Ostarine (MK-2866) AR Binding Affinity (Ki)3.8 nMIn vitro[12]
Anabolic Activity (ED50, levator ani muscle)0.03 mg/dayCastrated male rats[12]
Androgenic Activity (ED50, prostate)0.12 mg/dayCastrated male rats[12]

In Vivo Efficacy: Contrasting Effects on Tumor Growth

Preclinical in vivo studies using prostate cancer xenograft models further underscore the differing therapeutic potential of PROTAC AR degraders and SARMs in this disease context.

PROTAC AR degraders, such as ARD-61, have demonstrated robust anti-tumor activity, including in models resistant to current standard-of-care AR inhibitors like enzalutamide.[7] In a study on the AR+/ER-/PR- breast cancer xenograft model MDA-MB-453, ARD-61 was shown to be highly effective at inhibiting tumor growth at well-tolerated doses.[7]

Conversely, while some SARMs have been investigated in prostate cancer models, their efficacy is less pronounced. For instance, while one SARM, JNJ-26146900, was shown to reduce prostate tumor growth in a rat model, other widely studied SARMs like RAD-140 and LGD-4033 failed to suppress the growth of human prostate cancer cells in vitro.[10][13]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and molecular events initiated by this compound and SARMs.

cluster_PROTAC This compound Mechanism PROTAC PROTAC AR Degrader-8 Ternary_Complex Ternary Complex (PROTAC-AR-E3) PROTAC->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Facilitates Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation AR Degradation & Inhibition of Downstream Signaling Proteasome->Degradation

Caption: Mechanism of this compound.

cluster_SARM SARM Mechanism of Action SARM SARM AR_cyto Cytoplasmic AR -HSP Complex SARM->AR_cyto Binds AR_SARM AR-SARM Complex AR_cyto->AR_SARM Conformational Change HSP Heat Shock Proteins AR_SARM->HSP Dissociation AR_dimer AR-SARM Dimer AR_SARM->AR_dimer Dimerization Nucleus Nucleus AR_dimer->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) Gene_Transcription Modulated Gene Transcription ARE->Gene_Transcription Tissue-Specific Modulation Co_regulators Co-regulators (Co-activators/ Co-repressors) Co_regulators->ARE Differential Recruitment

Caption: Mechanism of Selective Androgen Receptor Modulators (SARMs).

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Western Blot for Androgen Receptor Degradation

This protocol is used to quantify the levels of AR protein in cell lysates following treatment with a potential degrader.

  • Cell Culture and Treatment:

    • Culture prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in appropriate media to 70-80% confluency.[14]

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).[14]

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).[14]

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[14]

    • Centrifuge lysates to pellet cell debris and collect the supernatant containing soluble proteins.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[14]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[14]

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[14]

    • Incubate the membrane with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[14]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[14]

    • Capture the chemiluminescent signal using a digital imaging system.[14]

    • Quantify band intensities using densitometry software. Normalize AR band intensity to the loading control to determine the relative level of AR protein.[14]

Luciferase Reporter Assay for AR Transcriptional Activity

This assay measures the ability of a compound to activate or inhibit AR-mediated gene transcription.

  • Cell Culture and Transfection:

    • Seed AR-negative cells (e.g., PC-3) or AR-positive cells in a 96-well plate.[15]

    • Co-transfect the cells with an AR expression vector (if using AR-negative cells), a luciferase reporter plasmid containing androgen response elements (AREs), and a Renilla luciferase control vector for normalization.[15][16]

  • Compound Treatment:

    • After transfection, treat the cells with serial dilutions of the test compound (SARM or PROTAC) or a known AR agonist (e.g., dihydrotestosterone, DHT) and/or antagonist (e.g., enzalutamide).[15]

  • Luciferase Activity Measurement:

    • After a 24-48 hour incubation period, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[15]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.[15]

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.[15]

In Vivo Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse model of prostate cancer.

  • Cell Preparation and Implantation:

    • Culture human prostate cancer cells (e.g., LNCaP, VCaP) and resuspend them in an appropriate medium, often mixed with Matrigel.

    • Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., nude or SCID mice).[17][18]

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers or imaging techniques.[17]

    • Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer the test compound (PROTAC or SARM) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the desired dose and schedule.[17]

  • Efficacy Assessment:

    • Continue to monitor tumor volume throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

This compound and SARMs represent two distinct therapeutic strategies targeting the androgen receptor. The data presented in this guide highlight the superior potency of PROTAC AR degraders in inducing the degradation of the AR and inhibiting the proliferation of prostate cancer cells, including those resistant to current therapies. In contrast, while some SARMs exhibit anabolic activity in other tissues, their efficacy in suppressing prostate cancer cell growth is limited and compound-dependent. For researchers focused on developing novel and potent therapies for prostate cancer, the targeted degradation of the androgen receptor via PROTAC technology appears to be a more promising approach. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these two classes of molecules.

References

Navigating the Therapeutic Window of PROTAC AR Degrader-8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of androgen receptor (AR) targeted therapies for prostate cancer is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising modality to overcome resistance to traditional antagonists. This guide provides a comprehensive assessment of the therapeutic window of a novel agent, PROTAC AR Degrader-8, by comparing its performance against other AR-targeting alternatives. The following sections present key experimental data in a comparative format, detail the methodologies for pivotal experiments, and visualize critical pathways and workflows to aid in the objective evaluation of this promising molecule.

Quantitative Performance Analysis

To facilitate a clear comparison of efficacy and potency, the following tables summarize the in vitro degradation and anti-proliferative activities of this compound and its key comparators in various prostate cancer cell lines.

Table 1: In Vitro Degradation Efficacy (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of the compound required to degrade 50% of the target protein. Lower values indicate greater potency in inducing protein degradation.

Compound22Rv1 (AR-FL & AR-V7)LNCaP (AR-FL)VCaP (AR-FL)E3 Ligase Recruited
This compound AR-FL: 0.018 µM [1][2] AR-V7: 0.026 µM [1][2]0.14 µM [1][2]-Cereblon (CRBN)[1][2]
ARV-110 (Bavdegalutamide)--~1 nMCereblon (CRBN)[3]
ARV-766--<1 nMCereblon (CRBN)
ARD-61-8.3 nM0.28 nMvon Hippel-Lindau (VHL)
ARCC-4--5 nMvon Hippel-Lindau (VHL)[4]

Note: Data for all compounds were not available for all cell lines in the reviewed literature.

Table 2: In Vitro Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. Lower values indicate greater potency in inhibiting cancer cell growth.

Compound22Rv1LNCaPMDA-MB-453HCC1428
This compound 0.038 µM [1][2]1.11 µM [1][2]--
ARD-61--235 nM121 nM[5]
Enzalutamide-->10 µM>10 µM

Note: Data for all compounds were not available for all cell lines in the reviewed literature.

Table 3: In Vivo Efficacy and Safety Profile

This table summarizes the available preclinical and clinical data on the in vivo performance and safety of the compared molecules. The therapeutic window is informed by the balance between anti-tumor efficacy and treatment-related toxicity.

CompoundModelDosing and AdministrationEfficacySafety/Tolerability
This compound Mouse and zebrafish xenograft models[1][2]Not specifiedExhibits anticancer efficacy[1][2]No specific in vivo toxicology data available.
ARV-110 (Bavdegalutamide)Phase 1/2 Clinical Trial (mCRPC patients)Oral, once daily (35-420 mg)[3][6]Confirmed PSA declines of >50% in some patients[6]. Antitumor activity observed[6][7].Generally well-tolerated. Dose-limiting toxicity (Grade 4 elevated AST/ALT) observed at 280 mg, associated with rosuvastatin (B1679574) co-administration[6][8].
ARV-766Phase 1/2 Clinical Trial (mCRPC patients)Oral, once daily (20-500 mg)[9]≥50% PSA decline in 43% of patients with AR LBD mutations[9]. Promising clinical activity[9].Manageable toxicity. Most treatment-related adverse events were Grade 1/2. No dose-limiting toxicities observed[9].
ARD-61Mouse Xenograft Model (MDA-MB-453)25 and 50 mg/kgEffective tumor growth inhibition; partial tumor regression at 50 mg/kg[10].Well-tolerated dose schedules[10].
EnzalutamideClinical UseOralStandard of care in prostate cancer.Common side effects include fatigue, hot flashes, muscle/joint pain, high blood pressure[11][12]. Rare but serious side effects include seizure and heart disease[11][13].

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key processes.

PROTAC_Mechanism This compound Mechanism of Action PROTAC This compound AR Androgen Receptor (AR/AR-V7) PROTAC->AR Binds to AR E3_Ligase Cereblon (CRBN) E3 Ligase PROTAC->E3_Ligase Recruits CRBN Ub Ubiquitin AR_Ub Poly-ubiquitinated AR Ub->AR_Ub Transfer to AR Proteasome 26S Proteasome AR_Ub->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

This compound Mechanism of Action

Experimental_Workflow In Vitro Therapeutic Window Assessment Workflow cluster_0 Cell Culture & Treatment cluster_1 Efficacy & Toxicity Readouts cluster_2 Data Analysis & Comparison Prostate_Cancer_Cells Prostate Cancer Cells (e.g., 22Rv1, LNCaP) Treatment Treat with this compound & Alternatives (Dose-Response) Prostate_Cancer_Cells->Treatment Normal_Prostate_Cells Normal Prostate Epithelial Cells (e.g., RWPE-1) Normal_Prostate_Cells->Treatment Western_Blot Western Blot for AR Degradation (DC50) Treatment->Western_Blot MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis_Assay Therapeutic_Index Calculate Therapeutic Index (IC50 Normal / IC50 Cancer) Western_Blot->Therapeutic_Index MTT_Assay->Therapeutic_Index Comparative_Analysis Compare Therapeutic Windows Therapeutic_Index->Comparative_Analysis

In Vitro Therapeutic Window Assessment Workflow

Comparative Logic for AR Degrader Selection

Detailed Experimental Protocols

To ensure reproducibility and a thorough understanding of the presented data, detailed protocols for the key experimental assays are provided below.

Western Blot for AR Degradation

This protocol is used to determine the DC50 of this compound and its alternatives.

  • Cell Culture and Treatment:

    • Prostate cancer cell lines (e.g., 22Rv1, LNCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Cells are seeded in 6-well plates and allowed to adhere for 24 hours.

    • Cells are then treated with increasing concentrations of the PROTACs or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Cell lysates are collected and centrifuged to remove cellular debris.

    • The protein concentration of the supernatant is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by SDS-PAGE.

    • Proteins are then transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for the androgen receptor. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

    • The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software.

    • The level of AR is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.

    • The DC50 value is determined by plotting the percentage of degradation against the log of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the anti-proliferative effects (IC50) of the compounds.

  • Cell Seeding and Treatment:

    • Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

    • The cells are then treated with a serial dilution of the compounds or vehicle control for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.

    • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

This protocol is used to evaluate the in vivo anti-tumor efficacy of AR degraders.

  • Animal Models and Housing:

    • Male immunodeficient mice (e.g., BALB/c nude or SCID) are used[14][15].

    • The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with food and water ad libitum[16]. All animal procedures are performed in accordance with institutional guidelines.

  • Tumor Cell Implantation:

    • Prostate cancer cells (e.g., 22Rv1 or VCaP) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

    • Tumor growth is monitored regularly by measuring tumor volume with calipers.

  • Drug Administration:

    • Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

    • The AR degraders are administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at specified doses and schedules[17][18]. The vehicle is administered to the control group.

  • Efficacy and Toxicity Assessment:

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the animals are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm AR degradation).

    • The therapeutic window is assessed by comparing the anti-tumor efficacy with any observed signs of toxicity, such as significant body weight loss or other adverse effects.

References

A Comparative Guide to the Pharmacokinetic Profiles of Androgen Receptor (AR) PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) profiles of several prominent Androgen Receptor (AR) targeting Proteolysis Targeting Chimeras (PROTACs). The information herein is compiled from publicly available preclinical data to serve as a resource for researchers in the field of targeted protein degradation.

The development of PROTACs as a therapeutic modality has introduced new challenges and considerations in drug metabolism and pharmacokinetics (DMPK). Due to their larger molecular size and unique mechanism of action, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules is critical for their successful clinical translation. This guide focuses on a selection of AR PROTACs that are currently in various stages of preclinical and clinical development.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for several AR PROTACs, providing a snapshot of their in vivo behavior in preclinical models. These parameters are essential for evaluating and comparing the "drug-like" properties of these novel therapeutic agents.

Compound Species Dose & Route Cmax Tmax (h) t1/2 (h) Clearance (CL) Volume of Distribution (Vss) Oral Bioavailability (F%) Reference(s)
ARV-110 (Bavdegalutamide) Rat2 mg/kg IV---413.6 ± 31.7 mL/h/kg5775 ± 320 mL/kg-[1]
Rat5 mg/kg PO-----23.83%[1]
Rat------10.75% (fasted), 20.97% (fed)[2]
Mouse2 mg/kg IV---180.9 ± 30.79 mL/h/kg2366 ± 402.2 mL/kg-[1]
Mouse5 mg/kg PO-----37.89%[1]
ARV-766 --Dose-dependent increases in exposure----Orally bioavailable[3][4]
ARD-2128 Mouse5 mg/kg PO1304 ng/mL-18.8--67%[5][6]
ARD-2051 Mouse------53%[6]
Rat--2-2.3-10.2 mL/min/kg1.3 L/kg82%[7]
Dog1 mg/kg294 ng/mL-8.9 (IV), 21.1 (oral)4.6 mL/min/kg2.8 L/kg46%[8]
ARD-61 Mouse------Not orally bioavailable[6]
ARD-266 --------[9][10]

Note: Data for ARV-766 is primarily qualitative based on available information. Data for ARD-266 pharmacokinetics is limited in the public domain. The presented data is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Methodologies

The pharmacokinetic parameters listed above are typically determined through in vivo studies in animal models. While specific protocols may vary between studies, a general methodology is outlined below.

In Vivo Pharmacokinetic Study Protocol in Rodents (Mice/Rats)
  • Animal Models: Male mice (e.g., CD-1, C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used. Animals are housed in controlled environments with access to food and water.

  • Compound Administration:

    • Intravenous (IV): The PROTAC is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG, and saline) and administered as a bolus injection, typically into the tail vein.

    • Oral (PO): The PROTAC is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated from the blood cells by centrifugation and stored frozen until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.[1]

    • Chromatography: The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Separation is typically achieved on a C18 reverse-phase column.[1]

    • Mass Spectrometry: The concentration of the PROTAC in the plasma samples is quantified using multiple reaction monitoring (MRM) in positive ion mode.[1]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Signaling Pathways and Experimental Workflows

To provide a better understanding of the biological context and the experimental processes involved in evaluating AR PROTACs, the following diagrams have been generated.

Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes involved in cell proliferation and survival.[11][12]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_HSP AR-HSP Complex Androgens->AR_HSP binds AR AR AR->AR_Dimer_cyto dimerizes HSP HSP AR_HSP->AR dissociates AR_Dimer_nuc AR Dimer AR_Dimer_cyto->AR_Dimer_nuc translocates ARE Androgen Response Element (ARE) AR_Dimer_nuc->ARE binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription activates

Simplified Androgen Receptor Signaling Pathway.
PROTAC-Mediated AR Degradation

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. An AR PROTAC consists of a ligand that binds to the AR, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[13][14]

PROTAC_Mechanism AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-PROTAC-E3) AR->Ternary_Complex PROTAC AR PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

General Mechanism of AR PROTAC Action.
Experimental Workflow for Preclinical PK Studies

The evaluation of a PROTAC's pharmacokinetic profile is a multi-step process that involves careful planning and execution of in vivo studies followed by sensitive bioanalytical quantification.

PK_Workflow cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Animal_Dosing Animal Dosing (IV and PO) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Preparation Blood_Sampling->Plasma_Processing Sample_Prep Plasma Sample Protein Precipitation Plasma_Processing->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Typical Workflow for a Preclinical Pharmacokinetic Study.

References

Enduring Efficacy: A Comparative Analysis of PROTAC AR Degrader-8 and Other Androgen Receptor Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the durability of response to PROTAC AR Degrader-8 against other prominent Androgen Receptor (AR) degraders. By examining key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways, this guide aims to support informed decision-making in the development of next-generation therapies for androgen receptor-driven malignancies.

The androgen receptor is a critical driver in the progression of prostate cancer and other malignancies. While traditional anti-androgen therapies have proven effective, the development of resistance remains a significant clinical challenge. A promising strategy to overcome this is the targeted degradation of the AR protein using Proteolysis Targeting Chimeras (PROTACs). This guide focuses on evaluating the durability of response to a specific agent, this compound, in comparison to other well-characterized AR degraders, namely ARV-110 (Bavdegalutamide) and ARV-766.

Mechanism of Action: Hijacking the Cellular Machinery for Protein Destruction

PROTACs are heterobifunctional molecules that function by inducing the degradation of a target protein through the ubiquitin-proteasome system.[1] An AR PROTAC consists of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity results in the ubiquitination of the AR, marking it for destruction by the proteasome.[2] This "event-driven" mechanism contrasts with the "occupancy-driven" approach of traditional inhibitors, potentially offering a more sustained and profound therapeutic effect.[2]

Below is a diagram illustrating the general mechanism of action for PROTAC-mediated AR degradation.

Mechanism of PROTAC-Mediated AR Degradation cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation AR Androgen Receptor (AR) Proteasome Proteasome AR->Proteasome Targeted for Degradation Ternary AR-PROTAC-E3 Complex AR->Ternary PROTAC PROTAC AR Degrader PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Ubiquitin Ub->AR Polyubiquitination Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades Ternary->Ub Recruits & Transfers Ub

A diagram illustrating the PROTAC mechanism of action.

Comparative Preclinical and Clinical Performance

The durability of response is a critical factor in evaluating the long-term potential of any therapeutic agent. This is often assessed through prolonged in vivo studies and the analysis of resistance mechanisms.

This compound (Compound NP18)

This compound is a potent degrader of both full-length androgen receptor (AR-FL) and the AR-V7 splice variant, a common mechanism of resistance to traditional anti-androgen therapies.[3] Preclinical data demonstrates its efficacy in prostate cancer cell lines and in vivo models.

Parameter 22Rv1 Cells LNCaP Cells Reference
AR-FL Degradation (DC50) 0.018 µM0.14 µM[3]
AR-V7 Degradation (DC50) 0.026 µM-[3]
Inhibition of Proliferation (IC50) 0.038 µM1.11 µM[3]

While this compound has shown anticancer efficacy in mouse and zebrafish models, specific long-term in vivo data on the duration of tumor response and the emergence of resistance mechanisms are not yet extensively published.[3] This represents a key data gap in directly comparing its durability to more clinically advanced AR degraders.

Alternative AR Degraders: ARV-110 and ARV-766

ARV-110 (Bavdegalutamide) and ARV-766 are two clinically advanced oral PROTAC AR degraders. Extensive preclinical and clinical data are available, providing valuable insights into their durability of response.

ARV-110 demonstrated the ability to degrade AR in preclinical models and showed anti-tumor activity in enzalutamide-resistant prostate cancer xenograft models.[4] However, clinical data revealed that its efficacy was diminished in patients with the AR L702H mutation.[5]

ARV-766 was developed as a second-generation degrader with an improved profile, capable of degrading AR with the L702H mutation.[5] This highlights a key aspect of durable response: the ability to overcome known resistance mutations.

Compound Key Durability Findings Reference
ARV-110 (Bavdegalutamide) - Effective in degrading wild-type and some mutant ARs. - Resistance observed with the AR L702H mutation. - In a Phase 1/2 trial, radiographic progression-free survival (rPFS) was 11.1 months in patients with AR T878/H875 mutations without the L702H mutation.[4][5]
ARV-766 - Degrades a broader range of AR mutations, including L702H. - Phase 1/2 data shows promising clinical activity in patients with tumors harboring AR ligand-binding domain mutations, including those resistant to prior therapies. - Two patients had received treatment for over a year.[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of durability studies, detailed experimental protocols are essential. Below are representative methodologies for key in vivo experiments.

Long-Term Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the long-term in vivo efficacy of an AR degrader in a mouse xenograft model.

Long-Term Xenograft Efficacy Workflow start Start implant Implant Prostate Cancer Cells into Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer PROTAC AR Degrader or Vehicle (Long-term) randomize->treatment monitor Monitor Tumor Volume, Body Weight, and Health treatment->monitor endpoint Endpoint Analysis: Tumor Weight, Biomarkers, Histology monitor->endpoint end End endpoint->end

A workflow for long-term in vivo efficacy studies.

Methodology:

  • Cell Culture: Culture human prostate cancer cells (e.g., 22Rv1, LNCaP, or patient-derived xenograft cells) in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., male BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Prepare the PROTAC AR degrader in a suitable vehicle and administer it to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule for an extended period. The control group receives the vehicle alone.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Monitor the overall health of the animals.

  • Endpoint Analysis: At the end of the study (due to tumor burden or predetermined time point), euthanize the mice and excise the tumors. Measure final tumor weight. A portion of the tumor can be flash-frozen for Western blot or other molecular analyses, and another portion can be fixed in formalin for immunohistochemistry to assess AR levels and other biomarkers.

Analysis of Resistance Mechanisms

Understanding how resistance to a PROTAC AR degrader emerges is crucial for predicting its long-term clinical utility.

Methodology:

  • In Vitro Dose Escalation: Continuously culture prostate cancer cells in the presence of the PROTAC AR degrader, gradually increasing the concentration over an extended period to select for resistant clones.

  • Characterization of Resistant Cells:

    • Viability Assays: Confirm resistance by comparing the IC50 values of the resistant and parental cell lines.

    • Western Blotting: Analyze the levels of AR and components of the ubiquitin-proteasome system (e.g., the recruited E3 ligase) to identify changes in protein expression.

    • Genomic and Transcriptomic Analysis: Perform sequencing (e.g., whole-exome sequencing, RNA-seq) to identify mutations or altered gene expression in the AR gene or other relevant pathways that may contribute to resistance.

  • In Vivo Resistance Studies: Establish xenografts from resistant cell lines and evaluate the in vivo efficacy of the PROTAC AR degrader to confirm the resistant phenotype.

Conclusion and Future Directions

This compound demonstrates significant promise as a potent degrader of both full-length and splice variant AR, with initial preclinical data supporting its anti-cancer activity. However, a comprehensive evaluation of the durability of its response requires further long-term in vivo studies that parallel the extensive preclinical and clinical investigations conducted for agents like ARV-110 and ARV-766.

The clinical development of ARV-110 and ARV-766 has provided a valuable roadmap for assessing the durability of AR degraders. Key learnings include the importance of identifying and overcoming specific resistance mutations, such as AR L702H. As research on this compound progresses, future studies should focus on:

  • Long-term in vivo efficacy studies: To determine the duration of tumor suppression and monitor for relapse.

  • Identification of resistance mechanisms: Through in vitro and in vivo models to anticipate and potentially counteract the development of resistance.

  • Head-to-head preclinical comparisons: With other AR degraders under identical experimental conditions to provide a direct assessment of relative durability.

By addressing these key areas, a more complete picture of the long-term therapeutic potential of this compound will emerge, paving the way for its potential clinical development and its place in the evolving landscape of androgen receptor-targeted therapies.

References

A Head-to-Head Battle in Preclinical Models: PROTAC AR Degrader-8 vs. ARD-61

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of androgen receptor (AR) degraders, a critical evaluation of preclinical candidates is paramount. This guide provides an objective comparison of two prominent proteolysis-targeting chimeras (PROTACs): PROTAC AR Degrader-8 and ARD-61. By examining their performance in preclinical models, supported by available experimental data and detailed methodologies, this document aims to facilitate informed decisions in the pursuit of novel therapies for androgen receptor-driven malignancies.

The androgen receptor, a key driver in the progression of prostate cancer and a significant factor in certain breast cancers, remains a primary therapeutic target. The emergence of PROTAC technology, which harnesses the cell's own ubiquitin-proteasome system to eliminate target proteins, offers a promising strategy to overcome resistance mechanisms associated with traditional AR inhibitors. Both this compound and ARD-61 have demonstrated potent AR degradation and anti-tumor activity in preclinical settings. This guide will delve into a comparative analysis of their in vitro and in vivo efficacy.

Mechanism of Action: A Shared Strategy of Induced Degradation

Both this compound and ARD-61 are heterobifunctional molecules designed to induce the degradation of the androgen receptor. They achieve this by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of the AR, marking it for destruction by the proteasome. This "event-driven" pharmacology distinguishes them from traditional inhibitors that rely on continuous "occupancy-driven" target engagement.

cluster_0 PROTAC-Mediated AR Degradation PROTAC PROTAC (AR Degrader-8 or ARD-61) AR Androgen Receptor (AR) PROTAC->AR E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (PROTAC-AR-E3) AR->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation AR Degradation Proteasome->Degradation

Mechanism of PROTAC-mediated androgen receptor degradation.

In Vitro Performance: A Comparative Look at Degradation and Proliferation

The preclinical efficacy of AR degraders is primarily assessed by their ability to induce AR degradation (DC₅₀) and inhibit cancer cell proliferation (IC₅₀). The following tables summarize the available in vitro data for this compound and ARD-61 in various cancer cell lines.

Table 1: In Vitro Degradation of Androgen Receptor by this compound and ARD-61

CompoundCell LineAR VariantDC₅₀ (µM)
This compound 22Rv1AR-FL0.018[1][2][3]
22Rv1AR-V70.026[1][2][3]
LNCaPAR-FL0.14[1][2][3]
ARD-61 MDA-MB-453 (Breast)AR-FL0.00044[4]
MCF-7 (Breast)AR-FL0.0018[4]
BT-549 (Breast)AR-FL0.0020[4]
HCC1428 (Breast)AR-FL0.0024[4]
MDA-MB-415 (Breast)AR-FL0.0030[4]
LNCaP (Prostate)AR-FLData not specified[4][5]
VCaP (Prostate)AR-FLData not specified[5]
22Rv1 (Prostate)AR-FLData not specified[5]

Table 2: In Vitro Anti-proliferative Activity of this compound and ARD-61

CompoundCell LineIC₅₀ (µM)
This compound 22Rv10.038[1][2][3]
LNCaP1.11[1][2][3]
ARD-61 MDA-MB-453 (Breast)0.235[6]
HCC1428 (Breast)0.121[6]
MCF-7 (Breast)0.039[6]
BT-549 (Breast)0.147[6]
MDA-MB-415 (Breast)0.380[6]

Note: Direct comparison is challenging due to the lack of head-to-head studies in the same cell lines under identical conditions.

Based on the available data, ARD-61 demonstrates potent AR degradation at nanomolar concentrations in breast cancer cell lines.[4] While specific DC₅₀ values for ARD-61 in prostate cancer cell lines are not explicitly stated in the provided search results, its efficacy in these models, including enzalutamide-resistant ones, has been noted.[4][5] this compound also shows effective degradation of both full-length AR (AR-FL) and the AR-V7 splice variant in prostate cancer cells.[1][2][3]

In terms of anti-proliferative activity, this compound shows potent inhibition in the 22Rv1 cell line.[1][2][3] ARD-61 also exhibits significant anti-proliferative effects across a panel of breast cancer cell lines.[6]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The ultimate preclinical validation for an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. Both this compound and ARD-61 have been evaluated in xenograft models.

This compound:

  • Exhibits anti-cancer efficacy in both mouse and zebrafish models.[1][2][3] Specific details on the tumor models, dosing, and extent of tumor growth inhibition are not fully available in the provided search results.

ARD-61:

  • In an MDA-MB-453 breast cancer xenograft model, daily intraperitoneal (IP) administration of ARD-61 at 25 mg/kg and 50 mg/kg effectively inhibited tumor growth.[7]

  • A single IP dose of 25 mg/kg of ARD-61 in the MDA-MB-453 xenograft model led to a rapid and sustained reduction in AR protein levels in the tumor tissue for at least 24 hours.[4][6]

  • ARD-61 has also been shown to be effective in prostate cancer xenograft models, including those resistant to enzalutamide.[4][5]

cluster_1 In Vivo Xenograft Experimental Workflow A Cancer Cell Culture (e.g., MDA-MB-453, 22Rv1) B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth (to desired volume) B->C D Randomization of Mice into Treatment Groups C->D E Treatment Administration (e.g., IP injection of PROTAC) D->E F Tumor Volume & Body Weight Monitoring E->F G Pharmacodynamic Analysis (e.g., AR levels in tumor) E->G H Efficacy Assessment (Tumor Growth Inhibition) F->H

General workflow for in vivo xenograft studies.

Experimental Protocols

Detailed, side-by-side experimental protocols for the evaluation of this compound and ARD-61 are not available in a single source. However, based on the provided information and general laboratory practices, the following methodologies are typically employed.

Western Blotting for AR Degradation

This protocol outlines the general steps to assess the degradation of the AR protein in cancer cells following treatment with a PROTAC degrader.

  • Cell Culture and Treatment: Plate prostate or breast cancer cells (e.g., LNCaP, 22Rv1, MDA-MB-453) and allow them to adhere overnight. Treat the cells with the AR degrader at various concentrations and for different time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometry analysis to quantify the band intensity of AR relative to the loading control. The DC₅₀ value is calculated from the dose-response curve.

Cell Viability Assay (e.g., WST-8 or MTT Assay)

This assay measures the effect of a compound on cell proliferation.

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

  • Reagent Addition: Add the viability reagent (e.g., WST-8 or MTT) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plates for a specified time to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of an AR degrader.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-453) mixed with Matrigel into the flank of immunocompromised mice.[4]

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the PROTAC degrader (e.g., via intraperitoneal injection) and vehicle control according to the planned dosing schedule.[4]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors can be harvested to assess AR protein levels by western blotting to confirm target engagement and degradation in vivo.[4]

  • Efficacy Evaluation: Analyze the tumor growth data to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

Both this compound and ARD-61 have emerged as potent degraders of the androgen receptor with promising anti-tumor activity in preclinical models. ARD-61 has been extensively characterized in breast cancer models and has also shown efficacy in prostate cancer, including enzalutamide-resistant settings.[4][5] this compound has demonstrated potent degradation of both full-length and splice variant AR in prostate cancer cells.[1][2][3]

For researchers in the field, the choice between these or other AR degraders will depend on the specific research question, the cancer model being investigated, and the desired pharmacological profile. The data and protocols presented in this guide provide a foundational framework for making such informed decisions in the dynamic and promising field of targeted protein degradation.

References

Predicting Response to PROTAC AR Degrader-8: A Comparative Guide to Biomarker Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of biomarker strategies to predict therapeutic response to PROTAC AR Degrader-8 and other androgen receptor (AR) targeted therapies. Due to the limited public data specifically for this compound, this guide draws upon established biomarker strategies for other AR inhibitors and degraders, providing a framework for developing and validating predictive biomarkers for this novel class of therapeutics.

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of both full-length androgen receptor (AR-FL) and the constitutively active AR splice variant 7 (AR-V7).[1] This dual action presents a promising strategy to overcome resistance to traditional AR inhibitors. This guide will compare potential biomarker strategies for this compound with those for current standard-of-care AR-targeted agents like abiraterone (B193195) and enzalutamide (B1683756).

Comparison of AR-Targeted Therapies

FeatureThis compound (Representative PROTAC)Abiraterone AcetateEnzalutamide
Mechanism of Action Induces proteasomal degradation of both AR-FL and AR-V7.[1]Inhibits androgen synthesis by targeting CYP17A1.[2][3]Competitive inhibitor of the AR ligand-binding domain (LBD).[3]
Primary Target(s) AR-FL, AR-V7.[1]CYP17A1 enzyme.[3]Androgen Receptor (AR).[3]
Reported Resistance Mechanisms (Predicted) Upregulation of AR, mutations in AR preventing PROTAC binding, alterations in the ubiquitin-proteasome system.AR amplification/overexpression, AR mutations, constitutively active AR splice variants (e.g., AR-V7).[4]AR amplification/overexpression, AR mutations in the LBD, constitutively active AR splice variants (e.g., AR-V7).[4][5]

Biomarker Strategies for Predicting Response

The development of predictive biomarkers is crucial for patient stratification and personalized medicine. Below is a comparison of established and potential biomarker strategies.

BiomarkerThis compound (Proposed)Abiraterone Acetate (Established)Enzalutamide (Established)
AR-V7 Status Presence of AR-V7 may not confer resistance due to the degrader's activity against it.[1] High AR-V7 expression could be a positive predictive marker.Presence of AR-V7 in circulating tumor cells (CTCs) is a strong predictor of resistance.[4][6]Presence of AR-V7 in CTCs is a strong predictor of resistance.[4][5]
AR Gene Amplification/Copy Number Gain May be a positive predictive marker, as higher target protein levels could enhance degradation efficacy.Associated with resistance.[7]Associated with resistance.[7][8]
AR Ligand-Binding Domain (LBD) Mutations May be a positive predictive marker, as many mutations conferring resistance to inhibitors may not affect PROTAC binding. Some PROTACs show activity against common LBD mutations.[9]Can confer resistance.Can confer resistance.[9]
PTEN Loss/PI3K Pathway Activation The PI3K pathway is a known resistance mechanism to AR-targeted therapies.[10] Its role in predicting response to AR degraders is under investigation.PTEN loss is associated with a worse response.[2]Activation of the PI3K/Akt pathway can contribute to resistance.[10]
Components of the Ubiquitin-Proteasome System (UPS) Expression levels of E3 ligases (e.g., Cereblon, VHL) and other UPS components could influence efficacy.[11]Not a primary biomarker.Not a primary biomarker.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and resistance, it is crucial to visualize the involved signaling pathways and the workflows for biomarker validation.

PROTAC_AR_Degrader_Mechanism Mechanism of this compound cluster_0 This compound Action PROTAC This compound Ternary_Complex Ternary Complex (PROTAC-AR-E3) PROTAC->Ternary_Complex AR AR-FL / AR-V7 AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis

Caption: Mechanism of Action of this compound.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway Androgens Androgens (e.g., Testosterone, DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgens->AR_cytoplasm AR_nucleus AR (Nucleus) AR_cytoplasm->AR_nucleus translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth Abiraterone Abiraterone Acetate Abiraterone->Androgens inhibits synthesis Enzalutamide Enzalutamide Enzalutamide->AR_cytoplasm inhibits binding PROTAC_AR_Degrader This compound PROTAC_AR_Degrader->AR_cytoplasm induces degradation PROTAC_AR_Degrader->AR_nucleus induces degradation

Caption: Androgen Receptor Signaling and Points of Intervention.

Biomarker_Validation_Workflow Biomarker Validation Workflow Patient_Samples Patient Samples (Tumor Biopsy, cfDNA, CTCs) Biomarker_Assay Biomarker Assay (IHC, NGS, ddPCR, RNA-seq) Patient_Samples->Biomarker_Assay Data_Analysis Data Analysis Biomarker_Assay->Data_Analysis Correlation Correlate Biomarker Status with Clinical Outcome Data_Analysis->Correlation Validation Prospective Clinical Trial Validation Correlation->Validation

Caption: General Workflow for Predictive Biomarker Validation.

Experimental Protocols

Detailed methodologies are essential for the validation of these biomarker strategies.

AR-V7 Detection in Circulating Tumor Cells (CTCs)
  • Objective: To quantify AR-V7 positive CTCs from patient blood samples.

  • Methodology:

    • CTC Enrichment: Use an FDA-cleared platform (e.g., CellSearch®) to enrich CTCs from whole blood based on EpCAM expression.

    • Immunofluorescence Staining: Stain enriched cells with antibodies against pan-cytokeratin (tumor cell marker), CD45 (leukocyte marker), and a validated antibody specific for the AR-V7 protein. A nuclear counterstain (e.g., DAPI) is also used.

    • Imaging and Analysis: Enumerate and characterize CTCs using a semi-automated fluorescence microscope. AR-V7 positivity is determined by the presence of nuclear-localized AR-V7 staining within a confirmed CTC.

AR Gene Copy Number Analysis from cfDNA
  • Objective: To determine AR gene amplification from circulating cell-free DNA (cfDNA).

  • Methodology:

    • cfDNA Extraction: Isolate cfDNA from patient plasma using a commercial kit (e.g., QIAamp Circulating Nucleic Acid Kit).

    • Droplet Digital PCR (ddPCR): Design ddPCR assays with probes targeting a specific exon of the AR gene and a reference gene on a stable chromosomal region.

    • Data Analysis: Calculate the ratio of AR gene copies to the reference gene to determine the AR copy number status. An increased ratio indicates amplification.

Western Blot for AR Degradation
  • Objective: To assess the in vitro degradation of AR-FL and AR-V7 by this compound.

  • Methodology:

    • Cell Culture and Treatment: Culture prostate cancer cell lines (e.g., LNCaP for AR-FL, 22Rv1 for both AR-FL and AR-V7) and treat with varying concentrations of this compound for different time points.

    • Protein Extraction and Quantification: Lyse cells and quantify total protein concentration using a BCA assay.

    • SDS-PAGE and Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for AR (N-terminal domain to detect both FL and V7) and a loading control (e.g., GAPDH).

    • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities to determine the extent of AR degradation.

Future Directions

The clinical development of this compound and similar molecules will necessitate the validation of these and other biomarker strategies in prospective clinical trials.[12] Key areas of future investigation include the role of the tumor microenvironment, the impact of mutations in the ubiquitin-proteasome pathway, and the development of composite biomarkers that integrate multiple genetic and proteomic features to more accurately predict response. The use of liquid biopsies for real-time monitoring of biomarker dynamics during treatment will also be a critical component of personalizing therapy with this new class of AR degraders.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for PROTAC AR Degrader-8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of PROTAC AR Degrader-8 are critical for maintaining laboratory safety and environmental protection. This guide provides essential logistical and safety information, offering a step-by-step operational plan for the disposal of this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general laboratory safety protocols for potent research chemicals and guidelines for similar PROTAC compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Core Principles of Disposal

PROTACs are biologically active molecules designed for targeted protein degradation.[1][2][3] As such, all waste generated from their use should be managed as hazardous chemical waste unless explicitly stated otherwise by a specific SDS. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[4] The primary and required method of disposal is incineration by an approved waste management facility.[4]

Key principles for safe disposal include:

  • Waste Minimization: Order only the necessary amount of the chemical to minimize waste generation.[4]

  • Segregation: All waste contaminated with this compound must be kept separate from other laboratory waste streams.[4]

  • Containment: Use designated, leak-proof, and clearly labeled containers for all waste.[4]

  • Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces after use.[4]

  • Institutional Compliance: Strictly adhere to your institution's hazardous waste disposal procedures.[4]

Data Presentation: Safety and Disposal Summary

The following table summarizes key safety and disposal parameters based on guidelines for other PROTAC compounds.

ParameterInformationSource(s)
Compound Name This compoundN/A
Known Hazards (Proxy) While an SDS for a different PROTAC indicates it is not a hazardous substance, it is best practice to handle as harmful if swallowed and toxic to aquatic life with long-lasting effects, based on related PROTAC compounds.[5][6]
Primary Disposal Route Collection for incineration via an approved hazardous waste disposal facility.[4]
Prohibited Disposal Do not dispose of in sanitary sewers (drains) or regular trash.[4]
Personal Protective Equipment (PPE) Standard laboratory PPE (lab coat, safety glasses/goggles) plus double nitrile gloves.[4]
Waste Container Type Rigid, leak-proof container with a secure lid. Clearly labeled as "Hazardous Waste" with the chemical name.[4]
Storage of Waste Store in a designated Satellite Accumulation Area (SAA), away from incompatible materials. Keep containers closed at all times unless adding waste.[4]

Experimental Protocols: Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound in solid or solution form.[5]

2. Segregation and Collection of Waste:

  • Establish clearly marked hazardous waste containers in the immediate vicinity where the work is being performed.[4]

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with the compound.[4][5] Collect these items in a designated, sealed container labeled for chemical waste.[5]

  • Liquid Waste: This includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.[4] Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[4] The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and an approximate concentration of the active compound.[4] Do not mix with other solvent waste streams unless permitted by your institution's EHS office.[4]

3. Decontamination of Laboratory Equipment and Surfaces:

  • Proper decontamination is crucial to prevent unintended exposure and cross-contamination.[4]

  • Wipe down all non-disposable equipment and surfaces that may have come into contact with this compound with a suitable solvent (e.g., alcohol).[5]

  • Follow with a rinse using water or another appropriate solvent.[4]

  • All wipes used in this process must be disposed of as solid hazardous waste.[4]

4. Spill Management:

  • In the event of a spill, prevent further leakage or spreading.[5]

  • For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).[5]

  • For solid spills, carefully sweep or scoop the material to avoid dust generation.[5]

  • Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[5]

  • Decontaminate the spill area with a suitable solvent and then wash the area thoroughly.[5]

5. Final Disposal Logistics:

  • Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[4]

  • Waste Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[4] All waste containing this compound must be disposed of through an approved waste disposal plant.[5]

Mandatory Visualization: Disposal Workflow

cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_decon Decontamination cluster_final Final Disposal A Wear appropriate PPE (Lab coat, safety glasses, double nitrile gloves) B Handle this compound in a designated area A->B C Solid Waste (Gloves, tips, vials, etc.) B->C Generates D Liquid Waste (Unused solutions, media, rinsate) B->D Generates G Decontaminate surfaces and non-disposable equipment B->G Requires E Place in labeled, leak-proof solid hazardous waste container C->E F Place in labeled, leak-proof liquid hazardous waste container D->F I Store sealed waste containers in Satellite Accumulation Area (SAA) E->I F->I H Dispose of cleaning materials as solid hazardous waste G->H H->E J Contact EHS for hazardous waste pickup I->J K Incineration by approved waste management facility J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling PROTAC AR Degrader-8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of PROTAC AR Degrader-8. As this compound is intended for research use only and its toxicological properties have not been fully characterized, it must be handled with care by trained personnel, treating it as a potentially hazardous substance.[1] The following procedures are based on general laboratory safety best practices and information for similar research chemicals.[2]

Hazard Identification and General Precautions

Given that this compound is a novel compound for research, a comprehensive safety profile is not yet established. Therefore, researchers should operate under the assumption that the substance may be hazardous upon inhalation, ingestion, or skin contact. All work should be conducted in a designated area, and access should be restricted to authorized personnel only.

Key Precautions:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form or preparing stock solutions.[2]

  • Wash hands thoroughly after handling.

Required Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles that include side shields to prevent splashes from reaching the eyes. For tasks with a higher risk of splashing, such as preparing concentrated solutions, a face shield should be worn in addition to safety goggles.[3][4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[2] Always inspect gloves for tears or punctures before use. If contact with the compound occurs, remove and dispose of the gloves immediately, then wash your hands.

  • Body Protection: A standard laboratory coat is required to protect skin and personal clothing from potential contamination.[2]

  • Respiratory Protection: All handling of the solid (powder) form of this compound and the preparation of stock solutions must be performed within a chemical fume hood to prevent inhalation.[2]

Chemical Properties and Storage

Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety.

PropertyDataSource
Molecular Formula C₄₀H₄₁N₅O₇[1][5]
Molecular Weight 703.78 g/mol [1][5]
Appearance Powder[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1][6]
Solubility ≥ 100 mg/mL in DMSO[1]

Note: Once prepared, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[6]

Operational Plan: Handling and Solution Preparation

Follow these procedural steps to ensure safe handling from receipt to use.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, safety goggles) during unpacking.

  • Confirm the product identity and quantity against the order.

  • Store the compound under the recommended conditions as specified in the table above.[1]

Step 2: Preparation of Stock Solutions

  • Perform all work inside a certified chemical fume hood.[2]

  • Don all required PPE: lab coat, nitrile gloves, and chemical safety goggles.

  • Allow the container to reach room temperature before opening to prevent condensation.

  • Carefully weigh the required amount of the powdered compound. Avoid creating dust.

  • Add the appropriate solvent (e.g., DMSO) slowly to the powder to prepare the stock solution.[1]

  • Ensure the solution is fully dissolved before use.

  • Aliquot the solution into smaller, clearly labeled vials for storage to avoid repeated freeze-thaw cycles.[6]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal, in accordance with your institution's specific protocols.

Emergency First Aid Procedures

In case of accidental exposure, follow these immediate first aid measures.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

Visual Workflow for Safe Handling

The following diagram illustrates the essential workflow for safely handling this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase (in Fume Hood) cluster_exp Experimental Phase cluster_disposal Disposal Phase A 1. Don PPE (Lab Coat, Goggles, Gloves) B 2. Weigh Solid Compound A->B C 3. Prepare Stock Solution B->C D 4. Aliquot and Store Solution C->D E 5. Perform Experiment (Maintain all PPE) D->E To Experiment F 6. Collect Solid Waste (Gloves, Tips, etc.) E->F Generate Solid Waste G 7. Collect Liquid Waste (Unused Solutions) E->G Generate Liquid Waste H 8. Label and Store Waste for Pickup F->H G->H I 9. Doff PPE and Wash Hands H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。